3-Amino-5-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEJHSFTZVMSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226947 | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76045-71-1 | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Amino-5-hydroxybenzoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
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| Record name | 3-amino-5-hydroxybenzoic acid | |
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| Record name | 3-Amino-5-hydroxybenzoic acid | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-5-hydroxybenzoic acid (AHBA), a pivotal molecule in the biosynthesis of numerous natural products with significant therapeutic potential. This document details its chemical and physical properties, biological significance, and relevant experimental protocols, presented in a format tailored for scientific and research applications.
Core Chemical and Physical Properties
This compound, registered under CAS number 76045-71-1, is an aromatic compound fundamental to the synthesis of a class of antibiotics.[1] Its structure features a benzoic acid core with amino and hydroxyl group substitutions.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 76045-71-1[1][2][3][4] |
| IUPAC Name | This compound[1] |
| Synonyms | AHBA, 3-AHBA, Benzoic acid, 3-amino-5-hydroxy-, 5-Amino-3-hydroxybenzoic acid[1][5] |
| Molecular Formula | C₇H₇NO₃[1][2] |
| Molecular Weight | 153.14 g/mol [1][2] |
| Canonical SMILES | C1=C(C=C(C=C1N)O)C(=O)O[1] |
| InChI Key | QPEJHSFTZVMSJH-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Off-white to yellow solid[6] |
| Purity | ≥98%[2][5] |
| Predicted Density | 1.491 ± 0.06 g/cm³[1] |
| Predicted pKa | 10.33 ± 0.10[1] |
| UV/Vis. (λmax) | 227 nm[2][5] |
| Storage Temperature | -20°C[2][5] |
| Stability | ≥ 4 years at -20°C[2][5] |
Table 3: Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL[1][2][5] |
| Dimethylformamide (DMF) | 1 mg/mL[1][2][5] |
| Water (Predicted) | 5.3 mg/mL[1] |
Biological Significance and Signaling Pathways
This compound is most notable as a crucial biosynthetic precursor for the mC₇N unit found in a wide range of important natural products.[2][6] Its primary role is within the aminoshikimate pathway, which is a variation of the shikimate pathway used by microorganisms to produce aromatic compounds.
Key Biological Roles:
-
Precursor to Ansamycins: AHBA is the starter unit for the biosynthesis of ansamycin (B12435341) antibiotics, such as geldanamycin (B1684428) and rifamycin (B1679328).[2][7][8] These antibiotics are known for their antitumor properties, which often stem from the inhibition of Heat Shock Protein 90 (HSP90), a critical chaperone for many proteins involved in cancer cell survival.
-
Precursor to Mitomycin C: It is also a key building block in the biosynthesis of the potent antitumor antibiotic mitomycin C.[2][6]
-
Intermediate in the Aminoshikimate Pathway: The formation of AHBA is a critical step in this pathway, which has been extensively studied in microorganisms like Amycolatopsis mediterranei and Streptomyces species.[9][10] The terminal enzyme responsible for its formation is AHBA synthase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[8][11]
Below is a simplified representation of the final step in the AHBA biosynthetic pathway.
Caption: Final enzymatic step in the biosynthesis of AHBA.
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound.
While AHBA is naturally produced via biosynthesis, chemical synthesis provides a controlled laboratory source. The following protocol is adapted from established chemical synthesis routes for similar compounds.[12]
Experimental Workflow for Chemical Synthesis:
Caption: Multi-step chemical synthesis of this compound.
Detailed Methodology:
-
Preparation of 3,5-Dinitrobenzoic Acid: In an ice bath, slowly add concentrated nitric acid to a solution of benzoic acid in concentrated sulfuric acid. The mixture is stirred extensively at room temperature and then heated to facilitate the dinitration process. The reaction is quenched by pouring it into an ice-water mixture, and the resulting precipitate is filtered to yield the crude product.[12]
-
Preparation of 3-Methoxy-5-nitrobenzoic Acid: The dinitro compound is reacted with lithium methoxide (B1231860) (prepared from n-butyllithium and methanol) in hexamethylphosphoramide (B148902) (HMPA) to achieve selective monomethoxylation.[12]
-
Reduction of the Nitro Group: The resulting 3-methoxy-5-nitrobenzoic acid is then subjected to reduction, for example using iron powder and ammonium (B1175870) chloride in an aqueous solution, to convert the nitro group to an amino group.
-
Demethylation: The methoxy (B1213986) group is cleaved using a demethylating agent like boron tribromide (BBr₃) to yield the hydroxyl group.
-
Final Purification: The crude product can be further purified. A final hydrogenation step using a Palladium on carbon (Pd/C) catalyst can be employed to ensure complete reduction and purity.[12]
High-Performance Liquid Chromatography (HPLC): An HPLC method can be utilized for purity assessment and quantification. While a specific protocol for AHBA is not detailed in the search results, a general method for aminohydroxybenzoic acids can be adapted.[13]
-
Column: C18 reverse-phase column (e.g., Agilent Sb-C18, 150mm x 5µm).[13]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with pH adjustment, e.g., pH 4.0).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detector set at an appropriate wavelength, such as 254.0 nm or its λmax of 227 nm.[2][13]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then diluted in the mobile phase) to create a standard curve for quantification.
-
Safety: This material should be treated as potentially hazardous. Avoid ingestion, inhalation, and contact with skin and eyes. Use appropriate personal protective equipment (PPE) and handle in a well-ventilated area.[5]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the solid compound in a solvent of choice, such as DMSO or DMF. It is recommended to purge the solvent with an inert gas before dissolution.[5]
-
Storage Conditions: The solid compound should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or at -80°C for up to two years.[6]
This guide consolidates the key technical information on this compound, providing a foundation for its application in research and development. Its unique role as a biosynthetic precursor continues to make it a molecule of high interest for the discovery and engineering of novel therapeutic agents.
References
- 1. Buy this compound | 76045-71-1 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 97% | CAS: 76045-71-1 | AChemBlock [achemblock.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
The Pivotal Role of 3-Amino-5-hydroxybenzoic Acid in Natural Product Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-hydroxybenzoic acid (AHBA) is a non-proteinogenic aromatic amino acid that serves as a critical building block in the biosynthesis of a wide array of potent secondary metabolites. Primarily found in Actinomycetes, AHBA is the dedicated precursor for the mC7N unit, a characteristic structural moiety of numerous ansamycin (B12435341) and mitomycin antibiotics, which exhibit significant antibacterial and antitumor activities. This technical guide provides an in-depth exploration of the natural role of AHBA, detailing its biosynthesis via the aminoshikimate pathway, its incorporation into downstream natural products, and the regulatory mechanisms governing its production. The guide includes a compilation of quantitative data, detailed experimental protocols for key analytical and molecular biology techniques, and visualizations of the relevant biochemical pathways to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction: The Significance of this compound in Nature
This compound (AHBA) is a specialized metabolite that plays a crucial role as a starter unit in the biosynthesis of a large and structurally diverse class of natural products.[1][2][3] While not a component of primary metabolism, its formation is a key strategic step for microorganisms, particularly soil-dwelling bacteria of the order Actinomycetales, to produce complex bioactive compounds.[4] The paramount importance of AHBA lies in its function as the precursor to the mC7N (meta-amino, C7-N) core of ansamycin antibiotics like rifamycin (B1679328) and geldanamycin, as well as the mitomycin family of antitumor agents.[1][3][4][5] These molecules are of immense clinical and scientific interest due to their potent biological activities. The biosynthesis of AHBA itself is a fascinating deviation from the canonical shikimate pathway, known as the aminoshikimate pathway, which highlights the metabolic ingenuity of these organisms.[4][5] Understanding the role and biosynthesis of AHBA is therefore fundamental for the discovery of new natural products and for the bioengineering of novel therapeutic agents.
The Aminoshikimate Pathway: Biosynthesis of this compound
The formation of AHBA occurs through a specialized metabolic route called the aminoshikimate pathway, which is a variation of the well-established shikimate pathway for the biosynthesis of aromatic amino acids.[4][5] This pathway initiates from intermediates of central carbon metabolism and introduces an amino group at an early stage. The key enzymatic steps are outlined below.
Key Enzymatic Steps and Intermediates
The aminoshikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), similar to the shikimate pathway. However, a key distinction is the early incorporation of an amino group to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).[6] The pathway then proceeds through a series of intermediates, including 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), culminating in the formation of AHBA.[4] The terminal step is catalyzed by the enzyme AHBA synthase.[4][7]
The genes encoding the enzymes of the aminoshikimate pathway are typically clustered together in the genome of the producing organism, as seen in the rifamycin biosynthetic gene cluster of Amycolatopsis mediterranei.[6]
Regulation of the Aminoshikimate Pathway
The regulation of the aminoshikimate pathway is complex and integrated with the overall metabolic state of the cell. In microbes, the shikimate pathway is often regulated by feedback inhibition from aromatic amino acids.[2] While specific allosteric regulation of the aminoshikimate pathway by AHBA or its downstream products is not fully elucidated, the expression of the biosynthetic genes is tightly controlled. For instance, in Amycolatopsis mediterranei, the expression of the rifamycin biosynthetic gene cluster, including the AHBA synthase gene (rifK), is subject to complex regulatory networks.[6]
Visualization of the Aminoshikimate Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound.
Quantitative Data on AHBA and Ansamycin Production
The production of AHBA and its derived antibiotics is influenced by various factors, including the producing strain, fermentation conditions, and genetic modifications. The following tables summarize some of the available quantitative data.
| Precursor | Product | Conversion Efficiency (%) | Producing Organism | Reference |
| aminoDAHP | AHBA | 45 | Amycolatopsis mediterranei | --INVALID-LINK-- |
| aminoDHQ | AHBA | 41 | Amycolatopsis mediterranei | --INVALID-LINK-- |
| aminoDHS | AHBA | 95 | Amycolatopsis mediterranei | --INVALID-LINK-- |
| Table 1: Conversion Efficiencies of Precursors to AHBA in Cell-Free Extracts. |
| Producing Strain | Fermentation Condition | Rifamycin B Yield (g/L) | Rifamycin SV Yield (g/L) | Reference |
| Amycolatopsis mediterranei | Initial Culture | 0.5 - 1.2 | - | --INVALID-LINK-- |
| Amycolatopsis mediterranei | + 0.1% Yeast Extract | 1.95 | - | --INVALID-LINK-- |
| Amycolatopsis mediterranei | + 1.8% KNO3 | 2.92 | - | --INVALID-LINK-- |
| Amycolatopsis mediterranei U32 | Batch Culture | - | ~0.3 | --INVALID-LINK-- |
| Amycolatopsis mediterranei U32 | Glucose Supplementation | - | up to 1.1 | --INVALID-LINK-- |
| Amycolatopsis mediterranei | Immobilized Cells (Alginate) | 0.685 | 0.547 | --INVALID-LINK-- |
| Amycolatopsis mediterranei | Immobilized Cells (Gellan-gum modified alginate) | 0.810 | 0.702 | --INVALID-LINK-- |
| Table 2: Production Titers of Rifamycins (B7979662) under Various Fermentation Conditions. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of AHBA and its biosynthetic pathway.
Fermentation and Extraction of Ansamycins
This protocol is adapted for the production and extraction of rifamycins from Amycolatopsis mediterranei.
Materials:
-
Amycolatopsis mediterranei strain
-
Seed medium and production medium (specific composition can be optimized, but typically contains glucose, yeast extract, and mineral salts)[8]
-
Shake flasks or fermenter
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Silica (B1680970) gel for chromatography
Procedure:
-
Inoculum Preparation: Inoculate a suitable seed medium with a fresh culture of A. mediterranei. Incubate at 28-30°C with shaking for 2-3 days.[9]
-
Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 5-7 days at 28-30°C with vigorous aeration and agitation.
-
Extraction: After fermentation, adjust the pH of the culture broth to ~7.0. Extract the whole broth (mycelia and supernatant) three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the extract under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified by silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to isolate the desired ansamycin antibiotics.
Heterologous Expression and Purification of AHBA Synthase
This protocol outlines a general procedure for the expression of a His-tagged AHBA synthase in E. coli and its subsequent purification.
Materials:
-
Expression vector (e.g., pET series) containing the AHBA synthase gene with a His-tag
-
E. coli expression host (e.g., BL21(DE3))
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
-
SDS-PAGE reagents
Procedure:
-
Transformation and Expression: Transform the expression plasmid into competent E. coli cells. Grow a starter culture overnight and then inoculate a larger volume of LB medium. Grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.[10][11]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged AHBA synthase with elution buffer.
-
-
Dialysis and Storage: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange. Aliquot the purified protein and store at -80°C.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
AHBA Synthase Enzyme Assay
This is a conceptual protocol for assaying the activity of AHBA synthase, which catalyzes the conversion of aminoDHS to AHBA.
Materials:
-
Purified AHBA synthase
-
5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, a known concentration of aminoDHS, and the purified AHBA synthase.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of AHBA produced.
-
Monitor the elution profile at a wavelength where AHBA has a strong absorbance.
-
Calculate the enzyme activity based on the rate of AHBA formation.
-
Genetic Manipulation of Streptomyces
This section provides a general workflow for the genetic manipulation of Streptomyces, which is often the producer of AHBA-derived antibiotics.
Conclusion and Future Perspectives
This compound stands as a cornerstone in the microbial synthesis of a multitude of clinically relevant natural products. The elucidation of its biosynthesis via the aminoshikimate pathway has opened up new avenues for the discovery and bioengineering of novel antibiotics and anticancer agents. The methodologies and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating world of AHBA-derived natural products. Future research will likely focus on the detailed characterization of the regulatory networks controlling AHBA biosynthesis, the exploration of the substrate promiscuity of the biosynthetic enzymes for the creation of novel analogues, and the heterologous expression of the entire biosynthetic pathways in engineered hosts for sustainable production. These endeavors will undoubtedly continue to be a rich source of new therapeutic leads and a deeper understanding of the chemical ecology of microorganisms.
References
- 1. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]
- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoshikimate pathway - Wikipedia [en.wikipedia.org]
- 6. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0196628A2 - Ansamycin antibioticum, microbiological process for its preparation and its use as a medicament - Google Patents [patents.google.com]
- 9. CN103255184A - Fermentation medium for producing ansamitocin - Google Patents [patents.google.com]
- 10. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
The Aminoshikimate Pathway: A Comprehensive Technical Guide to the Biosynthesis of 3-Amino-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-hydroxybenzoic acid (AHBA) is a vital precursor for a diverse array of clinically significant natural products, including the ansamycin (B12435341) and mitomycin families of antibiotics. The discovery and elucidation of its unique biosynthetic route, the aminoshikimate pathway, have opened new avenues for the bioengineering of novel therapeutics. This technical guide provides an in-depth exploration of the AHBA biosynthetic pathway, detailing the enzymatic players, their mechanisms, and the experimental methodologies employed in their characterization.
The biosynthesis of AHBA represents a fascinating deviation from the classical shikimate pathway, incorporating a nitrogen atom at an early stage to produce the aminoshikimate intermediates. This pathway is a testament to the metabolic ingenuity of microorganisms and a prime target for synthetic biology and metabolic engineering efforts aimed at producing novel antibiotic derivatives.
The this compound (AHBA) Biosynthetic Pathway
The biosynthesis of AHBA from primary metabolites is a multi-step enzymatic cascade primarily elucidated from studies in Amycolatopsis mediterranei, the producer of the antibiotic rifamycin. The pathway can be broadly divided into two key stages: the formation of the amino-group donor, imino-D-erythrose 4-phosphate (iminoE4P), and the subsequent conversion of iminoE4P and phosphoenolpyruvate (B93156) (PEP) into AHBA. The genes encoding the enzymes for this pathway are typically clustered together, as seen in the rif gene cluster (rifG, rifH, rifJ, rifK, rifL, rifM, rifN) in A. mediterranei.[1][2]
Stage 1: Synthesis of Imino-D-erythrose 4-phosphate (iminoE4P)
The initial steps of the AHBA pathway are dedicated to the synthesis of the unique amino-sugar phosphate (B84403), iminoE4P. This process begins with UDP-glucose and involves a series of enzymatic transformations to introduce the amino group.
-
Oxidation: The pathway is initiated by the NAD(P)+-dependent oxidoreductase, RifL , which oxidizes UDP-glucose to UDP-3-keto-D-glucose.[2]
-
Transamination: The AHBA synthase, RifK , in a complex with RifL, catalyzes the transamination of UDP-3-keto-D-glucose, utilizing glutamate (B1630785) as the amino donor, to form 3-amino-3-deoxy-UDP-glucose.[2] This dual functionality of RifK is a remarkable feature of this pathway.
-
Phosphatase Activity: RifM , a UDP-kanosamine phosphatase, then cleaves the UDP moiety to yield kanosamine.[2]
-
Phosphorylation: RifN , a specific kanosamine kinase, phosphorylates kanosamine to generate kanosamine-6-phosphate (K6P).[1][2]
-
Isomerization and Transketolation: K6P is subsequently isomerized to amino-D-fructose 6-phosphate (aminoF6P). A transketolase then converts aminoF6P and ribose-5-phosphate (B1218738) into iminoE4P and sedoheptulose-7-phosphate.[1]
Stage 2: Conversion of IminoE4P to AHBA
The second stage of the pathway mirrors the initial steps of the classical shikimate pathway, but with aminated intermediates.
-
Condensation: RifH , an aminoDAHP synthase, catalyzes the condensation of iminoE4P with phosphoenolpyruvate (PEP) to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).[2]
-
Cyclization: RifG , an aminoDHQ synthase, then cyclizes aminoDAHP to produce 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).[2]
-
Dehydration: The dehydration of aminoDHQ to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) is catalyzed by RifJ , an aminoDHS dehydratase.[2]
-
Aromatization: The final and committing step in AHBA biosynthesis is the aromatization of aminoDHS to this compound, a reaction catalyzed by the homodimeric form of the pyridoxal (B1214274) phosphate (PLP)-dependent enzyme, AHBA synthase (RifK) .[2][3]
Quantitative Data
The following table summarizes the available quantitative data on the conversion yields of intermediates in the AHBA biosynthetic pathway, as determined in cell-free extracts of Amycolatopsis mediterranei. While specific kinetic parameters (Km, Vmax, kcat) for each purified enzyme are not extensively reported in the literature, these yields provide valuable insights into the efficiency of the pathway's later stages.
| Precursor | Product | Enzyme(s) | Conversion Yield (%) | Reference(s) |
| Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | aminoDAHP | RifH and upstream enzymes | 9 | [2] |
| aminoDAHP | AHBA | RifG, RifJ, RifK | 45 | [2] |
| aminoDHQ | AHBA | RifJ, RifK | 41 | [2] |
| aminoDHS | AHBA | RifK | 95 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the discovery and characterization of the AHBA biosynthetic pathway.
Preparation of Cell-Free Extracts from Amycolatopsis mediterranei**
This protocol is essential for in vitro studies of the AHBA biosynthetic pathway.
Materials:
-
Amycolatopsis mediterranei culture
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
DNase I
-
Protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Grow A. mediterranei in a suitable production medium to the desired growth phase.
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30-60 minutes.
-
Disrupt the cells by sonication or French press on ice.
-
Add DNase I to a final concentration of 10 µg/mL and a protease inhibitor cocktail.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and membranes.
-
Carefully collect the supernatant (cell-free extract) and store it at -80°C in aliquots.
General Enzyme Assay for AHBA Pathway Enzymes
The activity of the Rif enzymes can be assayed by monitoring the formation of their respective products from the appropriate substrates using the prepared cell-free extract or purified enzymes.
Materials:
-
Cell-free extract or purified enzyme (RifG, RifH, RifJ, or RifK)
-
Substrates (e.g., aminoDAHP for RifG, aminoDHQ for RifJ, aminoDHS for RifK)
-
Assay Buffer (specific to the enzyme, but a starting point is 50 mM Tris-HCl, pH 7.5)
-
Cofactors (e.g., PLP for RifK)
-
Quenching solution (e.g., trichloroacetic acid)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, substrate, and any necessary cofactors.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the cell-free extract or purified enzyme.
-
Incubate the reaction for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the product formed.
Gene Knockout in Amycolatopsis mediterranei via Homologous Recombination
This protocol allows for the functional characterization of the rif genes.
Materials:
-
A. mediterranei strain
-
E. coli strain for cloning (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002)
-
Plasmids: a cloning vector, a suicide vector for conjugation, and a plasmid containing an antibiotic resistance cassette (e.g., apramycin).
-
Restriction enzymes, T4 DNA ligase
-
PCR reagents and primers to amplify homologous regions of the target gene.
Procedure:
-
Construct the Gene Replacement Cassette:
-
Amplify ~1.5-2 kb upstream and downstream homology arms flanking the target rif gene from A. mediterranei genomic DNA via PCR.
-
Clone the homology arms and an antibiotic resistance cassette into a cloning vector.
-
-
Subclone into a Suicide Vector:
-
Excise the entire gene replacement cassette and ligate it into a suicide conjugation vector that cannot replicate in A. mediterranei.
-
-
Conjugation:
-
Transform the final construct into the E. coli conjugation donor strain.
-
Grow the A. mediterranei recipient and E. coli donor strains to mid-log phase.
-
Mix the donor and recipient cells on a suitable agar (B569324) medium for conjugation.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plate with an appropriate antibiotic to select for A. mediterranei exconjugants that have integrated the plasmid via a single crossover event.
-
-
Selection for Double Crossover:
-
Culture the single-crossover mutants in non-selective liquid medium to allow for the second crossover event to occur.
-
Plate the culture onto a medium containing the antibiotic to select for clones that have undergone the double crossover, resulting in the replacement of the target gene with the resistance cassette.
-
-
Verification:
-
Confirm the gene knockout by PCR analysis and Southern blotting.
-
HPLC Analysis of AHBA and its Precursors
This method is crucial for quantifying the intermediates and the final product of the AHBA pathway.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid or trifluoroacetic acid
-
Standards for AHBA, aminoDAHP, aminoDHQ, and aminoDHS
Procedure:
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting gradient could be 5% B, increasing to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength suitable for the compounds of interest (e.g., around 280-310 nm for aromatic compounds).
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Generate a standard curve for each compound of interest using known concentrations.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the respective standard curves.
-
Conclusion
The discovery and characterization of the this compound biosynthetic pathway have provided a profound understanding of the metabolic logic underlying the production of a critical class of antibiotics. The detailed experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers seeking to further investigate this pathway, engineer novel derivatives, or apply its principles to other biosynthetic systems. The intricate enzymatic machinery of the aminoshikimate pathway continues to be a fertile ground for discovery and innovation in the fields of natural product biosynthesis and synthetic biology.
References
- 1. researchgate.net [researchgate.net]
- 2. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Amino Acid 3-Amino-5-hydroxybenzoic Acid: A Cornerstone in Antibiotic Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-5-hydroxybenzoic acid (AHBA) is a naturally occurring aromatic amino acid of significant interest in the pharmaceutical industry. It serves as a crucial building block in the biosynthesis of a wide array of clinically important secondary metabolites, most notably the ansamycin (B12435341) family of antibiotics, which includes the antituberculosis drug rifamycin (B1679328) and the anticancer agent geldanamycin, as well as the mitomycin C antitumor antibiotics. This technical guide provides a comprehensive overview of the identification of AHBA as a natural product, its biosynthetic pathway, and detailed experimental protocols for its study. The methodologies outlined herein are intended to equip researchers with the necessary tools to investigate AHBA-derived natural products, paving the way for the discovery of novel therapeutic agents and the bioengineering of improved production strains.
Introduction
The discovery of this compound as a natural amino acid stemmed from investigations into the biosynthesis of complex antibiotics.[1] Its identification as the universal precursor to the m-C7N unit, a characteristic structural motif in many ansamycin and mitomycin antibiotics, was a landmark in the field of natural product biosynthesis.[1] This guide details the scientific journey of identifying AHBA, from initial biosynthetic studies to the elucidation of its dedicated enzymatic machinery.
The Biosynthesis of this compound: The Aminoshikimate Pathway
AHBA is synthesized via a specialized branch of the shikimate pathway, known as the aminoshikimate pathway.[2] This pathway parallels the initial steps of the conventional shikimate pathway but introduces a nitrogen atom early in the sequence. The key enzyme in the terminal step of this pathway is this compound (AHBA) synthase.[3][4][5]
The overall transformation from primary metabolism to AHBA can be visualized as a multi-step enzymatic cascade.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and characterization of AHBA and its biosynthetic pathway.
Identification and Quantification of AHBA in Microbial Cultures
The identification and quantification of AHBA in fermentation broths of producing organisms, such as Amycolatopsis mediterranei, is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
Experimental Workflow:
Protocol:
-
Sample Preparation: Centrifuge the fermentation broth to pellet the cells. The supernatant is collected for analysis.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to remove interfering compounds. AHBA is then eluted with a suitable organic solvent.
-
HPLC-MS Analysis: The eluted sample is analyzed by reverse-phase HPLC coupled to a mass spectrometer. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.
-
Quantification: AHBA is quantified by comparing the peak area of the extracted ion chromatogram (EIC) corresponding to its m/z with a standard curve generated from pure AHBA.
Isotopic Labeling Experiments for Biosynthetic Pathway Elucidation
Feeding experiments with isotopically labeled precursors, such as 13C-glucose, are instrumental in tracing the carbon flow through the biosynthetic pathway. The incorporation of the label into the final product, for example, rifamycin B, is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol:
-
Culture Conditions: Amycolatopsis mediterranei is cultured in a defined medium with [1,2-13C2]glucose as the primary carbon source.
-
Fermentation and Product Isolation: The fermentation is carried out for a specified period, after which the antibiotic (e.g., rifamycin) is extracted from the culture broth and purified by chromatography.
-
NMR Analysis: The purified, 13C-labeled antibiotic is dissolved in a suitable deuterated solvent, and 13C-NMR spectra are acquired.
-
Data Interpretation: The 13C-NMR spectrum of the labeled antibiotic is compared to that of an unlabeled standard. The enrichment and coupling patterns of the signals reveal the incorporation of the 13C label from glucose into the antibiotic's carbon skeleton, confirming the biosynthetic pathway.[6]
Generation of a Blocked Mutant by Gene Knockout
To confirm the role of a specific gene in the AHBA biosynthetic pathway, a knockout mutant can be generated. The following protocol outlines the targeted deletion of the AHBA synthase gene (rifK) in Amycolatopsis mediterranei using CRISPR-Cas9 technology.[7]
Experimental Workflow:
References
- 1. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENZYME - 4.2.1.144 3-amino-5-hydroxybenzoate synthase [enzyme.expasy.org]
- 4. enzyme-database.org [enzyme-database.org]
- 5. EC 4.2.1.144 [iubmb.qmul.ac.uk]
- 6. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | CRISPR-Cas12a-Assisted Genome Editing in Amycolatopsis mediterranei [frontiersin.org]
3-Amino-5-hydroxybenzoic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 3-Amino-5-hydroxybenzoic Acid in Organic Solvents
Introduction
This compound is an aromatic organic compound containing amino, hydroxyl, and carboxylic acid functional groups. Its unique trifunctional nature makes it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The solubility of this compound in organic solvents is a critical parameter for its application in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the selection of appropriate analytical techniques.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine these values in their own laboratories.
Theoretical Considerations for Solubility
The solubility of this compound is governed by its molecular structure and the principle of "like dissolves like." The presence of a polar carboxylic acid group (-COOH), a polar hydroxyl group (-OH), and a polar amino group (-NH2) allows for strong hydrogen bonding. These groups are attached to a less polar benzene (B151609) ring.
-
Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol (B130326) are expected to be effective at dissolving this compound. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with all three functional groups of the molecule.
-
Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also anticipated to be good solvents. Their high polarity and ability to accept hydrogen bonds facilitate the dissolution of polar molecules.
-
Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this compound. The significant difference in polarity and the inability of these solvents to form strong hydrogen bonds with the solute will likely result in very low solubility.
The interplay of these interactions can be visualized as follows:
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The general workflow for determining solubility is outlined below:
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to minimize temperature changes.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.
-
Measure the response of the diluted sample and use the calibration curve to determine its concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
While specific experimental data is not widely published, researchers can utilize the following table structure to record and present their findings for comparative analysis.
| Organic Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Polar Protic | Methanol | 25 | Shake-Flask/HPLC | ||
| Ethanol | 25 | Shake-Flask/HPLC | |||
| Isopropanol | 25 | Shake-Flask/HPLC | |||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask/HPLC | ||
| Dimethylformamide (DMF) | 25 | Shake-Flask/HPLC | |||
| Acetonitrile | 25 | Shake-Flask/HPLC | |||
| Nonpolar | Toluene | 25 | Shake-Flask/HPLC | ||
| Hexane | 25 | Shake-Flask/HPLC | |||
| Diethyl Ether | 25 | Shake-Flask/HPLC |
Conclusion
The solubility of this compound in organic solvents is a fundamental property essential for its effective use in research and development. Although specific quantitative data is sparse in the literature, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. By following the standardized shake-flask method and employing precise analytical techniques like HPLC, researchers can generate reliable and reproducible solubility data. This information is crucial for optimizing reaction conditions, developing purification strategies, and advancing the application of this versatile compound in drug discovery and materials science.
Characterization of 3-Amino-5-hydroxybenzoic Acid: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 3-Amino-5-hydroxybenzoic acid (AHBA). AHBA is a key biosynthetic precursor to the mC7N unit found in several important classes of antibiotics, such as ansamycins and mitomycins.[1] Accurate structural elucidation and purity assessment are critical for its use in research and as a building block in synthetic chemistry. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data expected for this compound. Note that while experimental ¹H NMR data is available, experimental ¹³C NMR and FT-IR data for this specific isomer are not readily found in surveyed literature. Therefore, expected values are provided based on data from closely related compounds and established spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CD₃OD, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.87 | dd | 1.6, 2.1 | Aromatic H |
| 6.78 | dd | 1.3, 2.1 | Aromatic H |
| 6.37 | t | 2.1 | Aromatic H |
| Data sourced from a publicly available spectrum.[2] |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Rationale/Reference Compound |
| ~168 | C=O (Carboxylic Acid) | Based on 3-Aminobenzoic acid (168.3 ppm)[3] |
| ~150-158 | C-OH (Phenolic) | Expected deshielding effect of OH group |
| ~140-150 | C-NH₂ | Based on 3-Aminobenzoic acid (149.2 ppm)[3] |
| ~132 | C-COOH | Based on 3-Aminobenzoic acid (131.7 ppm)[3] |
| ~105-120 | Aromatic C-H | Based on various aminobenzoic and hydroxybenzoic acids[3][4] |
| Note: These are predicted chemical shifts. Actual experimental values may vary. |
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200-3600 | O-H Stretch | Phenolic OH | Strong, Broad |
| 2500-3300 | O-H Stretch | Carboxylic Acid OH | Strong, Very Broad |
| 3300-3500 | N-H Stretch | Primary Amine | Medium (two bands) |
| ~3030 | C-H Stretch | Aromatic | Medium to Weak |
| 1660-1710 | C=O Stretch | Carboxylic Acid | Strong |
| 1550-1650 | N-H Bend | Primary Amine | Medium |
| 1500-1600 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |
| 1200-1320 | C-O Stretch | Phenol/Carboxylic Acid | Strong |
| Values are based on standard IR correlation tables and spectra of related compounds like p-aminobenzoic acid.[5][6][7][8] |
Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI) or Electrospray (ESI)
| m/z Ratio | Ion | Notes |
| 153 | [M]⁺˙ or [M-H]⁻ | Molecular ion (EI) or deprotonated molecule (ESI Negative) |
| 154 | [M+H]⁺ | Protonated molecule (ESI Positive) |
| 136 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 108 | [M-COOH]⁺ | Loss of the carboxyl group |
| 80 | [M-COOH-CO]⁺ | Subsequent loss of carbon monoxide |
| Molecular Formula: C₇H₇NO₃, Molecular Weight: 153.1 g/mol . Fragmentation patterns are predicted based on common pathways for benzoic acids.[1] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and exchange labile protons (OH, NH₂), which can be observed.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the resulting solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
As a solid compound, AHBA can be analyzed using the KBr pellet technique.
-
Sample Preparation (KBr Pellet):
-
Place approximately 1-2 mg of this compound into a clean agate mortar.
-
Add approximately 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) powder.
-
Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the mixture into a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet into the sample holder in the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is automatically ratioed against the background to show the sample's absorbance.
-
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common method for analyzing polar, non-volatile compounds like AHBA.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase as the diluent.
-
-
LC-MS/ESI Conditions:
-
Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Ionization (ESI): The analysis can be run in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻, respectively.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Desolvation Gas (N₂): Flow and temperature should be optimized for the specific instrument.
-
-
Mass Analyzer: Scan a mass range appropriate for the compound, for instance, m/z 50-300.
-
Fragmentation (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 154 or 152) to observe characteristic fragment ions.
-
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Biosynthetic Role of this compound
This compound is a product of the aminoshikimate pathway and serves as a crucial building block for complex natural products.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid
This document provides a comprehensive technical overview of this compound (AHBA), a key biosynthetic precursor to a wide range of clinically significant natural products. This guide details its molecular structure, physicochemical properties, synthesis protocols, and biological relevance, serving as a critical resource for professionals in chemical research and drug development.
Core Molecular and Physicochemical Properties
This compound is an aromatic organic compound characterized by a benzoic acid core substituted with both an amino and a hydroxyl group.[1] Its unique structure serves as a fundamental building block in the microbial synthesis of various complex secondary metabolites.[1][2]
Molecular Identifiers and Formula
The fundamental identifiers and structural representations for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | AHBA, 3-AHBA, 5-amino-3-hydroxybenzoic acid[1][2][3] |
| CAS Number | 76045-71-1[1][2][4][5] |
| Molecular Formula | C₇H₇NO₃[1][2][4][6] |
| Canonical SMILES | C1=C(C=C(C=C1N)O)C(=O)O[1][2] |
| InChI | InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)[1][2][6] |
| InChI Key | QPEJHSFTZVMSJH-UHFFFAOYSA-N[1][2] |
Physicochemical Data
The physical and chemical properties of AHBA are crucial for its handling, formulation, and application in research and development.
| Property | Value |
| Molecular Weight | 153.14 g/mol [1][4] |
| Appearance | Off-white to yellow solid[4] |
| Melting Point | 242°C[1] |
| Boiling Point (Predicted) | 453.4 ± 35.0°C[1] |
| Density (Predicted) | 1.491 ± 0.06 g/cm³[1] |
| UV/Vis (λmax) | 227 nm[2][3] |
| Purity | ≥98%[3] |
| Storage Conditions | Store at -20°C for long-term stability (≥4 years)[2][3][5] |
Solubility Profile
The solubility of AHBA in various solvents is a critical parameter for experimental design.
| Solvent System | Solubility |
| DMSO | ~3 mg/mL[2][3] |
| Dimethylformamide (DMF) | ~1 mg/mL[2][3] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL[4] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[4] |
Molecular Structure Visualization
The chemical structure of this compound is depicted below, rendered using the Graphviz DOT language to illustrate the atomic connectivity.
Caption: Molecular structure of this compound.
Experimental Protocols
Chemical Synthesis of this compound
The following protocol outlines a method for the chemical synthesis of AHBA, adapted from established procedures.[7] This multi-step synthesis involves nitration, nucleophilic substitution, demethylation, and reduction.
Step 1: Dinitration of Benzoic Acid
-
In an ice bath, dissolve benzoic acid (6.1 g, 50 mmol) in concentrated sulfuric acid (30 mL).
-
Add 15 mL of concentrated nitric acid dropwise while maintaining the low temperature.
-
Stir the mixture at room temperature for 15 hours.
-
Heat the reaction to 100°C and stir for an additional 4 hours.
-
After cooling to room temperature, add another 10 mL of concentrated nitric acid dropwise.
-
Heat again to 100°C for 3 hours, then increase the temperature to 135°C and stir for a final 3 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing 80 g of ice and 80 g of water.
-
Stir for 30 minutes, then collect the precipitate by filtration. Wash the filter cake with water to remove residual sulfuric acid, yielding the crude dinitro product (Compound 5A).
Step 2: Methoxy Substitution
-
Prepare lithium methoxide (B1231860) by adding n-butyllithium (24 mL, 60 mmol) dropwise to methanol (B129727) at -78°C and then removing the methanol by rotary evaporation.
-
Dissolve the resulting lithium methoxide in hexamethylphosphoramide (B148902) (50 mL).
-
Add the crude dinitro product (2.5 g, 11.8 mmol) to the solution.
-
Stir the mixture at room temperature for 18 hours, then heat to 80°C for 6 hours.
-
After cooling, pour the reaction mixture into a mixture of ice and 6N H₂SO₄.
-
Extract the product with ether (3 x 300 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methoxy-substituted product (Compound 5B).
Step 3: Demethylation
-
Dissolve the methoxy-substituted product (860 mg, 4.36 mmol) in dichloromethane (B109758) (20 mL) and cool to -10°C.
-
Add boron tribromide (1.26 mL, 13 mmol) dropwise.
-
Allow the reaction to proceed at room temperature for 15 hours.
-
Work up the reaction by adding water and extracting with ethyl acetate. The crude product (Compound 5C) is used directly in the next step.
Step 4: Hydrogenation (Reduction)
-
Dissolve the crude product from the previous step in methanol (20 mL).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under atmospheric pressure for 2 hours.
-
Filter the mixture through diatomaceous earth to remove the catalyst.
-
Evaporate the methanol to obtain the final crude product, this compound. Further purification can be performed via recrystallization or column chromatography.
Preparation of Stock Solutions for Bioassays
For in vitro and in vivo studies, proper solubilization is essential.
-
Preparation: AHBA is supplied as a solid.[3] Stock solutions can be prepared by dissolving the solid in an organic solvent of choice, such as DMSO or DMF.[3] The solvent should be purged with an inert gas.[3]
-
Dissolution Protocol (Example for in vivo): To prepare a working solution, a stock solution in DMSO (e.g., 50 mg/mL) can be diluted. For example, add 100 µL of the DMSO stock to 900 µL of a vehicle like corn oil or a saline solution containing 20% SBE-β-CD.[4] Mix evenly. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4] If precipitation occurs, gentle heating or sonication can aid dissolution.[4]
Biological Significance and Pathways
This compound is a crucial intermediate in the biosynthesis of numerous natural products with potent biological activities.[4][8]
Role as a Biosynthetic Precursor
AHBA is the starter unit for the polyketide backbone assembly of a large class of ansamycin (B12435341) antibiotics, including rifamycin, geldanamycin, and ansatrienin A.[2][9] It also serves as a precursor to the antitumor antibiotic mitomycin C.[2][4] The core mC₇N unit (a seven-carbon, one-nitrogen fragment) found in these complex molecules is derived directly from AHBA.[2][4]
Biosynthetic Pathway of AHBA
The formation of AHBA is a key step in the aminoshikimate pathway, a variation of the shikimic acid pathway.[1][4] The terminal enzyme responsible for its formation is AHBA synthase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[9] This enzyme catalyzes the final step in converting precursors derived from the primary metabolism into the aromatic AHBA structure.[9]
The general workflow for the biosynthesis of AHBA-derived antibiotics is illustrated below.
Caption: Biosynthesis of AHBA and its role as a precursor.
References
- 1. Buy this compound | 76045-71-1 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 76045-71-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - Wikidata [wikidata.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of 3-Amino-5-hydroxybenzoic acid
An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (AHBA) is an aromatic compound of significant interest in the fields of biochemistry, natural product synthesis, and pharmaceutical development. It serves as a crucial biosynthetic precursor to the mC7N unit found in a variety of important antibiotics, including the ansamycin (B12435341) and mitomycin families.[1][2][3] This document provides a comprehensive overview of the physical and chemical properties of AHBA, details its biosynthesis, and outlines relevant experimental methodologies.
General Information
This compound is an aromatic amino acid characterized by a benzene (B151609) ring substituted with a carboxyl group, an amino group, and a hydroxyl group.[4] At room temperature, it exists as an off-white to yellow solid crystalline powder.[4] It is known to be light-sensitive and should be stored in dark conditions to maintain its stability.[4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, formulation, and application in various research and development contexts.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | AHBA, 3-AHBA, 3-hydroxy-5-aminobenzoic acid | [4] |
| CAS Number | 76045-71-1 | [1][4] |
| Molecular Formula | C₇H₇NO₃ | [1][4][5] |
| Molecular Weight | 153.14 g/mol | [1][2][4] |
| Appearance | Off-white to yellow solid | [2][4] |
| Melting Point | 225-227 °C (decomposes)[4], 242 °C[4] | [4] |
| Boiling Point (Predicted) | 453.4 ± 35.0 °C | [4] |
| Density (Predicted) | 1.491 ± 0.06 g/cm³ | [4] |
Table 2: Solubility and Partition Coefficient
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 1 mg/mL | [1][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 3 mg/mL | [1][4] |
| Predicted LogP | 1.25 | [4] |
Table 3: Acid-Base and Spectral Properties
| Property | Value | Reference |
| pKa (Predicted) | 10.33 ± 0.10 | [4] |
| UV/Vis (λmax) | 227 nm | [1][6] |
| Polar Surface Area | 83.55 Ų | [4] |
Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of its three functional groups: the aromatic ring, the carboxylic acid, the amino group, and the hydroxyl group.
-
Aromatization: It is a key intermediate in the aminoshikimate pathway where it is formed through an aromatization reaction.[4][7]
-
Storage: For optimal stability, it should be stored at 2-8°C under an inert atmosphere (like nitrogen or argon) and protected from light.[4] It is stable for at least four years when stored at -20°C.[1][6]
Biological Significance and Signaling Pathways
The primary biological significance of this compound lies in its role as a precursor in the biosynthesis of a class of antibiotics known as ansamycins (e.g., rifamycins) and other natural products like mitomycins, which have antitumor properties.[1][3][4] It is a product of the aminoshikimate pathway, a variation of the shikimate pathway used by some microorganisms to produce aromatic compounds.[7][8][9]
The biosynthesis of AHBA is a multi-step enzymatic process. A key enzyme in this pathway is AHBA synthase, which exhibits dual catalytic functions.[7] As a homodimer, it catalyzes the final aromatization step to produce AHBA.[7][9]
Caption: Biosynthetic pathway of this compound and its role as a precursor.
Experimental Protocols
Chemical Synthesis
A general method for the chemical synthesis of this compound involves the nitration of 3,5-dihydroxybenzoic acid, followed by reduction of the nitro group. A more detailed, multi-step preparation can be outlined as follows:
-
Nitration: In an ice bath, 3,5-dihydroxybenzoic acid is dissolved in concentrated sulfuric acid. Concentrated nitric acid is then added dropwise. The reaction mixture is stirred and may be gently heated to ensure completion.[10]
-
Work-up: The reaction mixture is cooled and poured into an ice-water mixture to precipitate the nitrated product. The solid is collected by filtration and washed with water.[10]
-
Reduction: The intermediate nitro-compound is dissolved in a suitable solvent like methanol. A catalyst, such as Palladium on carbon (Pd/C), is added.[10]
-
Hydrogenation: The mixture is subjected to hydrogenation at atmospheric pressure until the reaction is complete (monitored by TLC).[10]
-
Isolation: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.[10]
Caption: General workflow for the chemical synthesis of this compound.
Preparation of Stock Solutions
For experimental use, stock solutions of this compound can be prepared.
-
Solvent Selection: The compound is soluble in organic solvents like DMSO (up to 3 mg/mL) and DMF (up to 1 mg/mL).[1][6]
-
Procedure:
-
Weigh the desired amount of solid this compound.
-
Add the chosen solvent (e.g., DMSO) to the solid.
-
The solvent should be purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[6]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage: Stock solutions should be stored at -20°C or -80°C for long-term stability.[2]
Analytical Methods
-
Purity Analysis: The purity of this compound is often determined by High-Performance Liquid Chromatography (HPLC).[5]
-
Structural Confirmation:
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight and fragmentation pattern. Characteristic ion peaks have been reported at m/z 108.0455 and 152.03523.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the chemical structure, showing characteristic shifts for the aromatic protons and carbons, as well as for the functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H bonds.
-
Conclusion
This compound is a molecule of considerable scientific importance due to its central role in the biosynthesis of several medically relevant antibiotics. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its application in natural product synthesis, metabolic engineering, and the development of new therapeutic agents. The provided protocols offer a starting point for researchers working with this valuable compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Buy this compound | 76045-71-1 [smolecule.com]
- 5. This compound | 76045-71-1 | MOLNOVA [molnova.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
The Aminoshikimate Pathway: A Divergent Route to Aromatic Building Blocks
An In-depth Technical Guide on the Discovery and Core Mechanisms of 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The discovery of the aminoshikimate pathway unveiled a fascinating deviation from the canonical shikimate pathway, revealing nature's ingenuity in synthesizing unique aromatic precursors for a range of medically important natural products. This pathway is responsible for the biosynthesis of this compound (AHBA), the crucial starter unit for the production of ansamycin (B12435341) and mitomycin antibiotics. This technical guide provides a comprehensive overview of the core enzymatic steps, key intermediates, and the underlying genetic framework of the aminoshikimate pathway, with a focus on the data and methodologies that have been pivotal in its characterization.
A Novel Branch from Aromatic Amino Acid Metabolism
The aminoshikimate pathway represents a specialized metabolic route that parallels the conventional shikimate pathway, which is the universal route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). While both pathways utilize phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) as primary precursors, the aminoshikimate pathway introduces a nitrogen atom at an early stage, leading to a series of aminated intermediates and culminating in the formation of AHBA. This pathway was first elucidated through studies on the biosynthesis of the antibiotic rifamycin (B1679328) in Amycolatopsis mediterranei.
The Enzymatic Cascade of the Aminoshikimate Pathway
The biosynthesis of AHBA is a multi-step enzymatic process, with the key enzymes encoded by the rif gene cluster in A. mediterranei. The pathway can be broadly divided into two main stages: the formation of the nitrogen-containing precursor, and the subsequent cyclization and aromatization to yield AHBA.
Generation of the Aminated Starter Unit: The Role of Kanosamine
A critical discovery in elucidating the aminoshikimate pathway was the identification of kanosamine as the source of the nitrogen atom. The initial steps involve the conversion of UDP-glucose to kanosamine, a process that recruits genes from other metabolic pathways.
The key enzymatic steps in the formation of the first committed intermediate of the aminoshikimate pathway, 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP), are as follows:
-
RifL (Oxidoreductase) and RifK (Transaminase) : In a departure from the canonical shikimate pathway, the initial steps involve the modification of UDP-glucose. RifL, an oxidoreductase, and RifK (AHBA synthase), in a secondary role as a transaminase, work in concert. RifK, in a complex with RifL, catalyzes the transamination of UDP-3-keto-D-glucose.
-
Kanosamine Formation : The subsequent steps leading to kanosamine involve other enzymes. The bioconversion of UDP-glucose into kanosamine has been demonstrated in cell-free lysates of A. mediterranei.[1]
-
RifN (Kanosamine Kinase) : RifN is a specific kanosamine 6-kinase that phosphorylates kanosamine to kanosamine-6-phosphate, a key intermediate in the pathway. This was a crucial finding that solidified the role of kanosamine in AHBA biosynthesis.[2]
-
Conversion to 1-deoxy-1-imino-D-erythrose 4-phosphate : Kanosamine-6-phosphate is then converted by cellular enzymes into 1-deoxy-1-imino-D-erythrose 4-phosphate.
The Core Aminoshikimate Pathway
Once the aminated precursor is formed, a series of enzymes homologous to those in the shikimate pathway catalyze the formation of AHBA.
-
RifH (aminoDAHP synthase) : This enzyme catalyzes the condensation of 1-deoxy-1-imino-D-erythrose 4-phosphate with phosphoenolpyruvate (PEP) to form aminoDAHP. This is the first committed step of the core aminoshikimate pathway.
-
RifG (aminoDHQ synthase) : aminoDAHP is then cyclized by RifG to form 5-deoxy-5-aminodehydroquinic acid (aminoDHQ).
-
RifJ (aminoDHQ dehydratase) : Subsequently, RifJ catalyzes the dehydration of aminoDHQ to produce 5-deoxy-5-aminodehydroshikimic acid (aminoDHS).
-
RifK (AHBA synthase) : In its primary and final role, the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme AHBA synthase (RifK) catalyzes the aromatization of aminoDHS to generate the final product, this compound (AHBA).[3] This enzyme exhibits a dual catalytic function, also participating in the early stages of the pathway as a transaminase.
Quantitative Analysis of Key Pathway Enzymes
Detailed biochemical characterization of the enzymes in the aminoshikimate pathway has been crucial for understanding their function and kinetics. The following tables summarize the available quantitative data for some of the key enzymes.
Table 1: Biochemical Properties and Kinetic Parameters of AHBA Synthase (RifK)
| Parameter | Value | Reference |
| Source Organism | Amycolatopsis mediterranei | [3] |
| Subunit Molecular Weight | ~45 kDa | [3] |
| Native Molecular Weight | ~90 kDa (dimer) | [3] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | [3] |
| Substrate | 5-deoxy-5-amino-3-dehydroshikimic acid | [3] |
| Product | This compound | [3] |
Table 2: Characterization of Early Pathway Enzymes
| Enzyme | Gene | Function | Key Findings | Reference |
| Kanosamine Kinase | rifN | Phosphorylation of kanosamine | Specific for kanosamine, confirming its role as a key intermediate. | [2] |
| Transaminase | rifK | Transamination of UDP-3-keto-D-glucose | Dual function of AHBA synthase, complexed with RifL. |
Note: Detailed kinetic data for RifN, RifH, RifG, and RifJ are not extensively reported in the primary discovery literature. Further focused biochemical studies are required to populate these parameters.
Experimental Protocols: A Methodological Overview
The elucidation of the aminoshikimate pathway relied on a combination of genetic and biochemical techniques. Below are summarized methodologies for key experiments.
Purification of AHBA Synthase from Amycolatopsis mediterranei
-
Cell Culture and Lysis : A. mediterranei is cultured in a suitable medium to induce the production of rifamycin and, consequently, the enzymes of the aminoshikimate pathway. Cells are harvested and lysed using methods such as sonication or French press to release the intracellular enzymes.
-
Chromatographic Separation : The crude cell lysate is subjected to a series of chromatographic steps to purify the AHBA synthase. A typical purification protocol might include:
-
Anion-exchange chromatography (e.g., DEAE-cellulose)
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)
-
Gel filtration chromatography (e.g., Sephacryl S-200)
-
-
Purity Assessment : The purity of the enzyme at each step is monitored by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Assay for AHBA Synthase
The activity of AHBA synthase is determined by monitoring the formation of AHBA from its substrate, 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).
-
Reaction Mixture : A typical assay mixture contains the purified AHBA synthase, its substrate aminoDHS, and the cofactor pyridoxal 5'-phosphate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Incubation : The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Detection : The formation of AHBA is monitored spectrophotometrically. AHBA exhibits a characteristic absorbance maximum that can be used for its quantification. Alternatively, high-performance liquid chromatography (HPLC) can be used to separate and quantify the product.
Heterologous Expression and Purification of RifN (Kanosamine Kinase)
-
Gene Cloning : The rifN gene is amplified from the genomic DNA of A. mediterranei by PCR and cloned into an E. coli expression vector (e.g., a pET vector with a His-tag).
-
Protein Expression : The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification : The His-tagged RifN protein is purified from the E. coli lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
Enzyme Assay for RifN : The kinase activity of RifN is determined by measuring the ATP-dependent phosphorylation of kanosamine. This can be done by quantifying the formation of ADP using a coupled enzyme assay or by using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into kanosamine.
Visualizing the Aminoshikimate Pathway and Experimental Logic
Diagrams are essential for understanding the complex relationships within biochemical pathways and experimental workflows.
Conclusion and Future Perspectives
The discovery and characterization of the aminoshikimate pathway for AHBA synthesis have provided profound insights into the metabolic diversity of microorganisms and have opened up new avenues for the discovery and bioengineering of novel antibiotics. The elucidation of the key enzymes and their mechanisms provides a solid foundation for future research. Key areas for future investigation include:
-
Detailed Kinetic and Structural Analysis : Comprehensive kinetic and structural studies of all the enzymes in the pathway are still needed to fully understand their catalytic mechanisms and substrate specificities. This knowledge is crucial for rational enzyme engineering.
-
Regulatory Mechanisms : The regulation of the aminoshikimate pathway and its crosstalk with the primary shikimate pathway are not yet fully understood. Investigating the regulatory networks will be essential for optimizing the production of AHBA and its derivatives.
-
Metabolic Engineering : With a deeper understanding of the pathway, metabolic engineering strategies can be employed to enhance the production of AHBA in native or heterologous hosts. This could lead to improved yields of existing antibiotics and the generation of novel bioactive compounds through combinatorial biosynthesis.
The aminoshikimate pathway stands as a testament to the intricate and adaptable nature of microbial metabolism. Continued exploration of this and other unique biosynthetic pathways will undoubtedly fuel innovation in drug discovery and biotechnology for years to come.
References
- 1. Kanosamine biosynthesis: a likely source of the aminoshikimate pathway's nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Characterization of the early stage aminoshikimate pathway in the formation of this compound: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate. | Semantic Scholar [semanticscholar.org]
- 3. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of 3-Amino-5-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-hydroxybenzoic acid (AHBA) is a pivotal natural product that serves as a dedicated precursor for the biosynthesis of a wide array of medicinally important secondary metabolites. This technical guide provides an in-depth overview of the natural sources of AHBA, focusing on the producing organisms, the biosynthetic pathway, and methodologies for its study. While not typically accumulated as a final product in nature, AHBA is synthesized by various soil-dwelling bacteria, primarily of the order Actinomycetales, as the starter unit for the production of ansamycin (B12435341) and mitomycin antibiotics. This document details the cultivation of these microorganisms, outlines protocols for the extraction and analysis of AHBA-derived compounds, and presents the established biosynthetic pathway for this key intermediate.
Natural Producers of this compound
This compound is not found as a free compound in plants or fungi; its natural production is confined to microorganisms, specifically bacteria belonging to the phylum Actinobacteria. These bacteria synthesize AHBA as a crucial building block for a variety of complex natural products.
The primary producers of AHBA are species within the genera:
-
Amycolatopsis : Notably, Amycolatopsis mediterranei is a well-studied producer of rifamycin (B1679328), an important antibiotic, for which AHBA is the starter unit for its polyketide synthase machinery.[1][2]
-
Streptomyces : Various Streptomyces species utilize AHBA to produce a range of antibiotics, including actamycin, and the antitumor agent mitomycin C.[3][4]
These microorganisms are typically isolated from soil and marine sediments.[2][4] The production of AHBA and its downstream metabolites is intricately linked to the secondary metabolism of these bacteria, often induced under specific nutritional and environmental conditions.
Biosynthesis of this compound
The formation of AHBA proceeds through a specialized branch of the shikimate pathway, often referred to as the aminoshikimate pathway.[5][6] This pathway channels primary metabolites from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into the synthesis of this unique aromatic amino acid. The key steps and intermediates have been elucidated through studies with cell-free extracts of Amycolatopsis mediterranei and Streptomyces collinus.[7]
The biosynthetic route begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through several key intermediates, including 3,4-dideoxy-4-amino-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP), 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ), and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).[7] The final and committing step is the aromatization of aminoDHS to form this compound, a reaction catalyzed by the pyridoxal (B1214274) phosphate (PLP)-dependent enzyme, AHBA synthase.[6][8]
The following diagram illustrates the biosynthetic pathway leading to AHBA.
Quantitative Data
Direct quantitative data on the yield of AHBA from natural producers is scarce in the literature, as it is a transient intermediate that is rapidly incorporated into more complex molecules. Research has primarily focused on quantifying the final antibiotic products. The following tables summarize the reported yields of AHBA-derived natural products from various Actinomycete fermentations, which indirectly reflect the productivity of the AHBA biosynthetic pathway.
Table 1: Production of AHBA-Derived Naphthalenic Ansamycins
| Producing Organism | Product | Fermentation Type | Yield | Reference |
| Amycolatopsis mediterranei | Rifamycin B | Shake Flask | 719.5 mg/L | [3] |
| Amycolatopsis mediterranei | Rifamycin B | Solid-State | 4.89 g/kgds | [9] |
| Nocardia mediterranei MTCC 14 | Rifamycin B | Solid-State | 9.87 g/kgds | [7] |
g/kgds : grams per kilogram of dry substrate
Table 2: Production of other AHBA-Derived Compounds
| Producing Organism | Product | Fermentation Type | Yield | Reference |
| Streptomyces sp. | Actamycin | Shake Flask | Increased with AHBA addition | [4] |
| Recombinant C. glutamicum | 3-Amino-4-hydroxybenzoic acid* | Fed-batch | 5.6 g/L | [10] |
*Note: 3-Amino-4-hydroxybenzoic acid is a structural isomer of AHBA, and this result demonstrates the potential for producing similar compounds in engineered hosts.
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of AHBA-producing microorganisms and a representative protocol for the extraction and analysis of AHBA.
Cultivation of Amycolatopsis mediterranei for AHBA-Precursor Studies
This protocol is adapted from established methods for rifamycin B production.[1][11]
4.1.1. Media Composition
-
Seed Culture Medium (per liter):
-
Glucose: 20.0 g
-
Soybean Meal: 20.0 g
-
Peptone: 10.0 g
-
Yeast Extract: 2.0 g
-
CaCO₃: 2.0 g
-
NaCl: 2.0 g
-
Adjust pH to 7.0 before autoclaving.
-
-
Fermentation Medium (per liter):
-
Glucose: 100.0 g
-
Fish Meal: 5.5 g
-
Soybean Meal: 7.5 g
-
Peptone: 7.0 g
-
CaCO₃: 5.0 g
-
KNO₃: 8.0 g
-
K₂HPO₄: 0.2 g
-
Adjust pH to 7.0 before autoclaving.
-
4.1.2. Cultivation Protocol
-
Inoculum Preparation: Inoculate a loopful of A. mediterranei from a slant into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 30°C on a rotary shaker at 200 rpm for 48 hours.
-
Fermentation: Inoculate the fermentation medium with 5% (v/v) of the seed culture. Conduct the fermentation in a bioreactor with controlled temperature (30°C), pH (maintained at 7.0), and aeration.
-
Monitoring: Collect samples at regular intervals to monitor cell growth (optical density or dry cell weight), substrate consumption (e.g., glucose concentration), and product formation.
The following diagram outlines the experimental workflow for producing and analyzing AHBA-derived metabolites.
Representative Protocol for Extraction and Purification of AHBA
Since AHBA is an intermediate, this protocol is a hypothetical adaptation based on methods for extracting polar secondary metabolites from Actinomycete fermentations.[2][4][12]
-
Broth Separation: At the end of the fermentation, separate the mycelial biomass from the fermentation broth by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Initial Extraction:
-
Adjust the pH of the supernatant to 3.0 using 1M HCl to protonate the carboxylic acid group of AHBA.
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate (B1210297). The polarity of ethyl acetate is suitable for extracting moderately polar compounds like AHBA.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification by Column Chromatography:
-
Redissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a silica (B1680970) gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, from hexane (B92381) to ethyl acetate, and then to ethyl acetate/methanol mixtures.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing AHBA (visualized under UV light or with a suitable staining reagent).
-
-
Final Purification by HPLC:
-
Pool the AHBA-containing fractions and concentrate them.
-
Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.
-
Collect the peak corresponding to AHBA and confirm its identity and purity.
-
Quantification of AHBA by HPLC-MS/MS
This analytical method is based on standard procedures for quantifying amino acids and phenolic compounds in complex biological matrices.
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is recommended.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion [M+H]⁺: m/z 154.0499 for C₇H₈NO₃⁺.
-
Quantification: Use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for high selectivity and sensitivity.
-
Calibration: Generate a standard curve using a pure analytical standard of this compound. Sample concentrations are determined by comparing their peak areas to the standard curve.
-
Conclusion
This compound stands as a critical juncture between primary and secondary metabolism in Actinobacteria, enabling the synthesis of potent antibiotics and anticancer agents. While not a directly harvested natural product, understanding its biosynthesis and the organisms that produce it is fundamental for drug discovery and development. The methodologies outlined in this guide provide a framework for researchers to cultivate these microorganisms, investigate the aminoshikimate pathway, and potentially harness this knowledge for metabolic engineering efforts aimed at producing novel AHBA-derived compounds. The continued exploration of unique environments for novel Actinomycetes may yet reveal new producers and new bioactive molecules originating from this essential precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. scialert.net [scialert.net]
- 4. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Amino-5-hydroxybenzoic Acid in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-hydroxybenzoic acid (AHBA) is a crucial aromatic amino acid that serves as a key precursor in the biosynthesis of a wide array of clinically significant secondary metabolites in microorganisms. Most notably, it is the starter unit for the polyketide synthase (PKS) machinery responsible for producing ansamycin (B12435341) antibiotics, such as rifamycin (B1679328), and the mitomycin group of antitumor agents. The biosynthesis of AHBA proceeds via the aminoshikimate pathway, a variant of the classical shikimate pathway. Understanding the metabolic regulation, enzymatic machinery, and genetic underpinnings of AHBA production is paramount for the targeted genetic engineering of microbial strains to enhance the yield of these valuable pharmaceuticals. This technical guide provides an in-depth overview of AHBA's role in microbial metabolism, detailing its biosynthetic pathway, the enzymes involved, and methodologies for its study.
Introduction
This compound (AHBA) is a non-proteinogenic aromatic amino acid that plays a pivotal role as a biosynthetic precursor for a range of important microbial natural products.[1] Its primary significance lies in its function as the starter unit for the biosynthesis of the mC7N unit, a structural hallmark of ansamycin and mitomycin antibiotics.[2][3] The ansamycins, including the clinically vital antituberculosis drug rifamycin, are characterized by an aliphatic ansa chain bridging an aromatic nucleus.[4] The mitomycins are potent antitumor agents used in chemotherapy.[3] The production of these compounds is directly dependent on the intracellular availability of AHBA. Consequently, a thorough understanding of AHBA metabolism is a critical area of research for enhancing the industrial production of these antibiotics through metabolic engineering.
The Aminoshikimate Pathway: Biosynthesis of this compound
AHBA is synthesized via the aminoshikimate pathway, which is a branch of the shikimate pathway.[2][5] This pathway is well-characterized in the rifamycin-producing bacterium Amycolatopsis mediterranei.[6][7] The pathway commences with intermediates from central carbon metabolism and involves a series of enzymatic reactions to produce AHBA.
The key steps in the aminoshikimate pathway are as follows:
-
Formation of Kanosamine-6-phosphate: The pathway initiates with the conversion of UDP-glucose to UDP-3-keto-glucose, followed by a transamination reaction to yield UDP-kanosamine. This is subsequently phosphorylated to form kanosamine-6-phosphate.[8]
-
Synthesis of AminoDAHP: Kanosamine-6-phosphate is then converted to 1-deoxy-1-imino-erythrose 4-phosphate, which serves as the substrate for the formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).[3]
-
Cyclization and Dehydration: AminoDAHP is cyclized to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) and subsequently dehydrated to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).[5]
-
Aromatization to AHBA: The final step is the aromatization of aminoDHS to this compound, catalyzed by AHBA synthase.[9]
// Nodes UDP_Glucose [label="UDP-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_3_keto_Glucose [label="UDP-3-keto-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_Kanosamine [label="UDP-Kanosamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Kanosamine [label="Kanosamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Kanosamine_6P [label="Kanosamine-6-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Imino_E4P [label="1-deoxy-1-imino-Erythrose\n4-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP [label="Phosphoenolpyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; AminoDAHP [label="3,4-dideoxy-4-amino-D-arabino-\nheptulosonic acid 7-phosphate\n(aminoDAHP)", fillcolor="#F1F3F4", fontcolor="#202124"]; AminoDHQ [label="5-deoxy-5-amino-3-dehydroquinic\nacid (aminoDHQ)", fillcolor="#F1F3F4", fontcolor="#202124"]; AminoDHS [label="5-deoxy-5-amino-3-dehydroshikimic\nacid (aminoDHS)", fillcolor="#F1F3F4", fontcolor="#202124"]; AHBA [label="3-Amino-5-hydroxybenzoic\nacid (AHBA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges UDP_Glucose -> UDP_3_keto_Glucose [label="RifL (Oxidoreductase)"]; UDP_3_keto_Glucose -> UDP_Kanosamine [label="RifK (Transaminase)"]; UDP_Kanosamine -> Kanosamine; Kanosamine -> Kanosamine_6P [label="RifN (Kinase)"]; Kanosamine_6P -> Imino_E4P; Imino_E4P -> AminoDAHP [label="RifH (aminoDAHP synthase)"]; PEP -> AminoDAHP; AminoDAHP -> AminoDHQ [label="RifG (aminoDHQ synthase)"]; AminoDHQ -> AminoDHS [label="RifJ (aminoDHQ dehydratase)"]; AminoDHS -> AHBA [label="RifK (AHBA synthase)"]; } The Aminoshikimate Pathway for AHBA Biosynthesis.
Key Enzymes in AHBA Biosynthesis
The aminoshikimate pathway is catalyzed by a series of dedicated enzymes, with AHBA synthase (encoded by the rifK gene in A. mediterranei) being the terminal and one of the most crucial enzymes.[9]
Table 1: Key Enzymes and their Functions in the Aminoshikimate Pathway
| Enzyme | Gene (in A. mediterranei) | Function |
| Oxidoreductase | rifL | Oxidation of UDP-glucose |
| Transaminase | rifK | Transamination to UDP-kanosamine |
| Kinase | rifN | Phosphorylation of kanosamine |
| aminoDAHP synthase | rifH | Condensation to form aminoDAHP |
| aminoDHQ synthase | rifG | Cyclization to aminoDHQ |
| aminoDHQ dehydratase | rifJ | Dehydration to aminoDHS |
| AHBA synthase | rifK | Aromatization to AHBA |
Note: This table is based on the characterization of the rifamycin biosynthetic gene cluster in Amycolatopsis mediterranei.[6][10]
Quantitative Data on AHBA and Antibiotic Production
Quantitative data on AHBA production and its direct impact on final antibiotic titers are crucial for metabolic engineering strategies. While extensive datasets are not always readily available in the public domain, some studies provide valuable insights.
Table 2: Reported Titers and Yields of AHBA and Related Antibiotics
| Organism | Product | Titer/Yield | Conditions | Reference |
| Escherichia coli (recombinant) | AHBA | 3.1 mg/L | Shake-flask fermentation | [11] |
| Amycolatopsis mediterranei XC 9-25 | Rifamycin B | 10 g/L | Shaking flask | [12] |
| Amycolatopsis mediterranei NCH | Rifamycin B | 17.17 g/L | Fed-batch fermentation with glucose and yeast extract supplementation | [11] |
| Amycolatopsis mediterranei | Rifamycin SV | 354.3% increase | Fed-batch with multiple glucose supplementations | [7] |
Note: The data presented are from different strains and fermentation conditions and are intended to be illustrative rather than directly comparable.
Experimental Protocols
Extraction and Quantification of AHBA from Fermentation Broth
This protocol is a generalized procedure based on methods for analyzing similar aromatic compounds.[13]
1. Sample Preparation:
- Centrifuge 10 mL of fermentation broth at 10,000 x g for 15 minutes to pellet the cells.
- Collect the supernatant and filter it through a 0.22 µm syringe filter.
2. Solid-Phase Extraction (SPE) (Optional, for sample cleanup and concentration):
- Condition a C18 SPE cartridge with 10 mL of methanol (B129727) followed by 10 mL of deionized water.
- Load the filtered supernatant onto the cartridge.
- Wash the cartridge with 10 mL of deionized water to remove salts and polar impurities.
- Elute AHBA with 5 mL of methanol.
- Evaporate the methanol under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
3. HPLC-UV Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be 5% to 95% acetonitrile over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at the λmax of AHBA (approximately 227 nm).[14]
- Quantification: Generate a standard curve using pure AHBA.
// Nodes Fermentation_Broth [label="Fermentation Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Supernatant [label="Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="0.22 µm Filtration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filtered_Sample [label="Filtered Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; SPE [label="Solid-Phase Extraction (C18)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Elution [label="Elution & Reconstitution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC_Analysis [label="HPLC-UV Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Fermentation_Broth -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> Filtration; Filtration -> Filtered_Sample; Filtered_Sample -> SPE [label="Optional"]; SPE -> Elution; Elution -> HPLC_Analysis; Filtered_Sample -> HPLC_Analysis [style=dashed]; HPLC_Analysis -> Quantification; } Workflow for AHBA Quantification.
AHBA Synthase Activity Assay
This is a representative protocol for assaying the activity of AHBA synthase.
1. Enzyme Preparation:
- Express and purify recombinant AHBA synthase (e.g., from E. coli expressing the rifK gene). A common method is to use a His-tag for affinity chromatography purification.[9]
- Determine the protein concentration of the purified enzyme using a standard method (e.g., Bradford assay).
2. Assay Mixture:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 8.0)
- 1 mM 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) (substrate)
- 0.1 mM Pyridoxal 5'-phosphate (PLP) (cofactor)
- Purified AHBA synthase (e.g., 1-5 µg)
- The total reaction volume is typically 100-200 µL.
3. Reaction and Detection:
- Initiate the reaction by adding the enzyme to the pre-warmed assay mixture.
- Incubate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding an equal volume of methanol or by heat inactivation.
- Monitor the formation of AHBA by HPLC-UV as described in section 5.1.
- One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of AHBA per minute under the specified conditions.
// Nodes Purified_Enzyme [label="Purified AHBA Synthase", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_Mix [label="Substrate Mix\n(aminoDHS, PLP, Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation (37°C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction_Quenching [label="Reaction Quenching", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC_Analysis [label="HPLC-UV Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activity_Calculation [label="Activity Calculation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Purified_Enzyme -> Incubation; Substrate_Mix -> Incubation; Incubation -> Reaction_Quenching; Reaction_Quenching -> HPLC_Analysis; HPLC_Analysis -> Activity_Calculation; } AHBA Synthase Activity Assay Workflow.
Role in Drug Development and Metabolic Engineering
The central role of AHBA as a precursor to valuable antibiotics makes its biosynthetic pathway a prime target for metabolic engineering. Strategies to enhance the production of ansamycins and mitomycins often focus on increasing the intracellular pool of AHBA.
Key strategies include:
-
Overexpression of AHBA biosynthetic genes: Increasing the expression of the rifG-N and rifJ genes has been shown to be necessary and sufficient for AHBA formation.[10]
-
Alleviating feedback inhibition: Identifying and engineering key regulatory enzymes to be resistant to feedback inhibition by downstream products.
-
Increasing precursor supply: Engineering central carbon metabolism to channel more precursors, such as phosphoenolpyruvate (B93156) and erythrose-4-phosphate, towards the shikimate and aminoshikimate pathways.
-
Heterologous expression: Expressing the AHBA biosynthetic pathway in a more genetically tractable and faster-growing host, such as E. coli, for optimized production.[11]
// Nodes Goal [label="Increased Antibiotic Production", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increased_AHBA [label="Increased Intracellular AHBA", fillcolor="#FBBC05", fontcolor="#202124"]; Strategy1 [label="Overexpression of\nBiosynthetic Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Strategy2 [label="Alleviate Feedback\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Strategy3 [label="Increase Precursor\nSupply", fillcolor="#F1F3F4", fontcolor="#202124"]; Strategy4 [label="Heterologous\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Increased_AHBA -> Goal; Strategy1 -> Increased_AHBA; Strategy2 -> Increased_AHBA; Strategy3 -> Increased_AHBA; Strategy4 -> Increased_AHBA; } Metabolic Engineering Strategies for AHBA.
Conclusion
This compound is a cornerstone of the biosynthesis of several vital classes of antibiotics. A detailed understanding of its metabolic pathway, the aminoshikimate pathway, and the associated enzymes provides a robust framework for the rational design of microbial cell factories with enhanced production capabilities. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals aiming to harness the full potential of AHBA-derived natural products. Further research into the kinetic characterization of the aminoshikimate pathway enzymes and the development of high-titer AHBA-producing strains will undoubtedly accelerate the development of novel and more efficient antibiotic production processes.
References
- 1. This compound in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. [PDF] Characterization of the early stage aminoshikimate pathway in the formation of this compound: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate. | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutational analysis and reconstituted expression of the biosynthetic genes involved in the formation of this compound, the starter unit of rifamycin biosynthesis in amycolatopsis Mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 12. Improvement of industry-applied rifamycin B-producing strain, Amycolatopsis mediterranei, by rational screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 3-Phenoxybenzoic Acid in Microbial Degradation Systems by HPLC-UV Detection [spkx.net.cn]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Early Studies on the Biosynthesis of 3-Amino-5-hydroxybenzoic Acid: A Technical Guide
An In-depth Exploration of the Aminoshikimate Pathway for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-hydroxybenzoic acid (AHBA) is a crucial precursor for a wide array of clinically significant natural products, including the ansamycin (B12435341) and mitomycin antibiotics.[1][2] Early investigations into the biosynthesis of this key metabolite unveiled a novel branch of the shikimate pathway, termed the aminoshikimate pathway. This technical guide provides a comprehensive overview of the seminal studies that elucidated the enzymatic steps and intermediates involved in the formation of AHBA, with a focus on the experimental methodologies and quantitative data from that foundational research.
The Aminoshikimate Pathway: A Novel Variant of a Familiar Route
Initial studies in the biosynthesis of ansamycin antibiotics like rifamycin (B1679328) revealed that while the C7N unit of the molecule was derived from the shikimate pathway, shikimic acid itself was not a direct precursor.[1] This led to the hypothesis and eventual discovery of the aminoshikimate pathway, a distinct route that incorporates a nitrogen atom at an early stage. This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), precursors from central carbon metabolism, to ultimately yield AHBA.[3]
The key enzymatic steps in the aminoshikimate pathway were elucidated through a series of elegant experiments utilizing cell-free extracts of the rifamycin-producing bacterium, Amycolatopsis mediterranei. These studies identified the key intermediates and the enzymes responsible for their conversion.
Biosynthetic Pathway of this compound
Caption: The aminoshikimate pathway for the biosynthesis of this compound (AHBA).
Quantitative Analysis of Pathway Intermediates
Seminal studies using cell-free extracts of Amycolatopsis mediterranei provided the first quantitative insights into the efficiency of the aminoshikimate pathway. Radiolabeled precursors were incubated with the cell extracts, and the conversion to subsequent intermediates and the final product, AHBA, was measured. These experiments were crucial in confirming the proposed pathway and identifying the key enzymes involved.
| Precursor | Product | Conversion Efficiency (%) |
| [¹⁴C]PEP + E4P | aminoDAHP | 9 |
| aminoDAHP | AHBA | 45 |
| aminoDHQ | AHBA | 41 |
| aminoDHS | AHBA | 95 |
| Table 1: Conversion efficiencies of precursors to products in the AHBA biosynthetic pathway using cell-free extracts of A. mediterranei.[1] |
Key Experimental Protocols
The elucidation of the AHBA biosynthetic pathway relied on a series of meticulously designed experiments. Below are detailed methodologies for the key experiments cited in early studies.
Preparation of Cell-Free Extracts from Amycolatopsis mediterranei
This protocol describes the preparation of active cell-free extracts capable of catalyzing the conversion of aminoshikimate pathway intermediates.
Workflow for Cell-Free Extract Preparation
Caption: General workflow for the preparation of cell-free extracts from Amycolatopsis mediterranei.
Materials:
-
Amycolatopsis mediterranei culture
-
Lysis Buffer (e.g., 200 mM Sodium Phosphate, pH 7.2, 200 mM NaCl, 0.2 mM DTT, 30% glycerol)
-
Protease inhibitors (e.g., 1.5 mM benzamidine, 2 mg/L pepstatin, 2 mg/L leupeptin)
-
Centrifuge
-
Sonciator or other cell disruption equipment
Procedure:
-
Grow A. mediterranei in a suitable production medium to the desired growth phase.[4][5]
-
Harvest the cells by centrifugation (e.g., 2,500 x g).
-
Wash the cell pellet with a suitable buffer to remove residual medium.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Disrupt the cells using a sonicator or other appropriate method, keeping the sample on ice to prevent protein denaturation.
-
Clarify the lysate by centrifugation (e.g., 40,000 x g) to pellet cell debris.
-
Carefully collect the supernatant, which constitutes the cell-free extract.
-
The extract can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C for future use.
Enzyme Assays for AHBA Biosynthesis
The activity of the enzymes in the aminoshikimate pathway was determined by incubating the cell-free extract or purified enzymes with specific substrates and quantifying the product formation.
a. AHBA Synthase Assay:
-
Substrate: 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS)
-
Enzyme Source: Purified AHBA synthase from A. mediterranei or a cell-free extract.
-
Reaction Buffer: A suitable buffer such as 100 mM sodium phosphate, pH 7.2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Product Analysis: The formation of AHBA can be monitored by High-Performance Liquid Chromatography (HPLC).
b. Assays for Upstream Enzymes (aminoDAHP synthase, aminoDHQ synthase, aminoDHS dehydratase): These assays are typically coupled, where the product of one enzyme serves as the substrate for the next. The overall conversion to a downstream, easily detectable product like AHBA is often measured.
Synthesis and Purification of Pathway Intermediates
Since the intermediates of the aminoshikimate pathway (aminoDAHP, aminoDHQ, and aminoDHS) are not commercially available, their chemical or enzymatic synthesis was a prerequisite for these early studies.
-
Enzymatic Synthesis of aminoDAHP: Early studies utilized enzymatic synthesis to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP), which could then be chemically modified to yield aminoDAHP.* [6][7][8][9][10] Chemical Synthesis: Detailed chemical synthesis routes for these intermediates were also developed, often involving multiple steps and purification by chromatography.
Analytical Methods for Product Quantification
High-Performance Liquid Chromatography (HPLC) was a key analytical technique used in these early studies to separate and quantify the substrate and products of the enzymatic reactions.
-
Column: A reversed-phase column (e.g., C18) was typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) was employed to achieve separation.
-
[11][12] Detection: UV detection at a wavelength where AHBA and its precursors absorb (e.g., ~227 nm for AHBA) was commonly used.
The early studies on this compound biosynthesis were instrumental in unveiling the aminoshikimate pathway, a novel route to a key precursor of many important antibiotics. Through the use of cell-free extracts, purified enzymes, and synthesized intermediates, researchers were able to piece together the enzymatic steps and gain quantitative insights into the efficiency of this pathway. The experimental protocols and foundational data from this era continue to inform modern efforts in metabolic engineering and the synthetic biology of natural product biosynthesis. The heterologous expression of the AHBA biosynthetic genes in hosts like E. coli has further paved the way for the engineered production of novel ansamycin analogs.
References
- 1. Genetic Localization and Molecular Characterization of Two Key Genes (mitAB) Required for Biosynthesis of the Antitumor Antibiotic Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Biosynthesis of rifamycin SV by Amycolatopsis mediterranei MTCC17 in solid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]
- 7. THE SYNTHESIS OF 3-DEOXY-D-ARABINO-HEPTULOSONIC ACID 7-PHOSPHATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Use of 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate Synthase (DAHP Synthase) to Enhance the Heterologous Biosynthesis of Diosmetin and Chrysoeriol in an Engineered Strain of Streptomyces albidoflavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Crucial Antibiotic Building Block: A Technical Guide to the Formation of the mC7N Unit from AHBA
For Researchers, Scientists, and Drug Development Professionals
The mC7N unit, a seven-carbon, one-nitrogen moiety, is a cornerstone in the architecture of numerous clinically significant antibiotics, including the ansamycin (B12435341) and mitomycin families. Its biosynthesis originates from the precursor molecule 3-amino-5-hydroxybenzoic acid (AHBA), the formation of which is a fascinating deviation from the canonical shikimate pathway. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for AHBA synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular events to empower further research and drug development endeavors.
The Aminoshikimate Pathway: A Divergence from the Norm
The biosynthesis of AHBA proceeds via the aminoshikimate pathway, a specialized metabolic route found in various microorganisms, notably Amycolatopsis mediterranei and Streptomyces species.[1] This pathway diverges from the traditional shikimate pathway, which is responsible for the synthesis of aromatic amino acids, at the very early stages. Instead of condensing phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), the aminoshikimate pathway introduces a nitrogen atom to generate a unique set of intermediates.
The journey to AHBA begins with the formation of kanosamine, a nitrogen-containing sugar, from UDP-glucose.[2] This is followed by a series of enzymatic transformations catalyzed by a suite of enzymes encoded by the rif gene cluster in rifamycin-producing organisms.[1] These enzymes orchestrate the conversion of kanosamine into the key intermediates: 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP), 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ), and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), culminating in the aromatization to AHBA.[2]
Visualizing the Pathway
The intricate flow of substrates and intermediates through the aminoshikimate pathway is depicted in the following diagram:
Caption: The aminoshikimate pathway for AHBA biosynthesis.
Quantitative Insights into Enzymatic Conversions
The efficiency of each enzymatic step is critical for the overall yield of AHBA. While comprehensive kinetic data for all enzymes in the pathway is an area of ongoing research, studies on cell-free extracts and heterologous expression systems have provided valuable quantitative insights.
| Precursor | Product | Conversion Yield (%) | Reference Organism/System |
| Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | AHBA | ~6% | Amycolatopsis mediterranei S699 cell-free extract |
| aminoDAHP | AHBA | ~45% | Amycolatopsis mediterranei S699 cell-free extract |
| aminoDHQ | AHBA | ~41% | Amycolatopsis mediterranei S699 cell-free extract |
| aminoDHS | AHBA | ~95% | Amycolatopsis mediterranei S699 cell-free extract |
Data compiled from studies on the biosynthesis of AHBA.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in the aminoshikimate pathway, as well as analytical methods for the detection of AHBA and its precursors.
Heterologous Expression of the AHBA Biosynthetic Gene Cluster in E. coli
The entire AHBA biosynthetic pathway can be reconstituted in a suitable E. coli host strain, providing a platform for enzyme production and pathway engineering.
Workflow:
Caption: Workflow for heterologous expression of Rif enzymes.
Protocol:
-
Gene Amplification and Cloning: The rifG, H, J, K, L, M, and N genes are amplified from the genomic DNA of a rifamycin-producing strain (e.g., Amycolatopsis mediterranei) using PCR with primers containing appropriate restriction sites. The amplified genes are then ligated into a suitable expression vector, such as a pET vector with an N-terminal His6-tag for affinity purification.
-
Transformation: The resulting recombinant plasmids are transformed into a competent E. coli expression host, such as BL21(DE3).
-
Culture and Induction: Transformed cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance soluble protein expression.
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lysis is performed by sonication or using a French press.
-
Protein Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged proteins is loaded onto a Ni-NTA affinity chromatography column. After washing with a buffer containing a low concentration of imidazole, the proteins are eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM). The purity of the eluted proteins can be assessed by SDS-PAGE.
Enzyme Activity Assays
a) AHBA Synthase (RifK) Activity Assay:
AHBA synthase catalyzes the final step in the pathway, the aromatization of aminoDHS to AHBA. This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme can be assayed by monitoring the formation of the fluorescent product, AHBA.[3]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (B142953) (DTT), 50 µM PLP, the substrate aminoDHS (typically in the µM to mM range), and the purified AHBA synthase enzyme.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C).
-
Detection: The formation of AHBA can be monitored continuously by measuring the increase in fluorescence (excitation at ~320 nm, emission at ~410 nm). Alternatively, the reaction can be stopped at different time points by adding an acid (e.g., HCl), and the amount of AHBA formed can be quantified by HPLC.
b) General Spectrophotometric Assays for Other Pathway Enzymes:
The activities of the other enzymes in the pathway can often be monitored using coupled spectrophotometric assays.
-
Dehydratases (e.g., RifJ): The activity of dehydratases can be monitored by observing the increase in absorbance at a specific wavelength due to the formation of a double bond in the product.
-
Oxidoreductases (e.g., RifL): The activity of NAD(P)H-dependent oxidoreductases can be followed by monitoring the change in absorbance at 340 nm, corresponding to the oxidation or reduction of the pyridine (B92270) nucleotide cofactor.
-
Kinases (e.g., RifN): Kinase activity can be measured using a coupled assay where the production of ADP is linked to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
-
Phosphatases (e.g., RifM): Phosphatase activity can be determined by measuring the release of inorganic phosphate (B84403) using a colorimetric method, such as the malachite green assay.
Analytical Methods: HPLC Analysis of AHBA and Intermediates
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of AHBA and its precursors.
Protocol:
-
Sample Preparation: Reaction mixtures or cell extracts are typically quenched with an acid (e.g., trichloroacetic acid) and centrifuged to remove precipitated proteins. The supernatant is then filtered before injection.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: AHBA and its precursors can be detected by UV absorbance (e.g., at 255 nm) or by fluorescence detection for enhanced sensitivity of AHBA. For more definitive identification and quantification, HPLC can be coupled with mass spectrometry (LC-MS).[4]
-
Logical Relationship for Method Development:
Caption: Logical steps in HPLC method development.
Conclusion and Future Perspectives
A thorough understanding of the mC7N unit's formation from AHBA is paramount for the rational design and engineering of novel antibiotics with improved efficacy and novel modes of action. The aminoshikimate pathway represents a rich source of enzymatic tools for synthetic biology and metabolic engineering applications. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in these fields, facilitating further exploration of this fascinating biosynthetic pathway and accelerating the development of next-generation therapeutics. Future efforts focused on elucidating the detailed kinetic parameters of all the pathway enzymes and their regulatory mechanisms will undoubtedly unlock new avenues for manipulating and harnessing this powerful biosynthetic machinery.
References
- 1. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conjugate Base and pKa of 3-Amino-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is an aromatic compound of significant interest in the fields of biochemistry and pharmaceutical sciences. It serves as a crucial biosynthetic precursor to a variety of important natural products, most notably the ansamycin (B12435341) and mitomycin classes of antibiotics, which possess potent antitumor properties.[1][2][3] The biological activity and physicochemical properties, such as solubility and membrane permeability, of 3,5-AHBA are intrinsically linked to its ionization state in aqueous environments.[1] This guide provides a comprehensive overview of the conjugate base of this compound and an in-depth analysis of its acid dissociation constants (pKa).
The Conjugate Base of this compound
This compound is an amphoteric molecule possessing three ionizable functional groups: a carboxylic acid, an aromatic amino group, and a phenolic hydroxyl group. The sequential deprotonation of these groups gives rise to various conjugate base forms. The first deprotonation, occurring at the most acidic site, the carboxylic acid, results in the 3-amino-5-hydroxybenzoate anion. This is considered the primary conjugate base under physiological conditions.[1]
Further deprotonation of the amino and hydroxyl groups can occur at higher pH values, leading to dianionic and trianionic species. The specific charge state of the molecule is critical as it dictates its interactions with biological macromolecules and its ability to traverse cellular membranes.
Acid Dissociation Constants (pKa)
The pKa value is a quantitative measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like this compound, there will be a distinct pKa value for each group, corresponding to the pH at which the group is 50% ionized.
Predicted and Estimated pKa Values
The table below summarizes the experimental pKa values for compounds with similar structural motifs to this compound.
| Compound | Functional Group | pKa Value |
| 3-Aminobenzoic acid | Carboxylic Acid | 4.55 |
| Amino Group | 3.12 (Conjugate acid) | |
| 3,5-Dihydroxybenzoic acid | Carboxylic Acid | 4.04 |
| Hydroxyl Groups | ~9.5, ~11.0 | |
| 3-Aminophenol | Amino Group | 4.37 (Conjugate acid) |
| Hydroxyl Group | 9.82 | |
| 5-Aminosalicylic acid | Carboxylic Acid | 3.0 |
| Amino Group | 6.0 (Conjugate acid) | |
| Hydroxyl Group | 13.9 |
Data compiled from various sources.
Based on these data, the pKa values for this compound can be estimated as follows:
-
pKa1 (Carboxylic Acid): Expected to be in the range of 3.0-4.5. The electron-withdrawing effects of the hydroxyl group and the electron-donating effects of the amino group will influence the acidity.
-
pKa2 (Amino Group): The pKa of the conjugate acid of the amino group is likely to be in the range of 3.0-5.0.
-
pKa3 (Hydroxyl Group): The phenolic hydroxyl group is expected to be the least acidic, with a pKa value in the range of 9.5-10.5.
The precise determination of these pKa values requires experimental validation.
Experimental Protocols for pKa Determination
The determination of the pKa values for a multi-protic compound like this compound can be achieved through several robust analytical techniques, primarily spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectrophotometric Determination of pKa
This method relies on the principle that the different ionization states of a molecule will exhibit distinct UV-Visible absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined.
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in aqueous solutions.[3]
-
Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
Sample Preparation: A constant aliquot of the this compound stock solution is added to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis.
-
UV-Vis Spectra Acquisition: The UV-Visible absorption spectrum of each buffered solution is recorded. The spectra of the fully protonated (in strong acid) and fully deprotonated (in strong base) forms are also recorded to determine the absorbance of the pure species.
-
Data Analysis: The absorbance at a wavelength where the different ionic species have significantly different extinction coefficients is plotted against pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa values. For a multi-protic system, deconvolution of the titration curve may be necessary.
NMR Spectroscopic Determination of pKa
This technique monitors the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH. The chemical shift of a nucleus is sensitive to the electronic environment, which changes upon protonation or deprotonation.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in D₂O.
-
pH Titration: The pD (the pH equivalent in D₂O) of the solution is adjusted by the incremental addition of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
-
¹H NMR Spectra Acquisition: A ¹H NMR spectrum is acquired at each pD value.
-
Data Analysis: The chemical shifts of the aromatic protons are plotted against the pD. The inflection points of the resulting titration curves correspond to the pKa values for the different functional groups.
Visualizations
Deprotonation Equilibria of this compound
Caption: Stepwise deprotonation of this compound.
Experimental Workflow for Spectrophotometric pKa Determination
Caption: Workflow for determining pKa by spectrophotometry.
Role in Biosynthetic Pathways
This compound is a well-established intermediate in the aminoshikimate pathway, which is a branch of the shikimate pathway.[5] This pathway is responsible for the biosynthesis of the mC₇N unit, a common structural component of many ansamycin and mitomycin antibiotics.[2] The final step in the formation of 3,5-AHBA is catalyzed by the enzyme AHBA synthase.[6] There is currently no strong evidence to suggest that 3,5-AHBA or its conjugate base plays a direct role in other cellular signaling pathways. Its primary known biological function is that of a biosynthetic precursor.[2][5]
Aminoshikimate Pathway Leading to 3,5-AHBA
Caption: The aminoshikimate pathway for 3,5-AHBA biosynthesis.
Conclusion
This compound is a molecule of considerable scientific interest due to its role as a precursor to potent antibiotics. Understanding the acid-base chemistry of this compound, particularly the pKa values of its three ionizable groups, is fundamental to elucidating its biological function and optimizing its use in drug development and synthetic biology applications. While experimentally determined pKa values are yet to be published, estimations based on analogous compounds provide a valuable starting point. The experimental protocols outlined in this guide offer a clear path for the precise determination of these crucial physicochemical parameters. Further research into the direct biological activities of 3,5-AHBA beyond its role as a biosynthetic intermediate may reveal new therapeutic opportunities.
References
- 1. Buy this compound | 76045-71-1 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0304942) [hmdb.ca]
- 5. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-5-hydroxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 3-Amino-5-hydroxybenzoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
This compound (AHBA) is an important aromatic organic compound that serves as a key biosynthetic precursor for various natural products, including ansamycin (B12435341) and mitomycin antibiotics.[1] Accurate and reliable quantification of AHBA is crucial for process monitoring in fermentation, chemical synthesis, and metabolic studies. This application note details a robust RP-HPLC method for the separation and quantification of this compound. The method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, ensuring reproducible and sensitive detection.
Experimental Protocol
Materials and Reagents
-
This compound (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (for sample filtration)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and deionized water. This solution should be stored at -20°C for up to one year.[2]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be prepared fresh daily.
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an estimated concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.
| Parameter | Expected Value/Range |
| Retention Time (RT) | Approximately 8 - 12 minutes |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: The exact retention time may vary depending on the specific C18 column and HPLC system used. The LOD and LOQ are estimated based on typical performance for similar compounds.
Mandatory Visualization
The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Note and Protocol for 1H NMR Sample Preparation of 3-Amino-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of 3-Amino-5-hydroxybenzoic acid samples for proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Adherence to this protocol will ensure the acquisition of high-quality NMR spectra suitable for structural elucidation and purity assessment.
Introduction
This compound is a key biosynthetic precursor to several important natural products, including ansamycin (B12435341) antibiotics and the antitumor agent mitomycin C. Accurate characterization of this compound and its analogs by ¹H NMR is crucial for research and development in medicinal chemistry and drug discovery. Proper sample preparation is the first and most critical step in obtaining a high-resolution NMR spectrum. This protocol outlines the recommended solvent, concentration, and handling procedures to minimize common issues such as poor signal-to-noise ratio, line broadening, and solvent peak interference.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of a standard ¹H NMR sample of this compound.
| Parameter | Recommended Value | Notes |
| Analyte | This compound | --- |
| Sample Mass | 1 - 10 mg | A higher mass within this range will improve the signal-to-noise ratio.[1] |
| Deuterated Solvent | DMSO-d₆ | The compound exhibits good solubility in DMSO.[2][3][4] |
| Solvent Volume | 0.5 - 0.7 mL | This volume is optimal for standard 5 mm NMR tubes. |
| Concentration | ~2 - 20 mg/mL | The final concentration will depend on the exact mass and volume used. |
| Internal Standard | Tetramethylsilane (TMS) | Can be added (0.03% v/v) or may already be present in the solvent. |
Experimental Protocol
This protocol describes the step-by-step procedure for preparing a this compound sample for ¹H NMR analysis.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tube (5 mm) and cap
-
Vial (e.g., 2 mL glass vial)
-
Pipette or syringe
-
Filter (e.g., pipette with a small cotton or glass wool plug)
-
Vortex mixer or sonicator (optional)
Procedure:
-
Weigh the Sample: Accurately weigh 1-10 mg of this compound and transfer it into a clean, dry vial.
-
Add Deuterated Solvent: Add approximately 0.5 - 0.7 mL of DMSO-d₆ to the vial containing the sample.
-
Dissolution: Gently agitate the vial to dissolve the solid. If necessary, use a vortex mixer for a few seconds or sonicate the sample to aid dissolution.[5] Visually inspect the solution to ensure that all solid material has dissolved.
-
Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution. This can be achieved by drawing the solution into a pipette that has a small, tightly packed plug of cotton or glass wool at the tip, and then dispensing the filtered solution into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube. Ensure the liquid height is approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification, solvent, and date.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.
Mandatory Visualization
The following diagram illustrates the logical workflow for the ¹H NMR sample preparation of this compound.
Caption: Experimental workflow for 1H NMR sample preparation.
References
Application Notes and Protocols for 13C-Labeled 3-Amino-5-hydroxybenzoic Acid in Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are powerful tools in metabolic research and drug development, enabling the precise tracing of molecular fates within biological systems. 13C-labeled 3-Amino-5-hydroxybenzoic acid (¹³C-AHBA) is a crucial stable isotope-labeled precursor for investigating the biosynthesis of a wide array of pharmacologically significant natural products. AHBA is the starter unit for the biosynthesis of all ansamycin (B12435341) and mitomycin antibiotics.[1][2] This document provides detailed application notes and experimental protocols for the use of ¹³C-AHBA in feeding studies, primarily focusing on microbial fermentation systems for natural product discovery and development.
Applications of ¹³C-Labeled AHBA
The primary application of ¹³C-AHBA is to serve as a tracer in metabolic pathway elucidation and biosynthetic studies of natural products. By introducing ¹³C-AHBA into a culture of a producing organism, researchers can track the incorporation of the ¹³C label into the final product and its intermediates. This approach offers several key advantages:
-
Confirmation of Biosynthetic Origin: Feeding studies with ¹³C-AHBA can definitively confirm that AHBA is a precursor to the molecule of interest.[1]
-
Elucidation of Biosynthetic Pathways: By analyzing the labeling pattern in the final product and any isolated intermediates, the sequence of enzymatic reactions and the rearrangement of the carbon skeleton can be determined.
-
Metabolic Flux Analysis: Quantitative analysis of ¹³C incorporation can provide insights into the efficiency of the biosynthetic pathway and identify potential metabolic bottlenecks.[3]
-
Precursor-Directed Biosynthesis: The use of labeled precursors can be part of a strategy to generate novel analogs of natural products by feeding modified precursors to the producing organism.[4]
Experimental Protocols
The following protocols are generalized for feeding studies with ¹³C-labeled AHBA in actinomycete fermentations, such as Streptomyces or Amycolatopsis species, which are known producers of AHBA-derived natural products.[2][5]
Protocol 1: Small-Scale ¹³C-AHBA Feeding Study in Shake Flasks
Objective: To qualitatively determine the incorporation of ¹³C-AHBA into a target natural product.
Materials:
-
Producing microbial strain (e.g., Amycolatopsis mediterranei for rifamycin, Streptomyces lavendulae for mitomycin)
-
Appropriate fermentation medium (e.g., GYM Streptomyces Medium)[6]
-
¹³C-labeled this compound (e.g., [carboxy-¹³C]AHBA or uniformly labeled [U-¹³C₇]AHBA)
-
Sterile solvent for dissolving ¹³C-AHBA (e.g., DMSO or ethanol)
-
Shake flasks
-
Standard laboratory equipment for microbial culture and extraction.
-
Analytical instruments: High-Performance Liquid Chromatography (HPLC), Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) Spectrometer.
Procedure:
-
Inoculum Preparation: Prepare a seed culture of the producing strain according to standard protocols for the specific organism.
-
Fermentation Setup: Inoculate the production medium in shake flasks with the seed culture. Incubate under optimal conditions (e.g., 28-30°C, 200-250 rpm).
-
Preparation of Labeled Precursor: Prepare a sterile stock solution of ¹³C-AHBA in a suitable solvent. A typical concentration might be 1-10 mg/mL.
-
Feeding: Add the ¹³C-AHBA solution to the fermentation flasks. The timing of addition is critical and should coincide with the onset of secondary metabolite production (idiophase), often determined from growth and production curves of the wild-type strain. A final concentration of 10-100 µg/mL of ¹³C-AHBA in the culture medium is a common starting point.
-
Incubation: Continue the fermentation for a period that allows for the production and accumulation of the target metabolite.
-
Harvest and Extraction: At the end of the fermentation, harvest the culture broth. Separate the mycelium from the supernatant by centrifugation or filtration. Extract the target metabolite from both the mycelium and the supernatant using an appropriate solvent (e.g., ethyl acetate, butanol).
-
Analysis:
-
HPLC: Purify the target metabolite from the crude extract using HPLC.
-
Mass Spectrometry: Analyze the purified metabolite by high-resolution mass spectrometry to detect the mass shift corresponding to the incorporation of ¹³C atoms. For example, if [carboxy-¹³C]AHBA is used, a +1 Da mass shift would be expected in the molecular ion and fragments containing the carboxyl group.
-
NMR Spectroscopy: For more detailed analysis, acquire ¹³C NMR spectra of the labeled and unlabeled compounds. The enhancement of specific signals in the spectrum of the labeled compound will confirm the position of the incorporated ¹³C atoms.
-
Data Presentation
The quantitative data from feeding studies can be summarized to compare the efficiency of label incorporation under different conditions or in different strains.
Table 1: Illustrative Quantitative Analysis of ¹³C-AHBA Incorporation into Rifamycin B
| Experimental Condition | ¹³C-AHBA Fed (mg/L) | Rifamycin B Titer (mg/L) | Mass Isotopologue Distribution (M+n) | % ¹³C Enrichment |
| Control (Unlabeled AHBA) | 50 | 150 | M+0: 98.5%, M+1: 1.5% | 0 |
| [carboxy-¹³C]AHBA | 50 | 145 | M+0: 45.2%, M+1: 54.8% | 53.3% |
| [U-¹³C₇]AHBA | 50 | 142 | M+0: 46.1%, M+7: 53.9% | 52.4% |
Note: This table presents hypothetical data for illustrative purposes, based on typical outcomes of stable isotope labeling experiments.
Mandatory Visualizations
Biosynthetic Pathway of AHBA-Derived Natural Products
The following diagram illustrates the general biosynthetic pathway where this compound serves as a starter unit for the production of complex natural products like ansamycin and mitomycin antibiotics.
Caption: General biosynthetic pathway of AHBA-derived natural products.
Experimental Workflow for ¹³C-AHBA Feeding Studies
This diagram outlines the key steps involved in a typical feeding study using ¹³C-labeled AHBA.
Caption: Experimental workflow for ¹³C-AHBA feeding studies.
Logical Relationship for Data Interpretation
This diagram illustrates the logical flow for interpreting the results from a ¹³C-AHBA feeding study.
Caption: Logical flow for interpreting ¹³C-AHBA feeding study data.
References
- 1. chimia.ch [chimia.ch]
- 2. Rifamycin Biosynthesis [faculty.washington.edu]
- 3. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 4. Evaluation of the Synthetic Potential of an AHBA Knockout Mutant of the Rifamycin Producer Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 3-Amino-5-hydroxybenzoic Acid and its Derivatives
Introduction
3-Amino-5-hydroxybenzoic acid (AHBA) is a key biosynthetic precursor for a wide range of important natural products. It serves as the starter unit for the biosynthesis of the mC7N unit found in ansamycin (B12435341) antibiotics like geldanamycin (B1684428) and rifamycin (B1679328), as well as the antitumor antibiotic mitomycin C[1][2][3]. Its unique structure makes it a valuable building block in medicinal chemistry and drug development. These application notes provide detailed protocols for the chemical synthesis of AHBA and its derivatives, compiled for researchers, scientists, and professionals in drug development.
Method 1: Multi-step Chemical Synthesis from Benzoic Acid
This method involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, which is then converted through several intermediates to the final product. This route is well-documented and provides a reliable, albeit lengthy, pathway to AHBA.
Experimental Workflow Diagram
Caption: Multi-step synthesis of this compound from Benzoic Acid.
Experimental Protocols
Step 1: Preparation of 3,5-Dinitrobenzoic Acid (Compound 5A) [4][5]
-
In a round-bottomed flask placed in an ice bath, dissolve benzoic acid (6.1 g, 50 mmol) in concentrated sulfuric acid (30 mL).
-
Slowly add concentrated nitric acid (15 mL) dropwise to the solution while maintaining the cool temperature.
-
Stir the mixture at room temperature for 15 hours.
-
Heat the mixture to 100°C and stir for an additional 4 hours.
-
After cooling to room temperature, add another 10 mL of concentrated nitric acid dropwise.
-
Heat the mixture again to 100°C and stir for 3 hours, then increase the temperature to 135°C and continue stirring for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of 80 g of ice and 80 g of water.
-
Stir the resulting suspension for 30 minutes.
-
Filter the precipitate and wash the filter cake with water to remove residual sulfuric acid.
-
The crude product is 3,5-dinitrobenzoic acid.
Step 2: Preparation of 3-Methoxy-5-nitrobenzoic Acid (Compound 5B) [4]
-
At -78°C, add n-butyllithium (24 mL, 60 mmol) dropwise to methanol (B129727) and stir for 15 minutes.
-
Remove the methanol by rotary evaporation to obtain lithium methoxide (B1231860).
-
Dissolve the lithium methoxide in hexamethylphosphoramide (50 mL).
-
Add 3,5-dinitrobenzoic acid (Compound 5A) (2.5 g, 11.8 mmol) to the solution.
-
Stir the mixture at room temperature for 18 hours, then heat to 80°C for an additional 6 hours.
-
After cooling, pour the reaction mixture into a mixture of ice and 6N H₂SO₄.
-
Extract the product with ether (3 x 300 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude product.
Step 3: Preparation of 3-Hydroxy-5-nitrobenzoic Acid (Compound 5C) [4]
-
Dissolve 3-methoxy-5-nitrobenzoic acid (Compound 5B) (860 mg, 4.36 mmol) in dichloromethane (B109758) (20 mL).
-
Cool the solution to -10°C.
-
Add boron tribromide (1.26 mL, 13 mmol) dropwise.
-
Allow the reaction to proceed at room temperature for 15 hours.
-
After cooling in an ice-water bath, add 10 mL of water and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and remove the solvent. The crude product is used directly in the next step.
Step 4: Preparation of this compound (Compound 5D) [4]
-
Dissolve the crude 3-hydroxy-5-nitrobenzoic acid (Compound 5C) in methanol (20 mL).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under atmospheric pressure of hydrogen gas for 2 hours.
-
Filter the mixture through diatomaceous earth to remove the Pd/C catalyst.
-
Evaporate the methanol to obtain the final product, this compound.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity | Reference |
| 1 | 3,5-Dinitrobenzoic Acid | Benzoic Acid | 50-58% | Crude, m.p. 200-202°C | [4][5] |
| 2 | 3-Methoxy-5-nitrobenzoic Acid | 3,5-Dinitrobenzoic Acid | 87% | Crude | [4] |
| 3 | 3-Hydroxy-5-nitrobenzoic Acid | 3-Methoxy-5-nitrobenzoic Acid | - | Crude | [4] |
| 4 | This compound | 3-Hydroxy-5-nitrobenzoic Acid | - | Crude | [4] |
Note: Yields for steps 3 and 4 are not explicitly provided in the source material as the crude product was carried directly to the next step.
Method 2: Synthesis of Derivatives via Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of complex molecules, such as peptide derivatives, from simple starting materials. It can be employed to create a diverse library of this compound derivatives by using AHBA as the acid component.
Ugi Reaction Logical Diagram
Caption: Logical workflow of the Ugi four-component reaction for derivative synthesis.
General Protocol for Ugi Reaction
The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to form a bis-amide[6][7].
-
Dissolve the amine (1.0 eq) and the aldehyde or ketone (1.0 eq) in a suitable solvent, typically methanol or 2,2,2-trifluoroethanol.
-
Stir the mixture for a short period (e.g., 10-30 minutes) to allow for the formation of the imine intermediate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization to obtain the desired derivative.
Note: This is a generalized protocol. Specific conditions, such as solvent, temperature, and reaction time, may need to be optimized for different substrates to achieve higher yields and purity. The use of α-amino acids as one of the components can lead to a 5-center-4-component reaction, yielding 1,1'-iminodicarboxylic acid derivatives[8].
Method 3: Biosynthesis of this compound
This compound is naturally synthesized in certain microorganisms, such as Amycolatopsis mediterranei, via a modified shikimate pathway[9]. The terminal enzyme in this pathway is AHBA synthase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme[10]. This enzyme catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form AHBA[9]. While direct laboratory synthesis via this method is complex and requires specialized biochemical expertise, understanding the pathway is crucial for metabolic engineering and fermentation-based production approaches.
Biosynthesis Pathway Diagram
Caption: Simplified biosynthetic pathway for this compound.
This biosynthetic route offers a green alternative to chemical synthesis and is a key area of research for the industrial production of AHBA and its derived antibiotics[11]. Cell-free synthesis systems are also being explored to harness the enzymatic machinery for AHBA production[12].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of 3-Amino-4-Hydroxybenzoic Acid (AHBA) in Antibiotic Biosynthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols on the pivotal role of 3-amino-4-hydroxybenzoic acid (AHBA) in the biosynthesis of a significant class of antibiotics. AHBA serves as a crucial precursor for the formation of the mC7N unit, a characteristic structural component of ansamycin (B12435341) and mitomycin antibiotics, which exhibit potent antimicrobial and anticancer activities.[1] Understanding and manipulating the AHBA biosynthetic pathway is paramount for the discovery of novel antibiotics and the enhancement of existing antibiotic production through metabolic engineering and synthetic biology approaches.
Application Notes
3-Amino-4-hydroxybenzoic acid (AHBA) is a key intermediate in the aminoshikimate pathway, a variant of the shikimate pathway.[2] This pathway is responsible for the synthesis of the aromatic core of several important antibiotics.
Key Applications:
-
Precursor for Antibiotic Biosynthesis: AHBA is the starter unit for the biosynthesis of ansamycin antibiotics such as rifamycin (B1679328), geldanamycin (B1684428), and ansamitocin, as well as mitomycin antibiotics.[3][4] Its availability is often a rate-limiting step in the production of these compounds.
-
Metabolic Engineering and Yield Improvement: Supplementation of fermentation media with AHBA or overexpression of the AHBA biosynthetic gene cluster can significantly enhance the yield of target antibiotics. For instance, the combined expression of polyketide synthase (PKS) and AHBA biosynthetic cassettes has been shown to increase geldanamycin yield by 88%.
-
Mutasynthesis and Novel Antibiotic Discovery: Utilizing mutant strains blocked in AHBA biosynthesis allows for the feeding of AHBA analogs to generate novel antibiotic derivatives with potentially improved therapeutic properties. Supplementing an AHBA knockout mutant of Amycolatopsis mediterranei with various benzoic acid derivatives has yielded new tetraketides with yields up to 118 mg/L.[5]
-
Genetic Screening Tool: The gene encoding AHBA synthase (rifK), the terminal enzyme in the pathway, serves as a valuable molecular marker for identifying potential producers of ansamycins and other AHBA-derived natural products from microbial sources.[3]
Quantitative Data on Antibiotic Production
The following tables summarize quantitative data on the production of AHBA and related antibiotics, highlighting the impact of genetic and process modifications.
Table 1: Production of AHBA and Rifamycin B in Engineered Strains
| Strain/Condition | Product | Yield | Reference |
| Recombinant E. coli expressing AHBA biosynthetic operon | AHBA | 3.1 mg/L | |
| Amycolatopsis mediterranei (industrial strain) | Rifamycin B | 10 g/L | [6] |
| Amycolatopsis mediterranei (industrially optimized fed-batch) | Rifamycin B | 19.11 g/L | [6] |
| Amycolatopsis mediterranei S699 (wild-type) | Rifamycin B | up to 500 mg/L | [1] |
| Amycolatopsis mediterranei S699 (genetically engineered for 24-desmethyl rifamycin B) | 24-desmethyl rifamycin B | 2-20 mg/L | [1] |
| Amycolatopsis mediterranei (AHBA(-) mutant supplemented with benzoic acid derivatives) | Mutaproducts (tetraketides) | up to 118 mg/L | [5] |
Table 2: Enhancement of Rifamycin SV Production in Amycolatopsis mediterranei with Glucose Supplementation
| Condition | Fold Increase in Rifamycin SV Yield | Reference |
| Multiple-time point glucose supplementation | 354.3% |
Signaling Pathways and Experimental Workflows
The biosynthesis of AHBA is a key metabolic pathway that feeds into the production of complex antibiotics. The following diagrams illustrate the biosynthetic pathway and a general workflow for studying AHBA's role in antibiotic production.
Caption: The aminoshikimate pathway for AHBA biosynthesis.
References
- 1. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Characterization of the early stage aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate. | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of the Synthetic Potential of an AHBA Knockout Mutant of the Rifamycin Producer Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of industry-applied rifamycin B-producing strain, Amycolatopsis mediterranei, by rational screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-5-hydroxybenzoic Acid as a Molecular Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-hydroxybenzoic acid (AHBA) is a versatile trifunctional molecular building block of significant interest in synthetic chemistry, drug discovery, and materials science. Its aromatic core is substituted with a carboxylic acid, an amino group, and a hydroxyl group, offering three distinct points for chemical modification. This unique arrangement allows for the construction of complex molecules and diverse compound libraries. AHBA is a known biosynthetic precursor to a class of potent antibiotics, including ansamycins and mitomycins, highlighting its relevance in the development of novel therapeutic agents.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a scaffold in chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.1 g/mol | [4] |
| CAS Number | 76045-71-1 | [4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
| λmax | 227 nm | [4] |
| Solubility | DMSO: ~3 mg/mL, DMF: ~1 mg/mL | [4][5] |
| Storage | -20°C | [5][6] |
| Stability | ≥ 4 years at -20°C | [4][5] |
Application Notes
In Combinatorial Chemistry and Drug Discovery
The trifunctional nature of this compound makes it an ideal scaffold for the construction of small molecule libraries in drug discovery. The carboxylic acid can be used as a handle to attach the molecule to a solid support, allowing for the systematic modification of the amino and hydroxyl groups.[1] This "split-and-pool" strategy enables the rapid synthesis of thousands of distinct compounds, which can then be screened for biological activity. The diverse functionalities that can be introduced at the amino and hydroxyl positions allow for the exploration of a large chemical space to identify lead compounds for drug development.
As a Precursor in Bioactive Molecule Synthesis
This compound is a key intermediate in the biosynthesis of several classes of antibiotics.[1][2][3] Its derivatives have been investigated for a range of biological activities. For instance, derivatives of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid have been synthesized and evaluated for their cytotoxic and antioxidant activities. The core structure of AHBA is seen as a valuable starting point for the synthesis of novel bioactive compounds.
In Polymer Chemistry
The reactive functional groups of this compound also make it a suitable monomer for the synthesis of high-performance polymers. For example, it has been used in the preparation of bio-based polybenzoxazoles (PBOs).[7] These polymers exhibit high thermal stability and mechanical strength, making them attractive for various industrial applications.
Experimental Protocols
Protocol 1: Multi-step Synthesis of this compound
This protocol describes a reported laboratory-scale synthesis of this compound from benzoic acid.[8]
Step 1: Preparation of 3,5-Dinitrobenzoic Acid
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, add 30 mL of concentrated sulfuric acid.
-
Slowly add 6.1 g (50 mmol) of benzoic acid to the sulfuric acid with stirring.
-
While maintaining the temperature in the ice bath, add 15 mL of concentrated nitric acid dropwise.
-
Remove the ice bath and stir the mixture at room temperature for 15 hours.
-
Heat the mixture to 100°C and stir for an additional 4 hours.
-
Cool the mixture to room temperature and add another 10 mL of concentrated nitric acid dropwise.
-
Heat the mixture to 100°C and stir for 3 hours.
-
Increase the temperature to 135°C and continue stirring for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 80 g of ice and 80 g of water.
-
Stir the resulting slurry for 30 minutes, then collect the precipitate by filtration.
-
Wash the filter cake with water to remove residual sulfuric acid.
-
Dry the solid to obtain crude 3,5-dinitrobenzoic acid.
Step 2: Preparation of 3-Methoxy-5-nitrobenzoic Acid Note: This step involves the use of n-butyllithium and hexamethylphosphoramide (B148902) (HMPA), which are hazardous. Appropriate safety precautions must be taken.
-
Prepare a solution of lithium methoxide (B1231860) by adding 24 mL of n-butyllithium (60 mmol) dropwise to methanol (B129727) at -78°C.
-
Remove the excess methanol by rotary evaporation.
-
Dissolve the resulting lithium methoxide in 50 mL of HMPA.
-
Add 2.5 g (11.8 mmol) of the 3,5-dinitrobenzoic acid from Step 1 to the solution.
-
Stir the mixture at room temperature for 18 hours, then heat to 80°C for 6 hours.
-
Cool the mixture to room temperature and pour it into a mixture of ice and 6N H₂SO₄.
-
Extract the aqueous mixture with diethyl ether (3 x 300 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent to obtain crude 3-methoxy-5-nitrobenzoic acid.
Step 3: Preparation of 3-Hydroxy-5-nitrobenzoic Acid
-
Dissolve 860 mg (4.36 mmol) of the 3-methoxy-5-nitrobenzoic acid from Step 2 in 20 mL of dichloromethane.
-
Cool the solution to -10°C and add 1.26 mL (13 mmol) of boron tribromide dropwise.
-
Allow the reaction to proceed at room temperature for 15 hours.
-
Cool the mixture in an ice-water bath and slowly add 10 mL of water.
-
Stir for 30 minutes, then extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and remove the solvent. The crude product is used directly in the next step.
Step 4: Preparation of this compound
-
Dissolve the crude 3-hydroxy-5-nitrobenzoic acid from Step 3 in 20 mL of methanol.
-
Add a catalytic amount of Pd/C.
-
Hydrogenate the mixture at atmospheric pressure for 2 hours.
-
Filter the mixture through celite to remove the catalyst.
-
Evaporate the methanol to obtain the crude this compound.
Quantitative Data for Synthesis of this compound [8]
| Step | Product | Starting Material | Yield |
| 1 | 3,5-Dinitrobenzoic acid | Benzoic acid | 50% |
| 2 | 3-Methoxy-5-nitrobenzoic acid | 3,5-Dinitrobenzoic acid | 87% |
| 3 & 4 | This compound | 3-Methoxy-5-nitrobenzoic acid | Not reported |
Protocol 2: General Procedure for Solid-Phase Synthesis of a Combinatorial Library using this compound as a Scaffold
This protocol outlines a general workflow for the synthesis of a combinatorial library based on the this compound scaffold, where the carboxylic acid is used for attachment to a solid support.
Materials:
-
This compound
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
A library of carboxylic acids (for acylation of the amino group)
-
A library of alkyl halides (for etherification of the hydroxyl group)
-
Appropriate bases (e.g., diisopropylethylamine (DIPEA), sodium hydride)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Attachment to Resin: Swell Wang resin in DMF. Add a solution of this compound, DIC, and a catalytic amount of DMAP in DMF. Agitate the mixture at room temperature for 24 hours. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Library Synthesis (Split-and-Pool): a. Divide the resin into equal portions. b. Acylation of the Amino Group: To each portion, add a solution of a different carboxylic acid, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Agitate for 4 hours. c. Combine all resin portions and wash thoroughly. d. Divide the resin into equal portions again. e. Etherification of the Hydroxyl Group: To each portion, add a solution of a different alkyl halide and a base (e.g., NaH) in DMF. Agitate for 12 hours. f. Combine all resin portions and wash thoroughly.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) for 2 hours. Filter to remove the resin and collect the filtrate.
-
Work-up: Concentrate the filtrate under reduced pressure to obtain the crude library of compounds.
Data Presentation for a Synthesized Library
The following table is a template for presenting the data for a synthesized library of this compound derivatives.
| Compound ID | R¹ (at -NH₂) | R² (at -OH) | Yield (%) | Purity (HPLC, %) | Mass Spec (m/z) | ¹H NMR (δ, ppm) |
| Lib-001 | Acetyl | Methyl | ||||
| Lib-002 | Benzoyl | Ethyl | ||||
| ... | ... | ... |
Visualizations
Caption: General synthetic diversification strategies for this compound.
Caption: Experimental workflow for solid-phase combinatorial library synthesis.
References
- 1. Combinatorial synthesis of small-molecule libraries using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
Application Note: Quantification of 3-Amino-5-hydroxybenzoic Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key biosynthetic precursor to several natural products, including ansamycin (B12435341) antibiotics and the antitumor agent mitomycin C.[1][2][3] The described method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) and detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for pharmacokinetic or metabolic studies of 3,5-AHBA.
Introduction
This compound (3,5-AHBA) is an important intermediate in the biosynthesis of a wide range of secondary metabolites.[1][2] Its analysis in biological matrices is crucial for understanding the pharmacokinetics and metabolic fate of compounds derived from the shikimic acid pathway.[1] LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the quantification of small molecules like 3,5-AHBA in complex biological samples. This document provides a comprehensive protocol for the determination of 3,5-AHBA in human plasma, adaptable for preclinical and clinical research. The methodology is based on established principles for the analysis of polar, small molecules in biological fluids.[4][5][6][7][8]
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
This compound-¹³C₆ (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Ultrapure water
Equipment
-
Liquid chromatograph (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC I-Class)
-
Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050, Sciex QTRAP 6500+)
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
-
Autosampler vials
Sample Preparation
A protein precipitation method is employed for the extraction of 3,5-AHBA from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 50 µL of internal standard working solution (e.g., 100 ng/mL of this compound-¹³C₆ in 50% acetonitrile).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a HILIC column to retain the polar analyte.
-
Column: HILIC Column (e.g., Luna HILIC, 100 x 2.0 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 95 2.5 70 2.6 95 | 4.0 | 95 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for detection.
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) 3,5-AHBA 154.1 136.1 100 15 | 3,5-AHBA-¹³C₆ (IS) | 160.1 | 142.1 | 100 | 15 |
Data Presentation
The following table summarizes the typical performance characteristics of the method, based on established validation parameters for similar bioanalytical assays.[4][5][6][8]
| Parameter | Result |
| Linearity Range | 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 10.2% |
| Inter-day Precision (%CV) | ≤ 11.5% |
| Intra-day Accuracy (%RE) | -8.5% to 9.8% |
| Inter-day Accuracy (%RE) | -9.2% to 10.1% |
| Recovery | 88.7% - 97.2% |
| Matrix Effect | Minimal |
Visualizations
Caption: Plasma sample preparation workflow using protein precipitation.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. This protocol can be adapted and validated for specific research needs, providing a valuable tool for studies involving 3,5-AHBA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. New bioanalytical method for the quantification of (-) - hydroxycitric acid in human plasma using UPLC-MS/MS and its application in a Garcinia cambogia pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rrml.ro [rrml.ro]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Isotopic Labeling of 3-Amino-5-hydroxybenzoic Acid for Metabolic Tracking
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a key biosynthetic precursor to a wide array of clinically significant natural products, including the ansamycin (B12435341) and mitomycin families of antibiotics, which are known for their antitumor properties.[1][2][3][4] The aminoshikimate pathway is responsible for the biosynthesis of 3,5-AHBA, with this compound synthase being a critical enzyme in this process.[5][6] Understanding the metabolic fate of 3,5-AHBA and its derivatives is crucial for the development of novel therapeutics and for comprehending the mechanisms of action of these bioactive compounds.
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[7][8] By replacing specific atoms in a molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the molecule and its metabolites through various metabolic pathways using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10][11][12] This approach provides invaluable insights into metabolic flux, pathway elucidation, and the identification of novel metabolites.
These application notes provide a detailed protocol for the isotopic labeling of 3,5-AHBA and its subsequent use in metabolic tracking studies.
Synthesis of Isotopically Labeled this compound
The chemical synthesis of isotopically labeled 3,5-AHBA can be adapted from established synthetic routes.[13] The choice of isotope and labeling position will depend on the specific research question. For instance, ¹³C labeling of the carboxyl group can be used to track decarboxylation reactions, while ¹⁵N labeling of the amino group can monitor nitrogen metabolism.
1.1. Materials
-
Appropriately labeled starting materials (e.g., ¹³C- or ¹⁵N-labeled precursors)
-
Reagents and solvents for organic synthesis
-
Standard laboratory glassware and equipment
-
Purification apparatus (e.g., column chromatography, HPLC)
-
Analytical instruments for characterization (NMR, MS)
1.2. Protocol for Synthesis of [1-¹³C]-3-Amino-5-hydroxybenzoic acid (Illustrative)
This protocol is an adaptation of a known synthesis of 3,5-AHBA.
-
Starting Material: Begin with a commercially available, isotopically labeled precursor. For example, to label the carboxylic acid group, one could start with Ba¹³CO₃ or K¹³CN.
-
Synthesis of Labeled Ring System: Construct the benzene (B151609) ring with the desired substitutions and the isotopic label incorporated at the desired position. This will likely involve a multi-step synthesis.
-
Introduction of Functional Groups: Introduce the amino and hydroxyl groups onto the benzene ring.
-
Formation of the Carboxylic Acid: Introduce the ¹³C-labeled carboxylic acid group.
-
Purification: Purify the final product using column chromatography or recrystallization to achieve high purity.
-
Characterization: Confirm the structure and isotopic enrichment of the labeled 3,5-AHBA using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Experimental Design for Metabolic Tracking
2.1. Model Systems
The choice of model system will depend on the research objectives and can include:
-
Bacterial cultures (e.g., Streptomyces species known to produce AHBA-derived antibiotics)
-
Cell cultures (e.g., cancer cell lines to study the metabolism of AHBA-derived drugs)
-
Animal models
2.2. Administration of Labeled 3,5-AHBA
-
In vitro studies: Labeled 3,5-AHBA can be added directly to the cell culture medium.
-
In vivo studies: Administration can be performed via oral gavage, intravenous injection, or intraperitoneal injection, depending on the desired route of exposure.
2.3. Sample Collection
-
In vitro: Collect cell pellets and culture supernatant at various time points.
-
In vivo: Collect biological fluids (blood, urine, feces) and tissues of interest at predetermined time points. All samples should be immediately quenched and stored at -80°C to halt metabolic activity.
2.4. Metabolite Extraction
-
Use a suitable extraction method, such as a biphasic extraction with methanol, chloroform, and water, to separate polar and nonpolar metabolites.
-
The specific extraction protocol should be optimized for the sample type and the expected metabolites.
Analytical Methods for Metabolite Detection and Quantification
3.1. Mass Spectrometry (MS)
MS-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), are highly sensitive and specific for detecting and quantifying labeled metabolites.[9][12]
-
LC-MS Analysis: Separate the extracted metabolites using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).
-
Mass Spectrometry: Analyze the eluting compounds using a high-resolution mass spectrometer. The mass shift corresponding to the isotopic label will allow for the specific detection of metabolites derived from the labeled 3,5-AHBA.
-
Tandem MS (MS/MS): Use MS/MS to fragment the labeled metabolites, which can aid in their structural elucidation.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of novel metabolites and for quantifying isotopic enrichment at specific atomic positions.[11][12]
-
¹H NMR and ¹³C NMR: Acquire one- and two-dimensional NMR spectra to identify the chemical structure of metabolites.
-
Isotope-Edited NMR: Use specific NMR pulse sequences to selectively detect signals from the isotopically labeled atoms.
Data Presentation
Quantitative data from metabolic tracking experiments should be summarized in clear and concise tables.
Table 1: Illustrative Quantitative Data for [¹³C₆]-3,5-AHBA Tracking in a Cancer Cell Line
| Metabolite | Retention Time (min) | m/z (Unlabeled) | m/z (Labeled) | Fold Change (Treated vs. Control) |
| 3,5-AHBA | 5.2 | 154.0453 | 160.0654 | - |
| Metabolite A | 8.1 | 212.0817 | 218.1018 | 5.3 |
| Metabolite B | 10.5 | 345.1234 | 351.1435 | 12.1 |
| Metabolite C | 12.3 | 198.0567 | 204.0768 | 2.8 |
Visualizations
Diagram 1: General Workflow for Metabolic Tracking of Isotopically Labeled 3,5-AHBA
Caption: Experimental workflow for metabolic tracking.
Diagram 2: Hypothetical Metabolic Pathway of 3,5-AHBA
Caption: Potential metabolic fate of 3,5-AHBA.
References
- 1. Buy this compound | 76045-71-1 [smolecule.com]
- 2. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Modern analytical techniques in metabolomics analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. guidechem.com [guidechem.com]
Application Notes and Protocols for Cell-Free Synthesis of 3-Amino-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the cell-free synthesis of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA), a crucial precursor for various natural products, including ansamycin (B12435341) and mitomycin antibiotics.[1][2][3][4] The cell-free approach offers a rapid and controllable method for producing 3,5-AHBA, overcoming challenges associated with in vivo production, such as cellular toxicity and complex metabolic regulation.
Introduction
This compound (3,5-AHBA) is a key aromatic precursor in the biosynthesis of a wide range of clinically important antibiotics.[5][6] Its production is mediated by the aminoshikimate pathway, which involves a series of enzymatic conversions.[1] Cell-free synthetic biology provides a powerful platform for the on-demand production of valuable biomolecules like 3,5-AHBA by harnessing the necessary enzymes in an in vitro environment. This approach allows for direct control over reaction conditions and facilitates the optimization of production yields.
Biosynthetic Pathway of this compound
The biosynthesis of 3,5-AHBA proceeds via the aminoshikimate pathway, which is a branch of the shikimate pathway. The key enzymes and intermediates are outlined below. The terminal enzyme in this pathway is AHBA synthase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[1][5]
Caption: Biosynthetic pathway of this compound.
Quantitative Data
The following tables summarize the conversion efficiencies of intermediates to 3,5-AHBA as observed in cell-free extracts from Amycolatopsis mediterranei S699.[7]
| Precursor | Product | Conversion Yield (%) |
| Phosphoenolpyruvate (PEP) + Erythrose 4-Phosphate (E4P) | 3,5-AHBA | 6 |
| aminoDAHP | 3,5-AHBA | 45 |
| aminoDHQ | 3,5-AHBA | 41 |
| aminoDHS | 3,5-AHBA | 95 |
Table 1: Conversion yields of precursors to 3,5-AHBA in a cell-free system.
| Parameter | Value |
| Temperature | 30°C |
| Incubation Time | 3 hours |
| pH | 7.5 - 8.0 |
Table 2: Optimized reaction conditions for cell-free synthesis.
Experimental Protocols
This section details the methodologies for the cell-free synthesis of 3,5-AHBA.
A crude cell extract from an engineered E. coli strain overexpressing the key enzymes of the aminoshikimate pathway (aminoDAHP synthase, aminoDHQ dehydratase, and AHBA synthase) is used.
-
Culture Growth: Grow the engineered E. coli strain in a suitable medium (e.g., LB or TB) at 37°C with appropriate antibiotic selection to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT) and lyse the cells using a sonicator or a French press.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to remove cell debris.
-
Extract Preparation: Collect the supernatant, which is the crude cell-free extract. Determine the total protein concentration using a Bradford assay.
The cell-free synthesis reaction is performed in a coupled transcription-translation mode.
-
Reaction Mixture: Prepare the reaction mixture on ice as follows:
| Component | Final Concentration |
| Cell-Free Extract | 8 - 12 mg/mL total protein |
| Phosphoenolpyruvate (PEP) | 20 mM |
| Erythrose 4-Phosphate (E4P) | 10 mM |
| ATP | 1.5 mM |
| GTP | 1.5 mM |
| UTP | 0.9 mM |
| CTP | 0.9 mM |
| NAD+ | 0.33 mM |
| CoA | 0.26 mM |
| Pyridoxal 5'-phosphate (PLP) | 0.5 mM |
| 20 Amino Acids | 2 mM each |
| Reaction Buffer (e.g., HEPES) | 50 mM, pH 7.6 |
-
Incubation: Incubate the reaction mixture at 30°C for 3-5 hours with gentle shaking.
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by heating at 95°C for 5 minutes.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction at 14,000 x g for 10 minutes to pellet precipitated proteins. The supernatant is used for analysis.
3,5-AHBA can be detected and quantified using High-Performance Liquid Chromatography (HPLC).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Detection: Monitor the absorbance at a wavelength of 254 nm.
-
Quantification: Use a standard curve of purified 3,5-AHBA to quantify the product concentration.
Experimental Workflow
The following diagram illustrates the overall workflow for the cell-free synthesis of 3,5-AHBA.
Caption: Experimental workflow for cell-free synthesis of 3,5-AHBA.
Conclusion
The described cell-free synthesis protocol provides a robust and adaptable method for the production of this compound. This in vitro approach allows for rapid prototyping and optimization of the biosynthetic pathway, facilitating the efficient production of this important precursor for drug development and other biotechnological applications.
References
- 1. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of 3,5-AHBA-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Screening of AHBA Producers
For Researchers, Scientists, and Drug Development Professionals
Harnessing AHBA Synthase Gene Primers for the Targeted Discovery of Novel Antibiotics
Introduction: The increasing demand for novel antibiotics to combat drug-resistant pathogens has spurred the exploration of diverse microbial sources for new bioactive compounds. 3-amino-5-hydroxybenzoic acid (AHBA) is a crucial precursor for the biosynthesis of a wide range of valuable antibiotics, including ansamycins (e.g., rifamycin, geldanamycin) and mitomycins. The enzyme AHBA synthase, which catalyzes the final step in the AHBA biosynthetic pathway, possesses conserved regions in its gene sequence across various producing organisms. This conservation allows for the design of degenerate primers to specifically amplify the AHBA synthase gene, providing a powerful molecular tool for the targeted screening and identification of potential producers of AHBA-derived natural products. This application note provides detailed protocols and data for utilizing AHBA synthase gene primers in screening programs.
Quantitative Data Summary
A polymerase chain reaction (PCR)-based screening approach targeting the AHBA synthase gene has proven to be a direct, sensitive, and rapid method for detecting microorganisms with the potential to produce AHBA-related antibiotics.[1] A notable study involving the screening of 2,000 newly isolated Actinomycetes from soil samples successfully identified 33 strains positive for the AHBA synthase gene.[1] This represents a hit rate of 1.65%, demonstrating the efficiency of this targeted screening method. Subsequent analysis of these positive strains can lead to the discovery of both known and novel antibiotic producers.
| Parameter | Value | Source Organism Type | Reference |
| Screening Hit Rate | 1.65% (33 positive strains / 2000 isolates) | Actinomycetes | [1] |
| Confirmed Producers | 4 out of 33 positive strains | Actinomycetes | [1] |
| Confirmed Products | Geldanamycin, Rifamycin | - | [1] |
Experimental Protocols
Microbial Sample Preparation and DNA Extraction
This protocol outlines the steps for isolating and preparing genomic DNA from microbial cultures, a crucial first step for PCR-based screening.
a. Microbial Cultivation:
-
Inoculate individual microbial isolates (e.g., Actinomycetes) into a suitable liquid medium (e.g., ISP2 broth).
-
Incubate at the optimal temperature (typically 28-30°C) with shaking for 3-7 days, or until sufficient cell mass is achieved.
-
For solid media cultivation, scrape mycelia or bacterial colonies from the agar (B569324) surface.
b. Genomic DNA Extraction:
-
Harvest microbial cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet with sterile water or a suitable buffer.
-
Employ a commercial genomic DNA extraction kit (e.g., QIAGEN DNeasy UltraClean Microbial Kit) following the manufacturer's instructions for Gram-positive bacteria. Alternatively, a standard phenol-chloroform extraction method can be used.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm and 280 nm. A 260/280 ratio of ~1.8 is indicative of pure DNA.
PCR Amplification of the AHBA Synthase Gene
This protocol details the use of degenerate primers to amplify a fragment of the AHBA synthase gene from the extracted genomic DNA.
a. Degenerate Primer Design: Degenerate primers are designed based on the conserved amino acid sequences of known AHBA synthases. The following primer set has been successfully used for screening Actinomycetes:
| Primer Name | Sequence (5' - 3') | Target Region |
| AHBA-F | GGN TGY GCN TGY GGN ATH TGG | Conserved N-terminal region |
| AHBA-R | NCK RTC RTC NGC RTA NCC RAA | Conserved C-terminal region |
| (Note: IUBMB codes for degenerate bases are used: N = A/C/G/T, Y = C/T, R = A/G, H = A/C/T, K = G/T, M = A/C) |
b. PCR Reaction Mixture (50 µL):
| Component | Final Concentration | Volume |
| 10x PCR Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 1 µL |
| AHBA-F Primer (10 µM) | 0.4 µM | 2 µL |
| AHBA-R Primer (10 µM) | 0.4 µM | 2 µL |
| Taq DNA Polymerase (5 U/µL) | 2.5 U | 0.5 µL |
| Genomic DNA (50 ng/µL) | 100-200 ng | 2-4 µL |
| Nuclease-free water | - | Up to 50 µL |
c. PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5 min | 1 |
| Denaturation | 95 | 1 min | 35 |
| Annealing | 55-60 | 1 min | |
| Extension | 72 | 1.5 min | |
| Final Extension | 72 | 10 min | 1 |
| Hold | 4 | ∞ | |
| The annealing temperature may require optimization depending on the specific microbial DNA and PCR machine. |
d. Analysis of PCR Products:
-
Analyze the PCR products by electrophoresis on a 1.5% (w/v) agarose (B213101) gel stained with a suitable DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
A successful amplification should yield a PCR product of the expected size (approximately 600-800 bp, depending on the specific AHBA synthase gene).
-
Purify the PCR products of the correct size from the gel for subsequent sequencing.
Confirmation of AHBA Production
Positive identification of the AHBA synthase gene should be followed by chemical analysis to confirm the production of AHBA or its downstream metabolites.
a. Fermentation of Positive Strains:
-
Cultivate the PCR-positive strains in a suitable production medium known to induce secondary metabolite production.
-
Incubate the cultures under optimal conditions for an extended period (e.g., 7-14 days).
b. Extraction of Metabolites:
-
Separate the culture broth from the mycelia by centrifugation or filtration.
-
Extract the supernatant and/or the mycelial cake with an appropriate organic solvent (e.g., ethyl acetate, butanol).
-
Evaporate the solvent to obtain a crude extract.
c. Chemical Analysis:
-
Analyze the crude extract using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
-
Compare the retention time and UV-Vis spectrum (for HPLC-DAD) or the mass spectrum (for HPLC-MS) with an authentic standard of AHBA.
-
Further structural elucidation of novel compounds can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
AHBA Biosynthesis Pathway
Caption: The aminoshikimate pathway leading to the biosynthesis of AHBA.
Experimental Workflow for Screening AHBA Producers
Caption: A streamlined workflow for the identification of AHBA producers.
References
Application Notes and Protocols for Directed Biosynthesis of Novel Antibiotics Using AHBA Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant pathogens poses a significant threat to global health. Directed biosynthesis is a powerful strategy for the generation of novel antibiotic analogs with potentially improved therapeutic properties. This approach involves feeding synthetic precursor analogs to a mutant strain of a producing microorganism that is blocked in the biosynthesis of the natural precursor. 3-Amino-5-hydroxybenzoic acid (AHBA) is the starter unit for the biosynthesis of a large family of potent polyketide antibiotics, including the ansamycins (e.g., rifamycin, geldanamycin, and ansamitocin) and mitomycins. By using a mutant strain of an antibiotic-producing bacterium, such as Actinosynnema pretiosum, that is incapable of synthesizing its own AHBA, it is possible to introduce synthetic AHBA analogs into the biosynthetic pathway, leading to the production of novel, structurally diverse antibiotics.
This document provides detailed protocols for the directed biosynthesis of novel ansamitocin analogs using an AHBA-deficient mutant of Actinosynnema pretiosum. It includes protocols for the preparation of the mutant strain, fermentation and feeding of AHBA analogs, and extraction and purification of the resulting novel antibiotics. Additionally, it presents quantitative data on the yields and cytotoxic activities of novel halogenated ansamitocins generated through this method.
Key Experiments and Methodologies
Generation and Maintenance of an AHBA-Deficient Actinosynnema pretiosum Mutant
A mutant strain of Actinosynnema pretiosum blocked in the AHBA biosynthetic pathway is essential for directed biosynthesis. Such a mutant can be generated through targeted gene disruption of one of the key genes in the AHBA synthase complex. The resulting mutant, herein referred to as A. pretiosum AHBA(-), will not produce the native antibiotic unless supplemented with AHBA or an analog thereof.
Protocol for Maintenance of A. pretiosum AHBA(-) Strain:
-
Culture Medium: Maintain the A. pretiosum AHBA(-) strain on Yeast Malt Glucose (YMG) agar (B569324) plates containing:
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Glucose: 4 g/L
-
Agar: 15 g/L
-
-
Incubation: Incubate the plates at 28°C until sufficient mycelial growth is observed.
-
Storage: For long-term storage, prepare spore suspensions in 20% glycerol (B35011) and store at -80°C.
Fermentation and Directed Biosynthesis
The following protocol describes the fermentation of the A. pretiosum AHBA(-) mutant and the feeding of synthetic AHBA analogs to produce novel ansamitocins.
Seed Culture Preparation:
-
Seed Medium: Prepare a seed culture medium containing:
-
Glucose: 20 g/L
-
Soluble Starch: 40 g/L
-
Soybean Meal: 10 g/L
-
Polypeptone: 5 g/L
-
NaCl: 3 g/L
-
CaCl₂: 5 g/L
-
pH adjusted to 7.0 before sterilization.
-
-
Inoculation: Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of mycelia or 1 mL of spore suspension of A. pretiosum AHBA(-).
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 220 rpm for 48 hours.
Production Fermentation and Analog Feeding:
-
Fermentation Medium: Prepare the fermentation medium with the following composition:
-
Maltodextrin: 30 g/L
-
Soluble Starch: 30 g/L
-
Malt Extract: 10 g/L
-
Polypeptone: 5 g/L
-
CaCl₂: 10 g/L
-
pH adjusted to 7.0 before sterilization.
-
-
Inoculation: Inoculate a 250 mL flask containing 50 mL of fermentation medium with 2.5 mL (5% v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C and 220 rpm.
-
Analog Feeding: After 24 hours of incubation, add the desired AHBA analog to the culture. The analogs should be dissolved in a suitable solvent (e.g., DMSO or methanol) and added to a final concentration of 10-100 mg/L.
-
Continued Fermentation: Continue the fermentation for an additional 5-9 days. Monitor the production of the novel antibiotic by techniques such as HPLC.
Extraction and Purification of Novel Ansamitocins
The following is a general protocol for the extraction and purification of novel ansamitocin analogs from the fermentation broth.
Extraction:
-
Harvesting: At the end of the fermentation, harvest the culture broth.
-
Solvent Extraction: Extract the whole broth with an equal volume of a non-aromatic organic solvent such as ethyl acetate (B1210297) or n-butyl acetate. Stir the mixture gently for several hours.
-
Phase Separation: Separate the organic phase from the aqueous phase and the mycelial cake.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
Purification:
-
Chromatography: The crude extract can be purified using column chromatography.
-
Adsorbent: Silica gel or alumina (B75360) are commonly used.
-
Elution: A gradient of solvents, such as a mixture of dichloromethane (B109758) and methanol, can be used to elute the compounds.
-
-
Crystallization: The fractions containing the desired novel antibiotic can be further purified by crystallization from a suitable solvent system.
-
Purity Analysis: The purity of the final compound should be assessed by HPLC and its structure confirmed by mass spectrometry and NMR spectroscopy.
Quantitative Data
The directed biosynthesis approach has been successfully used to generate novel halogenated ansamitocin analogs with potent cytotoxic activity. The following tables summarize the yields of these novel antibiotics and their in vitro activity against various cancer cell lines.
Table 1: Production Titers of Novel Ansamitocin Analogs
| AHBA Analog Fed | Novel Ansamitocin Produced | Production Titer (mg/L) | Producing Strain | Reference |
| 3-amino-5-hydroxy-2-fluorobenzoic acid | 17-Fluoro-ansamitocin P-3 | ~150 | A. pretiosum ISOM-5973 | [1] |
| 3-amino-5-hydroxy-4-fluorobenzoic acid | 21-Fluoro-ansamitocin P-3 | ~225 | A. pretiosum ISOM-6267 | [1] |
| 3-amino-5-hydroxy-2-bromobenzoic acid | 17-Bromo-ansamitocin P-3 | Not specified | A. pretiosum HGF073 | [2] |
| 3-amino-5-hydroxy-4-bromobenzoic acid | 21-Bromo-ansamitocin P-3 | Not specified | A. pretiosum HGF073 | [2] |
Table 2: Cytotoxicity of Novel Halogenated Ansamitocin Analogs (IC50 values in nM)
| Compound | KB-3-1 (Cervical Carcinoma) | A-431 (Epidermoid Carcinoma) | SK-OV-3 (Ovarian Adenocarcinoma) | Reference |
| Ansamitocin P-3 (AP-3) | 0.02 | 0.03 | 0.04 | [3] |
| 17-Fluoro-AP-3 | 0.03 | 0.04 | 0.05 | [1] |
| 21-Fluoro-AP-3 | 0.02 | 0.03 | 0.04 | [1] |
| 17-Bromo-AP-3 | 0.04 | 0.05 | 0.06 | [3] |
| 21-Bromo-AP-3 | 0.03 | 0.04 | 0.05 | [3] |
Visualizations
Biosynthetic Pathway of Ansamitocins
The following diagram illustrates the general biosynthetic pathway of ansamycins, starting from the precursor this compound (AHBA).
Caption: Biosynthetic pathway of ansamitocins from AHBA.
Experimental Workflow for Directed Biosynthesis
The following diagram outlines the experimental workflow for the directed biosynthesis of novel ansamitocin analogs.
Caption: Experimental workflow for directed biosynthesis.
References
Application Notes and Protocols: 3-Amino-5-hydroxybenzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Amino-5-hydroxybenzoic acid (AHBA) as a key intermediate in pharmaceutical synthesis. The content covers its primary role in the biosynthesis of major antibiotics, its chemical synthesis, and its emerging application as a scaffold in combinatorial chemistry for drug discovery. Detailed protocols and quantitative data are provided for key processes.
Introduction: The Dual Role of this compound
This compound (AHBA) is a vital molecule in the realm of pharmaceutical sciences. It is a naturally occurring aromatic amino acid that serves as a crucial biosynthetic precursor to a range of potent therapeutic agents.[1][2][3] Its significance is primarily rooted in its role as the starter unit for the biosynthesis of the mC7N unit, a core structural component of ansamycin (B12435341) antibiotics and the anticancer agent mitomycin C.[1][2] Beyond its well-established biological role, AHBA is also utilized as a versatile chemical intermediate and scaffold in synthetic and medicinal chemistry, particularly in the generation of small-molecule libraries for drug discovery.[4]
Application I: Biosynthetic Precursor for Antibiotics
The most prominent application of AHBA in pharmaceutical synthesis is as a precursor in the fermentative production of ansamycin and mitomycin antibiotics.
-
Ansamycin Antibiotics (e.g., Geldanamycin, Ansatrienin A): These antibiotics are known for their antitumor properties, which stem from their ability to inhibit Heat Shock Protein 90 (HSP90).[3]
-
Mitomycin C: This is a potent antitumor antibiotic used in cancer chemotherapy.[1][2][3]
The biosynthesis of these compounds relies on the aminoshikimate pathway, where AHBA is a key intermediate.[3] Supplementing fermentation media with exogenous AHBA can lead to increased yields of the final antibiotic product.
The biosynthesis of AHBA is a complex enzymatic process. The simplified pathway leading to Mitomycin C is illustrated below.
Caption: Simplified biosynthetic pathway of Mitomycin C from AHBA.
Mitomycin C is a bioreductive alkylating agent. In the hypoxic environment of tumors, it is enzymatically reduced to an active form that crosslinks DNA, leading to inhibition of DNA synthesis and cell death.
Caption: Reductive activation and DNA crosslinking by Mitomycin C.
Application II: Chemical Synthesis Intermediate
While its biosynthetic role is dominant, AHBA is also a valuable starting material and scaffold in chemical synthesis, particularly for generating libraries of novel compounds for drug screening.
A notable application of AHBA is in the solid-phase combinatorial synthesis of non-peptide libraries.[4] In this approach, the benzoic acid moiety of AHBA is used as an anchor to a solid support resin, while the amino and hydroxyl groups are available for diverse chemical modifications. This allows for the rapid generation of a large number of distinct compounds.[4]
The general workflow for the combinatorial synthesis of a small-molecule library using AHBA as a scaffold is depicted below.
Caption: General workflow for solid-phase combinatorial synthesis using AHBA.
Experimental Protocols
This protocol describes a multi-step chemical synthesis of AHBA, which can then be used as an intermediate.
Step 1: Synthesis of 3,5-dinitrobenzoic acid
-
Prepare a solution of benzoic acid (6.1 g, 50 mmol) in concentrated sulfuric acid (30 mL) in an ice bath.
-
Add 15 mL of concentrated nitric acid dropwise.
-
Stir the mixture at room temperature for 15 hours.
-
Heat to 100°C and stir for an additional 4 hours.
-
Cool to room temperature, add another 10 mL of concentrated nitric acid dropwise, and heat to 100°C for 3 hours.
-
Raise the temperature to 135°C and stir for 3 hours.
-
After cooling, pour the reaction mixture into a mixture of 80 g of ice and 80 g of water.
-
Stir for 30 minutes, filter, and wash the filter cake with water to obtain the crude product.
Step 2: Synthesis of 3-methoxy-5-nitrobenzoic acid
-
Prepare lithium methoxide (B1231860) by adding n-butyllithium (24 mL, 60 mmol) to methanol (B129727) at -78°C and then removing the methanol by rotary evaporation.
-
Dissolve the lithium methoxide in hexamethylphosphoramide (B148902) (50 mL).
-
Add 3,5-dinitrobenzoic acid (2.5 g, 11.8 mmol) and stir at room temperature for 18 hours.
-
Heat to 80°C for an additional 6 hours.
-
After cooling, pour the mixture into ice and 6N H2SO4 and extract with ether (3 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to get the crude product.
Step 3: Demethylation to 3-hydroxy-5-nitrobenzoic acid
-
Dissolve 3-methoxy-5-nitrobenzoic acid (860 mg, 4.36 mmol) in dichloromethane (B109758) (20 mL) at -10°C.
-
Add boron tribromide (1.26 mL, 13 mmol) dropwise and react at room temperature for 15 hours.
-
Cool in an ice-water bath, add 10 mL of water, and stir for 30 minutes.
-
Extract with ethyl acetate (B1210297) (3 x 50 mL), wash with saturated salt water, dry over anhydrous sodium sulfate, and remove the solvent.
Step 4: Reduction to this compound
-
Dissolve the crude 3-hydroxy-5-nitrobenzoic acid in methanol (20 mL).
-
Hydrogenate under a Pd/C catalyst at atmospheric pressure for 2 hours.
-
Filter the mixture through diatomaceous earth to remove the catalyst.
-
Evaporate the methanol to obtain the crude product of this compound.
| Step | Intermediate Product | Starting Material | Key Reagents | Yield |
| 1 | 3,5-dinitrobenzoic acid | Benzoic Acid | Conc. H2SO4, Conc. HNO3 | ~50%[5] |
| 2 | 3-methoxy-5-nitrobenzoic acid | 3,5-dinitrobenzoic acid | n-BuLi, Methanol, HMPA | ~87%[5] |
| 3 | 3-hydroxy-5-nitrobenzoic acid | 3-methoxy-5-nitrobenzoic acid | Boron tribromide | (Not specified) |
| 4 | This compound | 3-hydroxy-5-nitrobenzoic acid | Pd/C, H2 | (Not specified) |
Conclusion
This compound is a cornerstone intermediate in the production of several clinically important pharmaceuticals. Its primary application lies in the biosynthesis of complex antibiotics, where it serves as a fundamental building block. Furthermore, its utility as a scaffold in combinatorial chemistry highlights its potential for the discovery of new therapeutic agents. The synthetic protocols provided herein offer a basis for the laboratory-scale preparation of this valuable intermediate for further research and development.
References
Application Notes and Protocols for Fermentation Media Design in 3-Amino-5-hydroxybenzoic Acid (3,5-AHBA) Production
Introduction
3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a vital aromatic amino acid derivative that serves as a key precursor in the biosynthesis of a wide range of valuable secondary metabolites, including ansamycin (B12435341) and mitomycin antibiotics.[1][2] The microbial fermentation of 3,5-AHBA, primarily utilizing engineered strains of Escherichia coli or Corynebacterium glutamicum, presents a promising and sustainable alternative to traditional chemical synthesis. The design of an optimal fermentation medium is a critical factor in maximizing the yield and productivity of 3,5-AHBA. This document provides detailed application notes and protocols for the rational design and optimization of fermentation media for the production of 3,5-AHBA.
Biosynthetic Pathway of 3,5-AHBA
The biosynthesis of 3,5-AHBA originates from the shikimate pathway, a central metabolic route for the synthesis of aromatic compounds in microorganisms.[3][4] The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several enzymatic steps to produce chorismate, a key branch-point intermediate. A specialized branch of this pathway, the aminoshikimate pathway, leads to the formation of 3,5-AHBA.[5] Understanding this pathway is crucial for designing media that provide the necessary precursors and cofactors.
Fermentation Media Design: Key Components and Considerations
The composition of the fermentation medium significantly impacts cell growth and product formation. A well-designed medium should provide a balanced supply of carbon, nitrogen, phosphorus, trace elements, and essential growth factors.
Carbon Source
Glucose is a commonly used and efficient carbon source for E. coli and C. glutamicum. However, high glucose concentrations can lead to the accumulation of inhibitory byproducts like acetate. A fed-batch strategy is often employed to maintain a low but sufficient glucose level, thereby avoiding overflow metabolism.[6][7]
Nitrogen Source
Ammonium (B1175870) salts, such as (NH₄)₂SO₄ or NH₄Cl, are typically used as the primary nitrogen source. Complex nitrogen sources like yeast extract and tryptone can also be beneficial as they provide not only nitrogen but also vitamins, amino acids, and other growth factors, which can enhance cell density and productivity.
Phosphate Source
Phosphate is essential for energy metabolism and the synthesis of nucleic acids and phospholipids. Potassium phosphates (KH₂PO₄ and K₂HPO₄) are commonly used and also serve as a buffering system to maintain a stable pH.
Trace Elements and Vitamins
Trace elements are required in small quantities for various enzymatic activities. A stock solution containing minerals like Mg, Ca, Fe, Zn, and Co is usually added to the medium.[8] Thiamine is often required by many engineered E. coli strains.
Recommended Basal and Production Media Formulations
Based on literature for the production of related aromatic compounds, the following media compositions can be used as a starting point for 3,5-AHBA production.
Table 1: Basal Medium for Seed Culture (e.g., M9 Medium)
| Component | Concentration (g/L) |
| Na₂HPO₄ | 6 |
| KH₂PO₄ | 3 |
| NaCl | 0.5 |
| NH₄Cl | 2 |
| Glucose | 10 |
| MgSO₄·7H₂O | 0.2465 |
| CaCl₂·2H₂O | 0.0147 |
| Thiamine·HCl | 0.01 |
Table 2: Production Medium for Fed-Batch Fermentation (e.g., Modified M9M Medium) [8]
| Component | Initial Concentration (g/L) |
| Glucose | 5 |
| Yeast Extract | 10 |
| Na₂HPO₄ | 12 |
| KH₂PO₄ | 6 |
| NaCl | 1 |
| NH₄Cl | 4 |
| MgSO₄·7H₂O | 0.2465 |
| CaCl₂·2H₂O | 0.0147 |
| FeSO₄·7H₂O | 0.0139 |
| ZnSO₄·7H₂O | 0.00029 |
| CoCl₂·6H₂O | 0.00024 |
| Thiamine·HCl | 0.01 |
Experimental Protocols
Protocol 1: Media Preparation and Sterilization
-
Prepare Stock Solutions: Prepare concentrated stock solutions of glucose, MgSO₄, CaCl₂, thiamine, and trace elements.
-
Dissolve Basal Salts: Dissolve the basal salts (phosphates, NaCl, NH₄Cl) in distilled water.
-
Sterilization: Autoclave the basal salt solution and the glucose stock solution separately at 121°C for 20 minutes. The vitamin and other heat-sensitive stock solutions should be filter-sterilized.
-
Final Medium Assembly: Aseptically add the sterile stock solutions to the cooled basal salt solution to achieve the final desired concentrations.
Protocol 2: Shake Flask Cultivation for Inoculum Preparation
-
Inoculation: Inoculate 50 mL of sterile M9 medium in a 250 mL baffled flask with a single colony of the 3,5-AHBA producing strain from an agar (B569324) plate.
-
Incubation: Incubate the flask at 37°C in a shaking incubator at 200-250 rpm.
-
Growth Monitoring: Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀) until it reaches the mid-to-late exponential phase (OD₆₀₀ ≈ 2-4).
Protocol 3: Fed-Batch Fermentation for 3,5-AHBA Production
-
Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of the production medium. Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculation: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1.
-
Batch Phase: Run the fermentation in batch mode at 37°C. Maintain pH at 7.0 using automated addition of a base (e.g., 25% NH₄OH) and an acid (e.g., 2 M H₃PO₄). Maintain DO above 20% by controlling the agitation speed (300-800 rpm) and airflow rate (1-2 vvm).
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a low glucose concentration in the fermenter.
-
Induction: If using an inducible promoter system, add the inducer (e.g., IPTG) when the OD₆₀₀ reaches a desired level (e.g., 20-30).
-
Sampling: Take samples periodically to measure OD₆₀₀, glucose concentration, and 3,5-AHBA concentration.
Protocol 4: Quantification of 3,5-AHBA by HPLC
-
Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used for separating aromatic acids.[9]
-
Detection: Monitor the elution at a wavelength where 3,5-AHBA has maximum absorbance (typically in the UV range).
-
Quantification: Prepare a standard curve using known concentrations of pure 3,5-AHBA to quantify the concentration in the fermentation samples.
Media Optimization Strategies
To further enhance 3,5-AHBA production, a systematic optimization of the media components is recommended.
One-Factor-at-a-Time (OFAT)
This classical method involves changing the concentration of one factor at a time while keeping others constant to determine its optimal level. It is a simple but time-consuming approach.
Statistical Experimental Designs
Response Surface Methodology (RSM) is a powerful statistical tool for optimizing multiple variables simultaneously.[10] Designs like the Box-Behnken or Central Composite Design can be employed to study the interactions between different media components (e.g., glucose, yeast extract, and ammonium concentrations) and identify the optimal combination for maximizing 3,5-AHBA production.
Precursor Feeding Strategies
Since 3,5-AHBA is derived from the shikimate pathway, feeding precursors can potentially increase the final product titer.[11] Key precursors to consider for feeding strategies include:
-
Shikimic acid: A direct precursor in the pathway.
-
L-Tyrosine or L-Phenylalanine: While not direct precursors to 3,5-AHBA, their catabolism can influence the pool of central metabolites that feed into the shikimate pathway.[12]
The timing and concentration of precursor addition need to be carefully optimized to avoid toxicity and to match the metabolic state of the production strain.
Conclusion
The rational design of the fermentation medium is a cornerstone for the successful and efficient microbial production of 3,5-AHBA. Starting with a well-defined basal medium and employing systematic optimization strategies, such as fed-batch cultivation and statistical experimental designs, can lead to significant improvements in product yield and titer. The protocols and guidelines presented in this document provide a comprehensive framework for researchers and scientists to develop robust and scalable fermentation processes for 3,5-AHBA production.
References
- 1. Biosynthesis of 3,5-AHBA-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Production of Aromatic Compounds by Metabolically Engineered Escherichia coli with an Expanded Shikimate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Adapted feeding strategies in fed-batch fermentation improve sugar delivery and ethanol productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Medium Composition for High Cell Density Culture of Bifidobacterium longum HSBL001 Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 12. Biodegradation of Aromatic Compounds by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of AHBA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-hydroxybenzoic acid (AHBA) is a key aromatic amino acid that serves as a vital precursor in the biosynthesis of a wide array of natural products, most notably the ansamycin (B12435341) family of antibiotics and the antitumor agent mitomycin C.[1][2] The structural diversity and significant biological activities of these compounds make the analytical characterization of AHBA and its derivatives a critical aspect of natural product discovery, biosynthetic pathway elucidation, and drug development.
These application notes provide a detailed overview of the principal analytical techniques for the comprehensive characterization of AHBA derivatives. This document outlines experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, quantitative data is presented in tabular format to facilitate comparison, and experimental workflows are visualized to provide a clear understanding of the analytical processes.
Analytical Techniques and Protocols
A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization of AHBA derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a robust and widely used technique for the separation, quantification, and purity assessment of AHBA and its derivatives. Reversed-phase chromatography is the most common mode of separation for these moderately polar compounds.
Experimental Protocol: Reversed-Phase HPLC of AHBA
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in a 40:60 (v/v) ratio. An acidic mobile phase is utilized to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm, corresponding to the λmax of AHBA.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the AHBA derivative.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Quantification can be achieved by creating a calibration curve with known concentrations of a reference standard.
Table 1: HPLC Retention Data for AHBA and Related Compounds
| Compound | Retention Time (min) |
| This compound (AHBA) | 4.2 |
| Benzoic Acid | 5.8 |
| 4-Hydroxybenzoic Acid | 3.5 |
| 3-Aminobenzoic Acid | 3.9 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it an indispensable tool for the identification of known AHBA derivatives and the structural elucidation of novel compounds.
Experimental Protocol: LC-MS/MS Analysis of AHBA Derivatives
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same column and mobile phase conditions as described in the HPLC protocol can be employed. The flow from the HPLC is directed to the ESI source of the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive or negative ion mode should be optimized for the specific derivative. For AHBA, positive ion mode is often effective due to the presence of the amino group.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range, and product ion scan mode (MS/MS) to obtain fragmentation patterns for structural confirmation.
-
Table 2: Mass Spectral Data for AHBA
| Compound | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (MS/MS of [M+H]⁺) |
| This compound (AHBA) | ESI | 154.04 | 152.03 | 136 (loss of H₂O), 108 (loss of COOH and H) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of novel AHBA derivatives and for the definitive confirmation of the structure of known compounds. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR of AHBA Derivatives
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the purified AHBA derivative in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
2D NMR: For complete and unambiguous assignment, acquire two-dimensional NMR spectra, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 131.5 |
| 2 | 6.85 (t, J=2.0 Hz) | 108.2 |
| 3 | - | 149.0 |
| 4 | 6.25 (t, J=2.0 Hz) | 105.5 |
| 5 | - | 158.0 |
| 6 | 6.70 (t, J=2.0 Hz) | 109.0 |
| COOH | 12.5 (br s) | 167.5 |
| NH₂ | 5.0 (br s) | - |
| OH | 9.5 (br s) | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
UV-Visible Spectroscopy for Preliminary Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is a simple and rapid method for preliminary characterization and quantification.
Experimental Protocol: UV-Vis Spectroscopy of AHBA
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol, ethanol, or water.
-
Sample Preparation: Prepare a dilute solution of the AHBA derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition: Scan the sample over a wavelength range of 200-400 nm to obtain the full UV spectrum and identify the λmax.
Table 4: UV-Visible Absorption Data for AHBA
| Compound | Solvent | λmax (nm) |
| This compound (AHBA) | Methanol | 227 |
Visualizations
Biosynthetic Pathway of Ansamycins from AHBA
The following diagram illustrates the general biosynthetic pathway leading to the formation of ansamycin antibiotics, starting from the precursor this compound (AHBA).
Caption: Biosynthetic pathway of ansamycin antibiotics from AHBA.
Experimental Workflow for the Characterization of AHBA Derivatives
This diagram outlines the logical workflow for the comprehensive analytical characterization of a sample containing a potential AHBA derivative.
Caption: Workflow for characterizing AHBA derivatives.
Conclusion
The analytical techniques and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of this compound and its derivatives. By employing a combination of HPLC, LC-MS, NMR, and UV-Vis spectroscopy, researchers can effectively determine the purity, quantity, and structure of these important biosynthetic precursors and their downstream products. The provided data tables and workflow diagrams serve as valuable resources for planning and executing the analytical characterization of this significant class of natural products.
References
Application Notes and Protocols: The Role of 3-Amino-5-hydroxybenzoic Acid and Chromogenic Substrates in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-hydroxybenzoic acid (AHBA) is a key biosynthetic precursor in the production of various important antibiotics. While its role in microbial metabolic pathways is well-documented, its direct application as a chromogenic or fluorogenic substrate in routine enzyme activity assays is not established in the scientific literature. This document will first clarify the primary biological role of AHBA. Subsequently, it will provide a detailed overview and protocol for a widely used chromogenic enzyme assay system, the horseradish peroxidase (HRP) assay, as a representative example of this class of techniques.
Part 1: this compound (AHBA) - Primary Role
This compound is a non-proteinogenic aromatic amino acid. Its principal significance in the scientific field is as a crucial intermediate in the shikimic acid pathway, leading to the formation of the mC7N unit. This unit is a fundamental building block for ansamycin (B12435341) antibiotics, such as ansatrienin A and geldanamycin, as well as the antitumor antibiotic mitomycin C[1][2]. The biosynthesis of AHBA is catalyzed by the enzyme AHBA synthase, which has been a subject of study in the context of antibiotic production[3][4][5][6].
While derivatives of structurally related compounds, like 5-amino-2-nitro benzoic acid (ANBA), have been explored as chromogenic substrates for proteases such as thrombin, there is no readily available evidence to suggest that this compound is used as a chromogenic or fluorogenic substrate in standard enzyme activity assays. Therefore, the following sections will focus on the principles and applications of established chromogenic assays, using horseradish peroxidase as a model enzyme.
Part 2: Principles of Chromogenic Enzyme Assays
Chromogenic assays are fundamental tools in biochemistry and molecular biology for the detection and quantification of enzyme activity. These assays employ a substrate that is converted by an enzyme into a colored product. The intensity of the resulting color is directly proportional to the amount of enzyme activity and can be quantified using a spectrophotometer. Enzymes commonly used in these assays include horseradish peroxidase (HRP), alkaline phosphatase (AP), and β-galactosidase[7]. The general principle is illustrated in the diagram below.
Caption: Workflow of a typical chromogenic enzyme assay.
Part 3: Application Note - Horseradish Peroxidase (HRP) Chromogenic Assays
Enzyme: Horseradish Peroxidase (HRP)
Application: HRP is a widely used enzyme label in techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and immunohistochemistry[8][9][10]. Its popularity stems from its high turnover rate, stability, and the availability of a variety of chromogenic substrates.
Principle of HRP-mediated Assays: HRP catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide (H₂O₂). This reaction produces a colored product, and the intensity of the color is proportional to the amount of HRP present.
Common Chromogenic Substrates for HRP:
| Substrate | Abbreviation | Oxidized Product Color | Typical Wavelength (nm) |
| 3,3',5,5'-Tetramethylbenzidine | TMB | Blue (can be converted to yellow with acid) | 650 nm (blue), 450 nm (yellow) |
| 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Green | 405-415 nm |
| o-Phenylenediamine dihydrochloride | OPD | Yellow-Orange | 492 nm |
Part 4: Experimental Protocol - HRP Activity Assay using TMB
This protocol describes a typical colorimetric assay to determine the activity of horseradish peroxidase using 3,3',5,5'-Tetramethylbenzidine (TMB) as the chromogenic substrate.
Materials:
-
Horseradish Peroxidase (HRP) standard solution
-
TMB Substrate Solution (commercially available or prepared)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for an HRP TMB-based assay.
Procedure:
-
Prepare HRP Dilutions: Prepare a series of dilutions of the HRP standard solution in PBS. A typical concentration range might be from 10 ng/mL to 0.1 ng/mL. Also, include a blank control with only PBS.
-
Plating: Add 100 µL of each HRP dilution and the blank control to separate wells of a 96-well microplate.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. A blue color will develop in the wells containing HRP.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Presentation:
The results of the HRP activity assay can be summarized in a table.
| HRP Concentration (ng/mL) | Absorbance at 450 nm (Mean) | Standard Deviation |
| 10 | 2.85 | 0.12 |
| 5 | 1.98 | 0.08 |
| 2.5 | 1.15 | 0.05 |
| 1.25 | 0.65 | 0.03 |
| 0.625 | 0.38 | 0.02 |
| 0.3125 | 0.21 | 0.01 |
| 0.156 | 0.15 | 0.01 |
| 0 (Blank) | 0.05 | 0.005 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific HRP enzyme, substrate, and incubation time used.
Conclusion
While this compound is a vital molecule in the biosynthesis of certain antibiotics, it is not established as a substrate for routine enzyme activity assays. For researchers interested in performing such assays, well-characterized systems like the HRP-TMB assay provide a reliable and sensitive method for quantifying enzyme activity. The protocols and principles outlined in this document serve as a guide for conducting robust chromogenic enzyme assays in a research or drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCR screening of this compound synthase gene leads to identification of ansamycins and AHBA-related antibiotic producers in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of Manganese Peroxidase Using Simple Phenolic Compounds as Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. A Simple and Efficient Method for the Substrate Identification of Amino Acid Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Overcoming low yield in 3-Amino-5-hydroxybenzoic acid chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of 3-Amino-5-hydroxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound, starting from benzoic acid. The typical synthetic route involves:
-
Nitration: Dinitration of benzoic acid to form 3,5-dinitrobenzoic acid.
-
Methoxylation: Conversion of 3,5-dinitrobenzoic acid to 3-methoxy-5-nitrobenzoic acid.
-
Demethylation: Removal of the methyl group to yield 3-hydroxy-5-nitrobenzoic acid.
-
Reduction: Catalytic hydrogenation of the nitro group to the final product, this compound.
Low Yield in the Nitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid
Question: My yield of 3,5-dinitrobenzoic acid is significantly lower than the reported 50-60%. What are the potential causes and solutions?
Answer: Low yields in this dinitration step are common and can often be attributed to incomplete reaction, formation of mononitrated byproducts, or product loss during workup.
Potential Causes and Troubleshooting Steps:
-
Insufficient Nitrating Agent or Acidity: The dinitration of the deactivated benzoic acid ring requires harsh conditions.
-
Suboptimal Reaction Temperature and Time: The reaction requires careful temperature control and sufficient time for both nitration steps to occur.
-
Solution: A stepwise heating profile is often effective. For example, initial stirring at room temperature followed by heating to 100°C, and then further heating to 135-140°C can promote dinitration.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to ensure completion.
-
-
Product Loss During Workup: 3,5-Dinitrobenzoic acid can be lost if not precipitated and collected carefully.
-
Solution: Pouring the reaction mixture onto a large volume of an ice/water slurry with vigorous stirring is crucial for complete precipitation. Ensure the product is thoroughly washed with cold water to remove residual acid without dissolving the product.
-
Data Presentation: Nitration Conditions and Reported Yields
| Starting Material | Nitrating Agent | Reaction Conditions | Reported Yield |
| Benzoic Acid | Fuming HNO₃ / Conc. H₂SO₄ | Stepwise heating to 135°C | ~50%[1] |
| Benzoic Acid | Fuming HNO₃ / Conc. H₂SO₄ | Stepwise heating to 135-145°C | 54-58%[2] |
| 3-Nitrobenzoic Acid | Fuming HNO₃ / Conc. H₂SO₄ | Not specified | ~98% |
Inefficient Methoxylation of 3,5-Dinitrobenzoic Acid
Question: I am struggling to obtain a good yield of 3-methoxy-5-nitrobenzoic acid. What are the key parameters to control?
Answer: The methoxylation of 3,5-dinitrobenzoic acid can be challenging due to the electron-withdrawing nature of the two nitro groups, which deactivates the ring towards nucleophilic aromatic substitution. The provided literature method utilizes methanolithium in hexamethylphosphoramide (B148902) (HMPA).
Potential Causes and Troubleshooting Steps:
-
Incomplete Formation of Methanolithium: The reaction's success hinges on the quantitative formation of the potent nucleophile, methanolithium.
-
Solution: Ensure the n-butyllithium is fresh and accurately titrated. The reaction with methanol (B129727) should be performed at a very low temperature (-78°C) to prevent side reactions.[1]
-
-
Suboptimal Reaction Temperature: While the initial formation of methanolithium requires low temperatures, the subsequent reaction with 3,5-dinitrobenzoic acid may need elevated temperatures to proceed at a reasonable rate.
-
Solution: The protocol suggests stirring at room temperature for an extended period, followed by heating to 80°C.[1] Optimization of this heating profile may be necessary depending on the scale and specific laboratory conditions.
-
-
Alternative: Williamson Ether Synthesis Approach: While not explicitly detailed for this substrate in the initial search, the principles of the Williamson ether synthesis can be applied. This would involve deprotonating a hydroxyl precursor, which is not the starting material in this specific route but is a common strategy for forming aryl ethers. For a successful Williamson ether synthesis, a strong base is required to fully deprotonate the phenol, and a suitable methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) would be used.
Incomplete Demethylation of 3-Methoxy-5-nitrobenzoic Acid
Question: My demethylation of 3-methoxy-5-nitrobenzoic acid is not going to completion. How can I improve the yield of 3-hydroxy-5-nitrobenzoic acid?
Answer: Cleavage of the aryl methyl ether bond in the presence of a nitro group requires a careful choice of demethylating agent to avoid unwanted side reactions.
Potential Causes and Troubleshooting Steps:
-
Weak Demethylating Agent: The chosen reagent must be strong enough to cleave the ether bond without affecting the nitro group or the carboxylic acid.
-
Solution: Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for this purpose.[1] Other reagents like aluminum chloride or hydrobromic acid can also be effective but may require optimization of reaction conditions.
-
-
Insufficient Reagent: An adequate stoichiometric amount or a slight excess of the demethylating agent is necessary to ensure complete reaction.
-
Solution: Use at least a stoichiometric equivalent of BBr₃ relative to the methoxy (B1213986) group. The protocol suggests a significant excess.[1]
-
-
Reaction Temperature and Time: The reaction may be slow at room temperature.
-
Solution: While the provided protocol calls for a 15-hour reaction at room temperature, gentle heating could be explored to drive the reaction to completion, with careful monitoring to avoid side reactions.
-
Low Yield in the Catalytic Hydrogenation of 3-Hydroxy-5-nitrobenzoic Acid
Question: The final reduction step is giving me a low yield of this compound. What could be the problem?
Answer: Catalytic hydrogenation is a sensitive reaction, and low yields can result from catalyst poisoning, incomplete reaction, or side reactions.
Potential Causes and Troubleshooting Steps:
-
Catalyst Inactivation/Poisoning: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities carried over from previous steps.
-
Solution: Ensure the 3-hydroxy-5-nitrobenzoic acid intermediate is of high purity before the reduction step. Using a fresh, high-quality catalyst is also crucial.
-
-
Inefficient Hydrogen Transfer: Insufficient hydrogen pressure or poor mixing can lead to an incomplete reaction.
-
Solution: While the protocol specifies atmospheric pressure, increasing the hydrogen pressure (if equipment allows) can significantly improve the reaction rate and yield. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Suboptimal Solvent: The choice of solvent can impact the reaction rate and solubility of the starting material and product.
-
Solution: Methanol is a common and effective solvent for this type of reduction.[1] If solubility is an issue, a co-solvent system could be explored.
-
-
Side Reactions: Over-reduction or other side reactions can occur, although less common for nitro group reduction under these conditions.
-
Solution: Monitor the reaction closely by TLC to stop it once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in drug development?
A1: this compound is a crucial biosynthetic precursor for a large group of natural products with significant biological activity, including the ansamycin (B12435341) and mitomycin families of antibiotics, which are known for their antitumor properties.[3]
Q2: Are there alternative synthesis routes for this compound?
A2: While the multi-step chemical synthesis from benzoic acid is a common laboratory-scale approach, biosynthetic routes also exist. The aminoshikimate pathway in certain bacteria produces this compound from precursors like phosphoenolpyruvate (B93156) and erythrose 4-phosphate.[4][5]
Q3: How can I purify the final product, this compound?
A3: The crude product obtained after hydrogenation and removal of the catalyst can be purified by recrystallization. Given the presence of both an acidic (carboxylic acid) and a basic (amino) group, the solubility will be highly pH-dependent. Recrystallization from hot water or a mixed solvent system (e.g., ethanol/water) is a common approach.
Q4: What are the main side reactions to be aware of during this synthesis?
A4:
-
Nitration: Incomplete nitration leading to 3-nitrobenzoic acid or other isomers.
-
Methoxylation: Potential for reaction at other positions, though less likely with the dinitro-substituted ring.
-
Demethylation: Possible side reactions involving the nitro group if the conditions are too harsh.
-
Reduction: Incomplete reduction leading to nitroso or hydroxylamino intermediates, or over-reduction of the carboxylic acid under more forcing conditions.
Experimental Protocols
Key Experiment: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
-
Distilled water
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, dissolve 6.1 g (50 mmol) of benzoic acid in 30 mL of concentrated sulfuric acid.[1]
-
Slowly add 15 mL of fuming nitric acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15 hours.[1]
-
Heat the mixture to 100°C and stir for an additional 4 hours.[1]
-
Cool the mixture to room temperature and add another 10 mL of fuming nitric acid dropwise.
-
Heat the reaction to 100°C for 3 hours, then increase the temperature to 135°C and stir for another 3 hours.[1]
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a vigorously stirred slurry of 80 g of ice and 80 g of water.[1]
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product to obtain 3,5-dinitrobenzoic acid.
Visualizations
Experimental Workflow for the Synthesis of this compound
References
Technical Support Center: Purification of 3-Amino-5-hydroxybenzoic Acid from Bacterial Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) from bacterial cultures.
General Purification Workflow
The purification of 3,5-AHBA from a bacterial fermentation broth is a multi-step process designed to isolate the target molecule from cellular debris, media components, and other metabolites. A typical workflow involves initial clarification of the culture, followed by one or more chromatography steps to achieve high purity, and a final polishing step.
Caption: A general experimental workflow for the purification of intracellular this compound.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 3,5-AHBA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3,5-AHBA after Initial Extraction | 1. Incomplete cell lysis.[1][2] 2. Degradation of 3,5-AHBA during processing. 3. Product loss during clarification. | 1. Optimize lysis method (e.g., increase sonication time, use a different enzymatic or mechanical method).[1][2] 2. Maintain low temperatures (4°C) throughout the process and consider adding antioxidants.[3] 3. Ensure proper separation of the supernatant after centrifugation; consider using a finer filter. |
| Poor Binding to Ion Exchange Column | 1. Incorrect pH of the loading buffer.[4] 2. Ionic strength of the sample is too high. 3. Column capacity exceeded. | 1. Adjust the pH of the sample and equilibration buffer to be at least 1-2 pH units away from the pI of 3,5-AHBA to ensure it is charged.[4] 2. Desalt or dilute the sample before loading. 3. Use a larger column or reduce the amount of sample loaded. |
| Co-elution of Impurities during Ion Exchange | 1. Similar charge properties of impurities and 3,5-AHBA. 2. Non-optimal salt gradient for elution. | 1. Introduce a wash step with an intermediate salt concentration before elution. 2. Optimize the salt gradient (e.g., make it shallower) to improve resolution.[5] |
| Low Purity after Reversed-Phase Chromatography | 1. Inappropriate mobile phase composition. 2. Presence of highly hydrophobic or hydrophilic impurities. 3. Column fouling. | 1. Adjust the organic solvent concentration in the mobile phase. A shallower gradient can improve separation. 2. Consider a pre-purification step like solid-phase extraction (SPE) to remove interfering compounds. 3. Implement a rigorous column cleaning and regeneration protocol. |
| Product Precipitation during Chromatography | 1. Low solubility of 3,5-AHBA in the mobile phase. 2. High concentration of the product in the elution fractions. | 1. Add a small percentage of a compatible organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. 2. Reduce the sample load or elute with a faster flow rate to decrease the concentration in each fraction. |
| Discoloration of the Purified Product | 1. Oxidation of the phenolic hydroxyl group. 2. Presence of colored impurities from the fermentation medium. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) and add antioxidants like ascorbic acid to buffers. 2. Incorporate an activated carbon treatment step before chromatography to remove pigments. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying 3,5-AHBA from a bacterial culture?
The initial step is to separate the bacterial cells from the fermentation medium, a process known as harvesting.[6] This is typically achieved through centrifugation or microfiltration.[7] If 3,5-AHBA is an intracellular product, the next step is cell lysis to release the compound into a buffered solution.[8]
Q2: How do I choose the right cell lysis method?
The choice of cell lysis method depends on the bacterial strain and the scale of your purification.[1] For gram-negative bacteria like E. coli, methods like sonication, high-pressure homogenization, or enzymatic lysis (e.g., with lysozyme) are effective.[1] For more robust gram-positive bacteria, mechanical methods like bead beating might be necessary.[2] It's crucial to perform lysis at a low temperature to prevent product degradation.[1]
Q3: What type of chromatography is best for the initial capture of 3,5-AHBA?
Ion exchange chromatography (IEX) is an excellent initial capture step.[4] 3,5-AHBA has both an acidic carboxylic acid group and a basic amino group, making it amphoteric. By adjusting the pH of the buffer, you can control the net charge of the molecule and facilitate its binding to either an anion or a cation exchange resin.[4]
Q4: At what pH should I perform ion exchange chromatography for 3,5-AHBA?
The pKa of the carboxylic acid group is around 4.56, and the pKa of the amino group is approximately 2.84.[9] To ensure a net negative charge for binding to an anion exchanger (like DEAE or Q resins), the buffer pH should be above the pI of the molecule (which will be between the two pKa values). A good starting point would be a pH of 7.0-8.0. Conversely, for binding to a cation exchanger (like CM or SP resins), a pH below the pI would be required.
Q5: Can I use reversed-phase chromatography to purify 3,5-AHBA?
Yes, reversed-phase chromatography (RPC) is a powerful technique for polishing 3,5-AHBA to high purity.[10] Separation is based on the hydrophobicity of the molecule. A common approach is to use a C18 column with a mobile phase consisting of an aqueous buffer (often with a small amount of acid like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.[10]
Q6: My final 3,5-AHBA product is not forming crystals. What can I do?
Successful crystallization depends on high purity and finding the right solvent system.[11]
-
Purity Check: Ensure your product is >98% pure by HPLC. If not, an additional chromatography step may be needed.
-
Solvent Screening: Experiment with different solvent/anti-solvent systems. Given its polar nature, dissolving 3,5-AHBA in a minimal amount of a polar solvent and slowly adding a less polar anti-solvent can induce crystallization.
-
Concentration: Slowly evaporate the solvent from a saturated solution.
-
Additives: In some cases, small amounts of additives can promote crystal growth.[11]
Q7: How can I remove colored impurities from my fermentation broth?
Colored compounds from complex media like yeast extract can co-purify with your product. A common method to remove these is to treat the clarified lysate with activated carbon before proceeding to chromatography. The activated carbon adsorbs many hydrophobic and colored molecules.
Q8: What analytical method is suitable for quantifying 3,5-AHBA during purification?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method.[12] 3,5-AHBA has a UV absorbance maximum at approximately 227 nm, which can be used for detection.[13] A reversed-phase C18 column with an isocratic or gradient elution using a mobile phase of acetonitrile and water (with an acid modifier) can provide good separation and quantification.[12]
Experimental Protocols
Protocol 1: General Cell Lysis and Clarification
This protocol is a starting point for releasing intracellular 3,5-AHBA from E. coli.
-
Harvesting: Centrifuge the fermentation culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in a cold phosphate (B84403) buffer (50 mM, pH 7.4). Centrifuge again and discard the supernatant. This step helps remove media components that can interfere with downstream purification.[14]
-
Resuspension: Resuspend the washed cell pellet in 3-5 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, with protease inhibitors).
-
Lysis (Sonication): Place the cell suspension in an ice bath and sonicate using a probe sonicator. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes of "on" time to prevent overheating.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully decant the supernatant and pass it through a 0.45 µm or 0.22 µm filter to remove any remaining particulate matter.[15] The clarified lysate is now ready for chromatography.
Protocol 2: Anion Exchange Chromatography (Capture Step)
This protocol describes the capture of 3,5-AHBA using a DEAE-sepharose resin.
-
Column Equilibration: Equilibrate a DEAE-sepharose column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).[16]
-
Sample Loading: Load the clarified and filtered lysate onto the column at a low flow rate. Collect the flow-through fraction to check for unbound product.
-
Washing: Wash the column with 5-10 CV of binding buffer to remove unbound impurities.
-
Elution: Elute the bound 3,5-AHBA using a linear salt gradient from 0 to 1 M NaCl in the binding buffer over 10-20 CV.[16]
-
Fraction Analysis: Collect fractions and analyze them for the presence of 3,5-AHBA using HPLC-UV at 227 nm.
-
Pooling: Pool the fractions containing pure 3,5-AHBA.
Protocol 3: Reversed-Phase HPLC (Polishing Step)
This protocol is for the final purification of the 3,5-AHBA pool from the ion exchange step.
-
Sample Preparation: If necessary, desalt and concentrate the pooled fractions from the IEX step.
-
Column Equilibration: Equilibrate a preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute with a linear gradient of Solvent B (e.g., 5% to 50% over 30 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Pooling: Analyze the fractions for purity by analytical HPLC. Pool the purest fractions.
-
Solvent Removal: Remove the organic solvent and water, typically by lyophilization or rotary evaporation, to obtain the final pure product.
Logical Relationships in Purification
The selection of a purification strategy is a logical process based on the properties of the target molecule and the impurities present.
Caption: Decision-making flowchart for selecting a purification strategy for 3,5-AHBA.
References
- 1. bosterbio.com [bosterbio.com]
- 2. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Purification product | PPTX [slideshare.net]
- 8. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. PhytoBank: Showing this compound (PHY0108450) [phytobank.ca]
- 10. hplc.eu [hplc.eu]
- 11. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 12. helixchrom.com [helixchrom.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. criticalprocess.com [criticalprocess.com]
- 16. conductscience.com [conductscience.com]
Improving the solubility of 3-Amino-5-hydroxybenzoic acid for in vitro assays
Welcome to the technical support center for 3-Amino-5-hydroxybenzoic acid (AHBA). This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of AHBA for in vitro assays, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a solid compound with limited aqueous solubility.[1] It shows better solubility in polar aprotic organic solvents.[1] Key solubility information is summarized in the table below.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | ~19.6 mM | [1][2][3] |
| Dimethylformamide (DMF) | ~1 mg/mL | ~6.5 mM | [1][2][3] |
| Water (Calculated) | 5.3 mg/mL | 34.6 mM | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 32.65 mM | [4] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL | ≥ 32.65 mM | [4] |
Note: The calculated water solubility may differ from experimental values. SBE-β-CD is a type of cyclodextrin (B1172386) used to enhance solubility.
Q2: What is the recommended solvent for preparing a stock solution?
A2: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its higher solubilizing capacity compared to other organic solvents like DMF.[1][2][3] For some applications, a stock solution of up to 100 mg/mL in DMSO may be achievable with the use of ultrasound.[4] It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly impact the solubility of the compound.[4]
Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The final concentration of DMSO in your assay should be kept low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts. If precipitation occurs, consider the troubleshooting options outlined in the next section, such as pH adjustment, the use of co-solvents, or surfactants.
Troubleshooting Guide for Solubility Enhancement
This section addresses specific problems you might encounter when this compound does not remain soluble in your in vitro assay medium.
Problem: Low solubility in the final aqueous assay buffer.
Solution Workflow:
The following diagram outlines a decision-making workflow for improving the solubility of your compound.
Caption: Decision workflow for troubleshooting poor solubility.
Q4: How can I use pH to improve the solubility of this compound?
A4: this compound has both an acidic carboxylic acid group and a basic amino group, making its solubility pH-dependent.[1] Adjusting the pH of your aqueous buffer can ionize the compound, forming a salt and increasing its solubility.[5][6] For a compound with a carboxylic acid, increasing the pH above its pKa will deprotonate it, forming a more soluble carboxylate salt. Conversely, lowering the pH below the pKa of the amino group will protonate it, forming a more soluble ammonium (B1175870) salt. Given its predicted pKa of 10.33±0.10 (likely for the amino group), adjusting the pH might be a viable strategy.[1]
Q5: What are co-solvents and how can they help?
A5: Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of lipophilic or poorly soluble compounds.[7] The idea is to first dissolve the compound in a suitable water-miscible solvent and then add water or buffer. Examples include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or glycerol. These should be tested for compatibility with your specific assay, as they can affect cellular health or enzyme activity at higher concentrations.
Q6: Can surfactants be used to enhance solubility in cell-based assays?
A6: Surfactants can be very effective at solubilizing compounds by forming micelles.[8] However, their use in cell-based assays is limited. For cell-free assays, such as enzyme inhibition assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) can be sufficient to improve solubility.[9] For assays involving living cells, surfactants must be used with extreme caution as they can disrupt cell membranes and cause toxicity, especially above their critical micelle concentration.[9]
Q7: What other advanced methods can be considered?
A7: For particularly challenging cases, several other formulation strategies exist, though they require more extensive development:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, increasing their aqueous solubility.[4][10] A formulation using SBE-β-CD has been shown to achieve a solubility of ≥ 5 mg/mL for AHBA.[4]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[5][10][11]
-
Amorphous Solid Dispersions: Converting the crystalline compound into an amorphous state, often by dispersing it in a polymer carrier, can enhance its kinetic solubility.[9][12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 1.53 mg of this compound (Formula Weight: 153.1 g/mol ).
-
Dissolution: Add the solid to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous, high-purity DMSO.
-
Solubilization: Vortex the tube thoroughly. If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[4] Visually inspect to ensure no solid particles remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]
Protocol 2: Solubility Enhancement via pH Adjustment
-
Prepare Buffers: Prepare a series of biocompatible buffers (e.g., PBS, TRIS) at different pH values (e.g., pH 6.0, 7.4, 8.5).
-
Dilution: From your DMSO stock solution, perform a serial dilution into each of the prepared buffers. The final DMSO concentration should be kept constant and at a level compatible with your assay (e.g., 0.5%).
-
Observation: Incubate the dilutions at the assay temperature for a set period (e.g., 1-2 hours).
-
Assessment: Visually inspect for any precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using UV-Vis spectroscopy (λmax: 227 nm) or HPLC.[2][3]
-
Selection: Choose the pH that provides the best solubility without compromising the integrity of your assay.
Caption: Categories of solubility enhancement techniques.[5][11]
References
- 1. Buy this compound | 76045-71-1 [smolecule.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Identifying and removing byproducts in AHBA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound (AHBA)?
A1: A primary chemical synthesis route involves a two-step process starting from benzoic acid. The first step is the nitration of benzoic acid to form 3,5-dinitrobenzoic acid.[1][2] The second step is the selective reduction of one nitro group to an amino group and the other to a hydroxyl group. Another described method involves the catalytic hydrogenation of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid, which would then require a subsequent step to convert one of the amino groups to a hydroxyl group.[1][3][4][5]
Q2: What are the potential byproducts in the synthesis of 3,5-dinitrobenzoic acid from benzoic acid?
A2: During the nitration of benzoic acid, incomplete nitration can lead to the formation of 3-nitrobenzoic acid . The formation of other dinitrobenzoic acid isomers is also possible, though 3,5-dinitrobenzoic acid is the major product under controlled conditions.[2]
Q3: What are the likely byproducts during the reduction of 3,5-dinitrobenzoic acid to AHBA?
A3: The reduction of 3,5-dinitrobenzoic acid is a critical step where several byproducts can form depending on the reaction conditions and the reducing agent used. Potential byproducts include:
-
3-amino-5-nitrobenzoic acid : Formed from the incomplete reduction of the starting material.[6][7][8]
-
3,5-diaminobenzoic acid : Results from the complete reduction of both nitro groups to amino groups.[1][3][4][5]
-
3-hydroxy-5-nitrobenzoic acid : A potential intermediate or byproduct if the reaction conditions favor hydroxylation before complete reduction.
Q4: How can I monitor the progress of my AHBA synthesis?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material and, if available, a standard of the desired product, you can visualize the consumption of the reactant and the formation of the product and byproducts.[9]
Q5: What are the recommended methods for purifying crude AHBA?
A5: Recrystallization is a common and effective method for purifying crude AHBA.[10] The choice of solvent is crucial and depends on the solubility of AHBA and its impurities. Water or aqueous ethanol (B145695) mixtures are often suitable solvents for the recrystallization of polar aromatic compounds like aminohydroxybenzoic acids.[11][12]
Troubleshooting Guides
Issue 1: Low Yield of 3,5-Dinitrobenzoic Acid in the Nitration Step
| Possible Cause | Suggested Solution |
| Incomplete nitration | Ensure the reaction is stirred vigorously and the temperature is maintained within the optimal range (typically elevated temperatures are required for the second nitration).[2] |
| Incorrect acid concentrations | Use fuming nitric acid and concentrated sulfuric acid as specified in the protocol to ensure a sufficiently strong nitrating mixture. |
| Insufficient reaction time | Allow the reaction to proceed for the recommended duration to ensure complete dinitration. |
Issue 2: Formation of Multiple Products During the Reduction of 3,5-Dinitrobenzoic Acid
| Possible Cause | Suggested Solution |
| Over-reduction | This leads to the formation of 3,5-diaminobenzoic acid. Carefully control the amount of reducing agent and the reaction time. Consider using a milder reducing agent or optimizing the reaction temperature.[13][14][15][16] |
| Incomplete reduction | Results in the presence of 3-amino-5-nitrobenzoic acid. Ensure a sufficient amount of the reducing agent is used and that the reaction goes to completion by monitoring with TLC. |
| Non-selective reduction | The choice of catalyst and reaction conditions is critical for selective reduction. For catalytic hydrogenation, the type of catalyst (e.g., Pd/C, Pt/C, Raney Nickel), solvent, temperature, and hydrogen pressure all play a significant role.[1][17] Experiment with different catalyst systems to improve selectivity. |
Issue 3: Difficulty in Isolating and Purifying AHBA
| Possible Cause | Suggested Solution |
| Product is highly soluble in the reaction solvent | After the reaction is complete, adjust the pH of the solution to the isoelectric point of AHBA to minimize its solubility and induce precipitation. |
| Inefficient recrystallization | Experiment with different solvent systems for recrystallization. A good solvent will dissolve the crude product at high temperatures but have low solubility at cool temperatures.[11][12][18] Common solvents for similar compounds include water, ethanol, and mixtures thereof. |
| Co-precipitation of impurities | If impurities have similar solubility profiles to AHBA, column chromatography may be necessary for effective purification. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Objective: To monitor the conversion of 3,5-dinitrobenzoic acid to this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
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Mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane, the ratio may need to be optimized)
-
UV lamp (254 nm)
-
Staining solution (e.g., Ninhydrin (B49086) for visualizing amino groups, or a general stain like potassium permanganate)[19][20]
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing it to saturate.
-
On a TLC plate, draw a baseline with a pencil about 1 cm from the bottom.
-
Spot the baseline with:
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A solution of the starting material (3,5-dinitrobenzoic acid).
-
A sample of the reaction mixture.
-
A co-spot (both starting material and reaction mixture in the same spot).
-
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
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Visualize the spots under a UV lamp. 3,5-dinitrobenzoic acid should be UV active.
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If the product and byproducts are not clearly visible under UV, use a staining solution. For example, dipping the plate in a ninhydrin solution and heating will reveal amino-containing compounds as colored spots.[21] Phenolic compounds can sometimes be visualized with a ferric chloride stain.[20]
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Analyze the chromatogram to assess the presence of starting material, product, and any new spots which may correspond to byproducts.
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound.
Materials:
-
Crude AHBA
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Recrystallization solvent (e.g., water, ethanol/water mixture)[11]
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude AHBA in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.[10]
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to decolorize.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals thoroughly. The purity can be assessed by melting point determination and HPLC analysis.
Data Presentation
Table 1: Potential Byproducts in AHBA Synthesis and their Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Incomplete nitration of benzoic acid |
| 3-Amino-5-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | Partial reduction of 3,5-dinitrobenzoic acid[7][8] |
| 3,5-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | Complete reduction of 3,5-dinitrobenzoic acid[1][3][4][5] |
Table 2: Example HPLC Method Parameters for Analysis of AHBA and Related Compounds
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: This is a general starting point. The method will need to be optimized for the specific mixture of compounds being analyzed.[22]
Visualizations
Caption: Synthetic pathway for AHBA highlighting potential byproducts.
Caption: General workflow for the purification of crude AHBA.
References
- 1. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 4. CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation - Google Patents [patents.google.com]
- 5. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]
- 6. 3-Amino-5-nitrosalicylic acid - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-Amino-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 9. Thin layer chromatography of p-aminophenol in urine after mixed exposure to aniline and toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. brainly.com [brainly.com]
- 12. solubility - Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. TLC stains [reachdevices.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. helixchrom.com [helixchrom.com]
Optimizing fermentation conditions for microbial AHBA production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for microbial 3-amino-4-hydroxybenzoic acid (AHBA) production. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data summaries to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during microbial AHBA fermentation in a question-and-answer format.
Q1: My AHBA titer is low, or there is no production at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no AHBA production can stem from several factors, ranging from issues with the microbial strain to suboptimal fermentation conditions.
-
Strain Vigor and Inoculum Quality: Ensure your production strain is viable and the inoculum is healthy. Streak the culture on a fresh plate to check for purity and use a fresh, actively growing pre-culture for inoculation.
-
Media Composition: Verify the correct composition and concentration of all media components. An imbalance in carbon-to-nitrogen ratio or a deficiency in essential trace elements can significantly impact production.
-
Precursor and Cofactor Availability: AHBA biosynthesis relies on precursors from central metabolism, such as L-aspartate-4-semialdehyde, and cofactors like NADPH.[1] Enhancing the supply of these precursors through metabolic engineering or media supplementation can improve yields.[1]
-
Fermentation Parameters: Critical parameters like pH, temperature, and dissolved oxygen (DO) must be tightly controlled. Deviations from the optimal ranges can inhibit enzyme activity and cell growth.
Q2: I'm observing high levels of by-products, such as other amino acids, which is reducing my AHBA yield. How can I mitigate this?
A2: By-product formation is a common challenge in microbial fermentation. In the case of AHBA production, particularly in Corynebacterium glutamicum, significant amounts of amino acids can be produced as by-products under aerobic conditions.[2]
-
Oxygen Limitation: One effective strategy to reduce amino acid by-products and enhance the specific productivity of AHBA is to implement oxygen-limited fermentation conditions.[2] Maintaining a dissolved oxygen (DO) level at or near 0 ppm has been shown to be effective.[2]
-
Metabolic Engineering: Knocking out genes responsible for competing pathways can redirect metabolic flux towards AHBA production. For instance, deleting the lactate (B86563) dehydrogenase gene (ldh) can improve product yield.[2]
Q3: The fermentation process is slow or has stalled completely. What steps should I take?
A3: A sluggish or stalled fermentation can be caused by a variety of stressors on the microbial culture.
-
Nutrient Limitation: Ensure that the carbon source and other essential nutrients have not been depleted. Fed-batch strategies can be employed to maintain optimal nutrient levels throughout the fermentation.
-
Product Toxicity: High concentrations of AHBA or other metabolic by-products may be toxic to the cells, inhibiting further growth and production. Consider in-situ product removal techniques if toxicity is a suspected issue.
-
Suboptimal Environmental Conditions: Abrupt changes or sustained suboptimal levels of pH and temperature can stress the culture.[3][4][5][6][7][8] Verify that your control systems are functioning correctly.
-
Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds. Check culture purity through microscopy and plating.
Q4: How do I choose the appropriate analytical method to quantify AHBA in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of AHBA.
-
Methodology: A common approach involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., water with phosphoric or formic acid).[9][10][11]
-
Detection: UV detection is typically employed, with wavelengths around 254 nm or 280 nm being suitable for AHBA.[10][12][13]
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are commonly used for AHBA production?
A1: Several microorganisms have been engineered for AHBA production, with the most common being Corynebacterium glutamicum, Escherichia coli, and Streptomyces lividans.[1][2][14]
Q2: What is a typical fermentation medium composition for AHBA production?
A2: The media composition can vary depending on the microorganism. For Corynebacterium glutamicum, a defined medium like CGXII is often used.[15] This medium contains a carbon source (e.g., glucose), nitrogen sources (e.g., (NH₄)₂SO₄, urea), phosphate (B84403) sources, and various mineral salts and trace elements.[15] For E. coli, Luria-Bertani (LB) medium is commonly used for routine cultivation, while more defined media are used for production.[12]
Q3: What are the optimal fermentation parameters for AHBA production?
A3: Optimal parameters are strain-specific. However, for C. glutamicum, a temperature of 30°C and controlled pH are typical.[12] A key parameter is dissolved oxygen, where oxygen-limited conditions (DO ≈ 0 ppm) have been shown to significantly increase specific productivity.[2]
Q4: How can I improve the precursor supply for AHBA biosynthesis?
A4: The aminoshikimic acid pathway, which provides the precursor for AHBA, can be a bottleneck.[14] Metabolic engineering strategies to enhance the expression of genes in this pathway can increase precursor availability. Additionally, optimizing the carbon source in the medium, for instance by using a mixture of glucose and xylose, can improve the supply of precursors like L-aspartate-4-semialdehyde and the cofactor NADPH.[1]
Q5: What is the role of the aminoshikimic acid pathway in AHBA production?
A5: The aminoshikimic acid (ASA) pathway is a key metabolic route for the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), which is a precursor for a variety of important secondary metabolites, including ansamycin (B12435341) and mitomycin antibiotics.[14] This pathway is a modification of the shikimate pathway.
Data Presentation
Table 1: Fermentation Parameters for AHBA and Related Hydroxybenzoic Acid Production
| Parameter | Microorganism | Value | Product | Reference |
| Temperature | Corynebacterium glutamicum | 30 °C | 3-HBA, 2-HBA, 4-HBA | [12] |
| Agitation | Corynebacterium glutamicum | 200 rpm | 3,4-AHBA | [2] |
| Dissolved Oxygen (DO) | Corynebacterium glutamicum | 0 ppm (oxygen-limited) | 3,4-AHBA | [2] |
| Carbon Source | Streptomyces lividans | 25 g/L Glucose + 25 g/L Xylose | 3,4-AHBA | [1] |
| Final Titer | Corynebacterium glutamicum HKC5037 | 5.6 g/L | 3,4-AHBA | [2] |
| Final Titer | Streptomyces lividans | 2.70 g/L | 3,4-AHBA | [1] |
Table 2: HPLC Conditions for AHBA Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Newcrom R1 | Agilent Sb-C18 | L-column ODS |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile:Water (pH 4.0) = 1:1 | Gradient of 0.1% Phosphoric Acid and 70% Methanol |
| Flow Rate | - | 1.0 mL/min | 1.0 mL/min |
| Temperature | - | - | 40 °C |
| Detection | - | UV at 254.0 nm | UV at 280 nm |
| Reference | [9] | [10] | [13] |
Experimental Protocols
Protocol 1: Lab-Scale Batch Fermentation for AHBA Production
This protocol outlines a general procedure for a lab-scale batch fermentation. Specific parameters should be optimized for the chosen microbial strain.
-
Media Preparation:
-
Prepare the fermentation medium (e.g., CGXII for C. glutamicum) according to the formulation.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Aseptically add sterile-filtered solutions of heat-sensitive components (e.g., vitamins, antibiotics) after the medium has cooled.
-
-
Inoculum Preparation:
-
Inoculate a single colony of the production strain from a fresh agar (B569324) plate into a flask containing the appropriate seed medium.
-
Incubate at the optimal temperature and agitation until the culture reaches the mid-exponential growth phase.
-
-
Fermenter Setup and Inoculation:
-
Calibrate pH and DO probes before sterilizing the fermenter vessel.
-
Aseptically transfer the sterile medium to the fermenter.
-
Set the desired temperature, pH, and agitation parameters.
-
Inoculate the fermenter with the seed culture (typically 5-10% v/v).
-
-
Fermentation Monitoring and Control:
-
Monitor and record pH, temperature, DO, and agitation speed throughout the fermentation.
-
Maintain the pH by the automated addition of an acid (e.g., H₃PO₄) and a base (e.g., NH₄OH).
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Control the DO level by adjusting the agitation speed and/or the aeration rate. For oxygen-limited conditions, sparge with nitrogen gas or reduce agitation.
-
Take samples aseptically at regular intervals for analysis of cell growth (OD₆₀₀), substrate consumption, and AHBA concentration.
-
-
Harvesting:
-
Terminate the fermentation when the desired product concentration is reached or when substrate is depleted.
-
Harvest the broth for downstream processing and analysis.
-
Protocol 2: Quantification of AHBA by HPLC
This protocol provides a general method for analyzing AHBA concentration in fermentation broth.
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase (see Table 2 for examples) until a stable baseline is achieved.
-
Inject a known volume of the prepared sample.
-
Run the analysis under the optimized chromatographic conditions.
-
-
Quantification:
-
Prepare a series of AHBA standards of known concentrations.
-
Generate a standard curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of AHBA in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
References
- 1. 3-Amino-4-hydroxybenzoic acid production from glucose and/or xylose via recombinant Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the Relative Effects of Temperature, pH, and Water Activity on Inactivation of Escherichia coli in Fermented Meat by Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Microbial Model for the Combined Effect of Temperature and pH on Spoilage of Ground Meat, and Validation of the Model under Dynamic Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Batch Submerged Fermentation [user.eng.umd.edu]
- 9. 3-Amino-4-hydroxybenzoic acid | SIELC Technologies [sielc.com]
- 10. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 13. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents [patents.google.com]
- 14. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a defined medium for Corynebacterium glutamicum using urea as nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Amino-5-hydroxybenzoic acid at different pH and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Amino-5-hydroxybenzoic acid under various experimental conditions. The following information is based on general principles of chemical stability for phenolic and amino-substituted benzoic acids, as specific stability data for this compound is not extensively available in published literature. The provided data and protocols should be considered illustrative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color (e.g., turning yellow/brown) over time. What is happening?
A1: The color change is likely due to oxidation of the compound. This compound contains both a phenolic hydroxyl group and an amino group on the aromatic ring, making it susceptible to oxidation, especially at neutral to alkaline pH and when exposed to air and light. This process can be accelerated by elevated temperatures.
Troubleshooting Steps:
-
pH Control: Ensure your solution is buffered at an acidic pH (ideally below 6) where phenolic compounds are generally more stable.[1][2][3][4][5]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Low Temperature: Store stock solutions and samples at low temperatures (e.g., 2-8°C or frozen) to slow down the degradation rate. Commercial suppliers suggest storing the solid compound at -20°C for long-term stability.[6][7][8]
Q2: I am observing a loss of my parent compound peak and the appearance of new peaks in my HPLC analysis. How can I identify the source of degradation?
A2: The appearance of new peaks and the loss of the parent compound indicate degradation. To identify the cause, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions to understand its degradation pathways.
Troubleshooting Steps:
-
Systematic Stress Testing: Perform forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions as detailed in the "Experimental Protocols" section below.
-
Peak Tracking: Use a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to compare the UV spectra of the new peaks with the parent compound. This can help in identifying related degradants.
-
Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is crucial for structural elucidation.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products are not well-documented, based on its structure, potential degradation pathways include:
-
Oxidation: Leading to the formation of quinone-like structures, which are often colored.
-
Decarboxylation: Loss of the carboxylic acid group, particularly at elevated temperatures.
-
Polymerization: Oxidized intermediates can sometimes polymerize to form larger, often insoluble, colored materials.
Q4: I need to prepare a stock solution of this compound. What is the recommended solvent and storage condition?
A4: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[6]
-
Solvent: For analytical purposes, dissolve the compound in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724), and then dilute it into your aqueous mobile phase or buffer.
-
Storage: Prepare stock solutions fresh if possible. If storage is necessary, store in small aliquots at -20°C or -80°C under an inert atmosphere and protected from light.[7] Before use, allow the solution to come to room temperature and vortex thoroughly.
Illustrative Stability Data
Disclaimer: The following tables contain illustrative data based on the expected stability profile of a phenolic amino acid. This data is intended for guidance and should be confirmed by experimental studies.
Table 1: Illustrative pH-Dependent Stability of this compound at 25°C over 7 days.
| pH | % Remaining Parent Compound | Observations |
| 3.0 | >99% | Clear, colorless solution |
| 5.0 | 98% | Clear, colorless solution |
| 7.0 | 92% | Faint yellowing of solution |
| 9.0 | 75% | Noticeable yellow/brown color |
| 11.0 | <50% | Dark brown solution |
Table 2: Illustrative Temperature-Dependent Stability of this compound in pH 5.0 Buffer over 24 hours.
| Temperature | % Remaining Parent Compound |
| 4°C | >99% |
| 25°C | 99% |
| 40°C | 95% |
| 60°C | 88% |
| 80°C | 70% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to understand the stability of this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours. Note: Basic conditions are expected to cause rapid degradation.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Incubate the stock solution at 80°C for 48 hours, protected from light.
- Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m²) at room temperature. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
- At specified time points, withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid) with a PDA/DAD detector.
4. Data Evaluation:
- Calculate the percentage of degradation for each condition.
- Check for peak purity of the parent compound to ensure the method is stability-indicating.
- Calculate the mass balance to account for all degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 76045-71-1 | MOLNOVA [molnova.com]
Technical Support Center: Scaling Up 3-Amino-5-hydroxybenzoic Acid Production
Welcome to the technical support center for the production of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of this important biosynthetic precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: this compound is a crucial precursor for a variety of natural products, including ansamycin (B12435341) and mitomycin antibiotics.[1][2][3] The primary synthesis routes are chemical synthesis and biosynthesis.
-
Chemical Synthesis: A common laboratory-scale chemical synthesis involves a multi-step process starting from benzoic acid. This typically includes nitration to form 3,5-dinitrobenzoic acid, followed by selective reduction and other functional group manipulations to yield the final product.[4]
-
Biosynthesis: The aminoshikimate pathway is a key biological route for the formation of this compound.[5][6] This pathway can be leveraged in metabolically engineered microorganisms, such as Corynebacterium glutamicum or Streptomyces lividans, for sustainable production from renewable feedstocks like glucose.[7][8]
Q2: What are the critical quality attributes for this compound, especially for pharmaceutical applications?
A2: Purity is a critical determinant of performance in downstream applications.[9] For pharmaceutical intermediates, high purity (typically ≥98%) is essential. Key quality attributes to consider are:
-
Assay: The percentage of the active compound.
-
Impurity Profile: Identification and quantification of any by-products, starting materials, or intermediates. Common impurities can interfere with subsequent reactions, act as catalyst poisons, or lead to the formation of unwanted side products.[9]
-
Residual Solvents: The amount of any remaining solvents from the synthesis and purification process.
-
Moisture Content: The level of water present in the final product.
A Certificate of Analysis (CoA) from the supplier should be reviewed to confirm these specifications.[9]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability (≥4 years).[10] It is supplied as a solid and is sensitive to light.[9] When preparing stock solutions, it is soluble in organic solvents like DMSO (approx. 3 mg/ml) and dimethyl formamide (B127407) (approx. 1 mg/ml).[10] It is recommended to purge the solvent with an inert gas before dissolving the compound.[10]
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low yield in the nitration step | Incomplete reaction due to insufficient nitrating agent or reaction time. | Increase the equivalents of nitric acid and monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Ensure the reaction temperature is maintained as specified in the protocol.[4] |
| Low yield in the reduction step | Inefficient catalyst activity or incomplete reaction. | Ensure the catalyst (e.g., Pd/C) is fresh and not poisoned. Increase hydrogen pressure or reaction time for catalytic hydrogenation.[11] For other reduction methods, ensure the stoichiometry of the reducing agent is correct. |
| Product loss during workup/extraction | Incorrect pH during extraction or use of an inappropriate solvent. | Adjust the pH of the aqueous layer to optimize the partitioning of the product into the organic layer. Perform multiple extractions with a suitable solvent like ethyl acetate (B1210297) to maximize recovery.[4] |
| Product degradation | Instability of intermediates or final product under reaction or purification conditions. | Review the stability of all compounds at the operating temperatures and pH levels. Consider performing sensitive steps under an inert atmosphere (e.g., nitrogen or argon). |
Impurities in the Final Product
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting materials | Incomplete reaction. | Increase reaction time, temperature, or the amount of the excess reagent. Monitor the reaction to completion before proceeding with the workup. |
| Presence of over-reduced by-products | Reduction of the carboxylic acid group. | Use a milder reducing agent or optimize the reaction conditions (e.g., lower temperature or pressure) to selectively reduce the nitro groups without affecting the carboxylic acid. |
| Discoloration of the final product | Oxidation of the amino or hydroxyl groups. | Perform purification steps and handle the final product under an inert atmosphere. Use antioxidants if compatible with the downstream application. Store the final product protected from light and air.[9] |
| Aggregation or precipitation during purification | Poor solubility of the product or impurities in the chosen solvent system. | Screen different solvent systems for crystallization or chromatography. For proteinaceous products, adjusting pH and ionic strength can improve solubility.[12] For small molecules, consider using a co-solvent system. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is based on a multi-step chemical synthesis.[4]
Step 1: Preparation of 3,5-dinitrobenzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve benzoic acid (6.1 g, 50 mmol) in concentrated sulfuric acid (30 mL).
-
Slowly add concentrated nitric acid (15 mL) dropwise while keeping the temperature low.
-
Stir the mixture at room temperature for 15 hours.
-
Heat the mixture to 100°C and stir for an additional 4 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of ice (80 g) and water (80 g).
-
Stir for 30 minutes to allow for precipitation.
-
Filter the precipitate and wash the filter cake with water to remove residual sulfuric acid.
-
Dry the solid to obtain the crude 3,5-dinitrobenzoic acid.
Step 2: Subsequent transformations (summary) The subsequent steps involve the selective reduction of one nitro group, protection of the resulting amino group, reduction of the second nitro group, and finally, deprotection to yield this compound. A detailed procedure would involve multiple protection and deprotection steps, along with intermediate purifications. A common method for the final reduction of a nitro group to an amine is catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]
Step 3: Purification The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography.
Data Presentation
Comparison of Production Methods
| Parameter | Chemical Synthesis (Lab Scale) | Biosynthesis (Engineered C. glutamicum) |
| Starting Material | Benzoic Acid[4] | Glucose[7] |
| Typical Yield | ~50% (for the initial nitration step)[4] | Up to 19.2 g/L of 3-hydroxybenzoic acid (a related compound) has been reported.[7] |
| Key Advantages | Well-established procedures, high purity achievable with proper purification. | Uses renewable feedstocks, potentially lower environmental impact. |
| Key Challenges | Use of harsh reagents (concentrated acids), multi-step process, potential for hazardous by-products. | Strain optimization required, potential for complex downstream processing to separate from fermentation broth, lower final product concentration. |
Visualizations
Experimental Workflow: Chemical Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Buy this compound | 76045-71-1 [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. guidechem.com [guidechem.com]
- 5. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 8. 3-Amino-4-hydroxybenzoic acid production from glucose and/or xylose via recombinant Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 12. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AHBA Synthase Expression and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing and purifying 3-amino-5-hydroxybenzoic acid (AHBA) synthase.
Troubleshooting Guide
This guide addresses common issues encountered during the expression and purification of recombinant AHBA synthase in Escherichia coli.
| Problem | Potential Cause | Suggested Solution |
| Low or No Protein Expression | Suboptimal Induction Conditions: Incorrect IPTG concentration, induction time, or temperature. | Optimize induction parameters. A typical starting point is 1 mM IPTG for 20 hours at 13°C or for a shorter duration at a slightly higher temperature.[1] |
| Codon Bias: The rifK gene from Amycolatopsis mediterranei may contain codons that are rare in E. coli, leading to translational stalling. | Consider codon optimization of the rifK gene sequence for expression in E. coli. | |
| Plasmid Instability: Loss of the expression plasmid during cell growth. | Ensure consistent antibiotic selection pressure throughout cell culture. Prepare fresh starter cultures from a single colony for each experiment. | |
| Toxicity of AHBA Synthase: High-level expression of the protein may be toxic to E. coli. | Use a tightly regulated expression system and consider lower induction temperatures (e.g., 13-18°C) to reduce the rate of protein synthesis.[1] | |
| Protein is in Inclusion Bodies | High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. | Lower the induction temperature (e.g., 13-18°C) and/or decrease the IPTG concentration to slow down the rate of expression.[1] |
| Suboptimal Growth Medium: The composition of the growth medium can influence protein solubility. | Experiment with different growth media, such as M9 minimal medium, which may improve the solubility of some proteins.[1] | |
| Lack of Chaperone Co-expression: Insufficient levels of cellular chaperones to assist in proper folding. | Consider co-expressing molecular chaperones (e.g., GroEL/GroES) to aid in the folding of AHBA synthase. | |
| Low Yield of Purified Protein | Inefficient Lysis: Incomplete disruption of E. coli cells. | Optimize cell lysis by testing different methods (e.g., sonication, French press) and ensuring the use of appropriate lysis buffers. |
| Poor Binding to Affinity Resin: Suboptimal buffer conditions for His-tag binding to Ni-NTA resin. | Ensure the lysis and wash buffers have the correct pH and salt concentration. Avoid high concentrations of imidazole (B134444) in the initial binding steps. | |
| Protein Degradation: Proteolytic cleavage of the protein during purification. | Add protease inhibitors to the lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process. | |
| Purified Protein is Inactive | Missing Cofactor: AHBA synthase is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[2] | Supplement the growth medium and purification buffers with PLP to ensure the cofactor is incorporated into the enzyme. |
| Incorrect Folding: The protein may be misfolded even if it is soluble. | Attempt in-vitro refolding protocols, which may involve denaturation followed by gradual removal of the denaturant. | |
| Dimer Dissociation: AHBA synthase is active as a dimer.[3][4] | Ensure purification and storage conditions (e.g., buffer composition, protein concentration) favor the dimeric state. |
Frequently Asked Questions (FAQs)
Q1: What is the typical expression level of recombinant AHBA synthase in E. coli?
A1: The expression levels of individual enzymes in the AHBA biosynthetic pathway, including AHBA synthase (RifK), have been reported to be in the range of 0.1–4 mg per liter of culture.[1]
Q2: My AHBA synthase is found in inclusion bodies. What is the first step to purify it?
A2: The first step is to isolate and wash the inclusion bodies to remove contaminating proteins. Following this, the inclusion bodies need to be solubilized using strong denaturants like 6-8 M guanidine (B92328) hydrochloride or urea.
Q3: How can I refold my solubilized AHBA synthase?
A3: Refolding can be achieved by gradually removing the denaturant, often through methods like dialysis or rapid dilution into a refolding buffer. The refolding buffer should be optimized but typically contains agents to prevent aggregation and may include the necessary cofactor, PLP.
Q4: What is a suitable purification method for AHBA synthase?
A4: A common and effective method is to use a (His)6-tag on the protein and perform immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[2]
Q5: Why is my purified AHBA synthase yellow?
A5: The yellow color is often indicative of the presence of the pyridoxal 5'-phosphate (PLP) cofactor, which is essential for the enzyme's activity.
Q6: How can I confirm that my purified AHBA synthase is active?
A6: An enzyme activity assay is required. This typically involves providing the substrate, 5-deoxy-5-amino-3-dehydroshikimic acid, and monitoring the formation of the product, AHBA. The reaction can be monitored spectrophotometrically.
Experimental Protocols
Expression of His-tagged AHBA Synthase in E. coli
This protocol is a general guideline for the expression of His-tagged AHBA synthase in E. coli BL21(DE3).
-
Transformation: Transform the expression plasmid containing the His-tagged rifK gene into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 30 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking at 250 rpm.[1]
-
Main Culture: Inoculate 5 L of LB medium (with antibiotic) with the starter culture.[1]
-
Growth: Grow the culture at 37°C with shaking at 250 rpm until the OD600 reaches 0.6–0.8.[1]
-
Induction: Cool the culture to 4°C for 10 minutes, then induce protein expression by adding IPTG to a final concentration of 1 mM.[1] To potentially improve solubility, consider adding PLP to the medium at this stage.
-
Expression: Continue to incubate the culture for an additional 20 hours at 13°C with shaking.[1]
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for purification.
Purification of His-tagged AHBA Synthase
This protocol describes the purification of soluble His-tagged AHBA synthase using Ni-NTA affinity chromatography.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and PLP). Disrupt the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Binding: Apply the clarified lysate to a Ni-NTA column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged AHBA synthase from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, and PLP).
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
AHBA Synthase Activity Assay
This is a general protocol to determine the enzymatic activity of purified AHBA synthase.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl at a specific pH), the substrate 5-deoxy-5-amino-3-dehydroshikimic acid, and the cofactor PLP.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified AHBA synthase to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature for a specific period.
-
Reaction Termination: Stop the reaction, for example, by adding acid.
-
Product Detection: The formation of AHBA can be monitored by measuring the absorbance at a specific wavelength using a spectrophotometer. Alternatively, HPLC can be used to separate and quantify the product.
-
Activity Calculation: Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).
Visualizations
Caption: Experimental workflow for AHBA synthase expression and purification.
Caption: Simplified aminoshikimic acid pathway leading to AHBA synthesis.
References
- 1. Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Amino-5-hydroxybenzoic Acid Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color (e.g., turning yellow/brown) upon standing. What is happening?
A1: Color formation in solutions of this compound is a common indicator of oxidative degradation. The aminophenol structure is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process can lead to the formation of colored quinone-imine species and subsequent polymerization.
Troubleshooting Steps:
-
Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solution to minimize dissolved oxygen.
-
Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or higher purity solvents.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation, which can generate radicals that initiate oxidation.
-
Control pH: The rate of oxidation can be pH-dependent. Buffer your solution to maintain a consistent pH throughout your experiment.
Q2: I am observing multiple unexpected peaks in my HPLC chromatogram when analyzing my 3,5-AHBA sample. How can I identify the source of these peaks?
A2: The appearance of multiple peaks suggests that your compound is degrading or that there are impurities in your sample or system. These peaks could correspond to degradation products arising from hydrolysis, oxidation, or photolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Q3: I am having difficulty retaining this compound on my C18 reverse-phase HPLC column. What can I do to improve retention?
A3: this compound is a polar compound, which can lead to poor retention on traditional C18 columns with highly aqueous mobile phases.
Troubleshooting Steps:
-
Mobile Phase pH: The retention of 3,5-AHBA is highly dependent on the pH of the mobile phase due to its acidic (carboxylic acid) and basic (amino) functional groups. Adjusting the pH to suppress the ionization of either group can increase retention. For example, a lower pH (e.g., 2.5-3.5) will protonate the amino group and keep the carboxylic acid in its neutral form, which may improve retention.
-
Column Choice: Consider using a column designed for polar analytes, such as a polar-embedded or polar-endcapped C18 column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for the amino group or an alkylammonium salt for the carboxyl group) to the mobile phase can enhance retention.
-
Mobile Phase Composition: Decrease the amount of organic solvent in your mobile phase if possible, but be mindful of the risk of "phase collapse" with some C18 columns in highly aqueous conditions.
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are plausible under forced degradation conditions.
Oxidative Degradation
The aminophenol moiety is susceptible to oxidation, leading to the formation of a quinone-imine intermediate. This reactive species can then undergo further reactions, including hydrolysis and polymerization, to form a variety of degradation products.
Caption: Plausible oxidative degradation pathway of this compound.
Hydrolytic Degradation
While the aromatic ring and its substituents are generally stable to hydrolysis, under extreme pH and temperature conditions, decarboxylation (loss of CO₂) may occur, particularly if the reaction is driven by heat or metal catalysis.
Photolytic Degradation
Exposure to UV light can induce the formation of radical species, leading to a complex mixture of degradation products. This can involve decarboxylation, deamination, and ring opening.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80°C for up to 7 days |
| Oxidation | 3% H₂O₂ | Room temperature for up to 7 days |
| Thermal Degradation | 80°C (solid and solution) | Up to 14 days |
| Photolytic Degradation | ICH Q1B conditions | Expose solid and solution to light |
Sample Preparation Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
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For each stress condition, mix the stock solution with the stressor (e.g., 0.1 M HCl).
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Expose the samples to the specified conditions for the designated time.
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At various time points, withdraw an aliquot of the sample.
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Neutralize the acid and base hydrolysis samples before analysis to prevent further degradation on the analytical column.[2]
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Dilute the samples to a suitable concentration for analysis.
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Analyze the stressed samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for separating the parent compound from its degradation products.
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm (or a polar-modified column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at the λmax of 3,5-AHBA and a photodiode array (PDA) detector to assess peak purity |
| Injection Volume | 10 µL |
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.[3]
References
Common impurities found in commercially available 3-Amino-5-hydroxybenzoic acid
Welcome to the technical support center for 3-Amino-5-hydroxybenzoic Acid (3,5-AHBA). This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues related to the purity and use of commercially available 3,5-AHBA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is generally supplied at a high purity. The purity levels from various suppliers are summarized in the table below. It is crucial to refer to the certificate of analysis provided by the supplier for batch-specific purity data.[1][2]
| Supplier/Product Reference | Purity Specification |
| Cayman Chemical | ≥98%[1][2] |
| MedchemExpress | 99.83% |
Q2: What are the potential impurities I should be aware of in my lot of this compound?
A2: While suppliers ensure high purity, trace amounts of impurities may be present, originating from the synthetic route or degradation. Based on common synthetic pathways, potential impurities could include:
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Starting Materials and Intermediates:
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Isomeric Impurities:
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Other isomers of aminohydroxybenzoic acid, such as 3-Aminosalicylic acid, 4-Aminosalicylic acid, and 5-Aminosalicylic acid, could potentially be present if the synthesis lacks complete regioselectivity.[1]
-
-
Residual Solvents:
Q3: How should I store this compound to maintain its stability?
A3: To ensure the long-term stability of this compound, it is recommended to store it at -20°C.[1][2] The compound is stable for at least four years under these conditions.[2] For solutions, it is best to prepare them fresh. If storage is necessary, store aliquots at -80°C for up to two years or at -20°C for up to one year.[16]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] The approximate solubility is 3 mg/mL in DMSO and 1 mg/mL in DMF.[2] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
Problem 1: I am observing unexpected peaks in my HPLC analysis of a reaction involving 3,5-AHBA.
-
Possible Cause: The unexpected peaks may be due to impurities present in the commercial 3,5-AHBA.
-
Troubleshooting Steps:
-
Analyze the starting material: Run a high-resolution HPLC analysis of your 3,5-AHBA stock solution.
-
Compare with potential impurities: If possible, obtain standards for potential impurities (e.g., 3,5-Dinitrobenzoic acid, 3-Nitro-5-hydroxybenzoic acid) and compare their retention times with the unexpected peaks.
-
LC-MS analysis: If standards are not available, perform LC-MS analysis on your 3,5-AHBA to identify the mass of the impurity peaks, which can help in their identification.
-
Problem 2: My experimental results are inconsistent across different batches of 3,5-AHBA.
-
Possible Cause: Batch-to-batch variability in the impurity profile of 3,5-AHBA can lead to inconsistent results, especially in sensitive assays.
-
Troubleshooting Steps:
-
Request batch-specific certificates of analysis: Contact the supplier to obtain detailed certificates of analysis for each batch used. Compare the purity and impurity profiles if available.
-
Perform purity analysis on each batch: Before use, perform a standardized analytical run (e.g., HPLC, NMR) on each new batch to confirm its purity and identify any significant differences in the impurity profile.
-
Purify the starting material: If consistent results are critical, consider purifying the commercial 3,5-AHBA using techniques like recrystallization or preparative HPLC.
-
Problem 3: I am observing a lower than expected yield in a reaction where 3,5-AHBA is a limiting reagent.
-
Possible Cause: The actual concentration of 3,5-AHBA in your stock solution may be lower than calculated due to the presence of non-reactive impurities.
-
Troubleshooting Steps:
-
Quantitative NMR (qNMR): Use qNMR to accurately determine the concentration of 3,5-AHBA in your stock solution against a certified internal standard.
-
Adjust stoichiometry: Based on the accurate concentration determined, adjust the amount of 3,5-AHBA used in your reaction.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for the analysis of 3,5-AHBA purity. Method optimization may be required based on the specific instrument and impurities being targeted.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[17]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. AU1885083A - Process for the preparation of 3-amino-5-hydroxybenzoic acidsand derivatives and analogues thereof - Google Patents [patents.google.com]
- 4. 3-Hydroxy-5-nitro benzoic acid Impurity | CAS No- 78238-14-9 | Simson Pharma Limited [simsonpharma.com]
- 5. 3-Hydroxy-5-nitrobenzoic acid | C7H5NO5 | CID 820393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-5-nitrobenzoic acid | 78238-14-9 | FH67573 [biosynth.com]
- 7. Human Metabolome Database: Showing metabocard for 3,5-Dihydroxybenzoic acid (HMDB0013677) [hmdb.ca]
- 8. 3,5-Dihydroxybenzoic Acid | C7H6O4 | CID 7424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Showing Compound 3,5-Dihydroxybenzoic acid (FDB000848) - FooDB [foodb.ca]
- 11. 3,5-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. epfl.ch [epfl.ch]
- 16. medchemexpress.com [medchemexpress.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Enhancing Biocatalytic Production of 3-Amino-5-hydroxybenzoic Acid (3,5-AHBA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biocatalytic production of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA).
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for 3,5-AHBA?
A1: this compound (3,5-AHBA) is synthesized via the aminoshikimate pathway, which is a branch of the shikimate pathway.[1][2][3] The key terminal enzyme in this pathway is this compound synthase (AHBA synthase).[2][4] This enzyme catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form 3,5-AHBA.[2][3]
Q2: Which microorganisms are suitable hosts for 3,5-AHBA production?
A2: While native producers of 3,5-AHBA-derived antibiotics include species of Amycolatopsis and Streptomyces, common laboratory strains like Escherichia coli and Corynebacterium glutamicum are frequently engineered for the production of aromatic compounds and can be suitable hosts for heterologous expression of the 3,5-AHBA biosynthetic pathway.[2]
Q3: What are the key precursors for the biocatalytic production of 3,5-AHBA from glucose?
A3: The primary precursors for the shikimate and aminoshikimate pathways are phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are central metabolites derived from glucose metabolism.[5] Ensuring a sufficient supply of these precursors is critical for efficient 3,5-AHBA production.
Q4: How can I quantify the concentration of 3,5-AHBA in my culture?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying 3,5-AHBA. A reversed-phase C18 column with a UV detector is typically used. The mobile phase often consists of a gradient of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) with an acidic modifier like formic acid.[6][7]
Troubleshooting Guides
Issue 1: Low or No Production of 3,5-AHBA
| Potential Cause | Troubleshooting Steps |
| Inefficient expression of AHBA synthase | 1. Verify the integrity of the expression plasmid via restriction digest and sequencing.2. Optimize codon usage of the AHBA synthase gene for the expression host.3. Confirm protein expression using SDS-PAGE and Western blot analysis.4. Test different expression promoters and induction conditions (e.g., IPTG concentration, induction temperature). |
| Limited precursor availability (PEP and E4P) | 1. Overexpress key enzymes of the pentose (B10789219) phosphate pathway, such as transketolase (tktA), to increase E4P levels.2. Consider co-expression of a PEP synthase (ppsA) to replenish PEP.3. Evaluate the effect of different carbon sources or mixed-sugar feeds on precursor supply.[8] |
| Feedback inhibition of upstream pathways | 1. Use feedback-resistant mutants of key enzymes in the shikimate pathway, such as AroG or TyrA.2. Implement a two-stage fermentation process where cell growth is separated from product formation to alleviate feedback inhibition during the production phase. |
| Degradation or consumption of 3,5-AHBA | 1. Analyze time-course samples to determine if 3,5-AHBA concentration decreases after reaching a peak.2. Perform knockout studies of putative degradation pathways in the host organism.3. Consider in situ product removal strategies. |
| Suboptimal fermentation conditions | 1. Optimize pH, temperature, and aeration for your specific strain and bioreactor setup. Typical conditions for E. coli are pH 7.0 and 30-37°C.[9][10]2. Ensure adequate nutrient supply, including nitrogen and phosphate sources. |
Issue 2: Accumulation of Intermediate Metabolites
| Potential Cause | Troubleshooting Steps |
| Bottleneck at the AHBA synthase step | 1. Increase the expression level of AHBA synthase by using a stronger promoter or a higher copy number plasmid.2. Confirm the activity of the purified AHBA synthase in vitro to rule out enzyme inactivity.3. Supplement the culture with the cofactor for AHBA synthase, pyridoxal (B1214274) 5'-phosphate (PLP), to ensure it is not limiting.[2][4] |
| Imbalance in the expression of pathway enzymes | 1. Use different strength promoters or ribosome binding sites to balance the expression levels of all enzymes in the heterologous pathway.2. Analyze the transcriptome and proteome to identify expression imbalances. |
| Diversion of intermediates to competing pathways | 1. Identify and knock out competing pathways that consume precursors or intermediates of the aminoshikimate pathway.2. Down-regulate the expression of enzymes in competing pathways using techniques like CRISPRi. |
Quantitative Data Summary
While specific yield data for the dedicated overproduction of 3,5-AHBA is limited, data from the production of similar aromatic acids in engineered microbes can provide valuable benchmarks.
Table 1: Production of Structurally Related Aromatic Acids in Engineered Microorganisms
| Product | Host Organism | Carbon Source | Titer (g/L) | Yield (g/g glucose) | Reference |
| 3-Hydroxybenzoic acid (3-HBA) | Corynebacterium glutamicum | Glucose | 19.2 | 0.24 | [11] |
| 4-Hydroxybenzoic acid (4-HBA) | Corynebacterium glutamicum | Glucose | 8.3 | 0.17 | [11] |
| 4-Amino-3-hydroxybenzoic acid (4,3-AHBA) | Corynebacterium glutamicum | Glucose | 13.5 | 0.072 | [12][13] |
| 3,4-Dihydroxybenzoic acid (3,4-DHBA) | Escherichia coli | Glucose | 0.451 | N/A | [14] |
Experimental Protocols
Protocol 1: Heterologous Expression of AHBA Synthase in E. coli
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Plasmid Construction: Synthesize the codon-optimized gene for AHBA synthase and clone it into an appropriate expression vector (e.g., pET series) with an inducible promoter (e.g., T7).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3). Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Expression Culture: Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.
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Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For improved protein solubility, the post-induction temperature can be lowered to 16-25°C for 12-16 hours.[15]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification or whole-cell biocatalysis.
Protocol 2: Quantification of 3,5-AHBA by HPLC
-
Sample Preparation:
-
Take a 1 mL sample of the culture broth.
-
Centrifuge at 13,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient could be 5-95% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a 3,5-AHBA standard (typically around 280-310 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of a pure 3,5-AHBA standard.
-
Integrate the peak area corresponding to 3,5-AHBA in the samples.
-
Calculate the concentration in the samples by interpolating from the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of 3,5-AHBA from glucose.
Caption: Troubleshooting workflow for low 3,5-AHBA production.
References
- 1. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. 3-Amino-4-hydroxybenzoic acid production from glucose and/or xylose via recombinant Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 12. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iba-lifesciences.com [iba-lifesciences.com]
Technical Support Center: Resolving Precipitation Issues with AHBA Stock Solutions
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with 3-amino-5-hydroxybenzoic acid (AHBA) precipitation in stock solutions. By understanding the physicochemical properties of AHBA, users can prepare stable solutions and ensure the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is AHBA and what are its primary applications?
A1: this compound (AHBA) is an aromatic organic compound.[1][2] In biological systems, it is a key biosynthetic precursor to the mC7N unit of several important natural products.[3][4] These include the ansamycin (B12435341) family of antibiotics (like geldanamycin) and the antitumor antibiotic mitomycin C.[1][3] Its primary role in research is as a building block in the study and synthesis of these therapeutic agents.
Q2: Why is my AHBA precipitating out of solution?
A2: AHBA precipitation is most commonly caused by its limited aqueous solubility and the influence of pH. Like other amino acids, AHBA is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups.[1] Its solubility is lowest at its isoelectric point (pI), the pH at which the molecule has no net electrical charge. At pH values above or below the pI, AHBA becomes charged, increasing its interaction with polar solvents like water and thus enhancing its solubility. Other factors include the solvent choice, solution concentration, and storage temperature.
Q3: What is the best solvent for preparing a concentrated AHBA stock solution?
A3: For high-concentration stock solutions, organic solvents are recommended. AHBA exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] These stock solutions can then be diluted into aqueous buffers or cell culture media for final experimental use. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied (typically <0.5% v/v).
Q4: How does pH affect the solubility of AHBA?
A4: The solubility of AHBA in aqueous solutions is highly dependent on pH. Based on its predicted pKa values, the carboxylic acid group has a pKa of around 4.56, and the amino group has a pKa of approximately 2.84.[5][6] This means:
-
In acidic solutions (pH < 2.84): Both the amino and carboxylic acid groups are protonated, giving the molecule a net positive charge and increasing its solubility.
-
In moderately acidic to neutral solutions (pH ~3-5): The molecule will be least soluble as it approaches its isoelectric point.
-
In basic solutions (pH > 4.56): The carboxylic acid group is deprotonated, giving the molecule a net negative charge and increasing its solubility.
Q5: What are the recommended storage conditions for AHBA solutions?
A5: For long-term stability, AHBA should be stored as a solid at -20°C.[7] Once dissolved, stock solutions, especially in organic solvents like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Aqueous solutions are generally not recommended for long-term storage and should be prepared fresh.
Data Presentation: AHBA Solubility
The following tables summarize the known solubility of AHBA and its expected behavior in aqueous solutions at different pH values.
Table 1: AHBA Solubility in Common Solvents
| Solvent | Concentration | Temperature | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | Room Temperature | [1] |
| Dimethylformamide (DMF) | ~1 mg/mL | Room Temperature | [1] |
| Water (Calculated) | ~5.3 mg/mL | Room Temperature | [1] |
Table 2: Expected AHBA Solubility Behavior in Aqueous Buffers vs. pH
| pH Range | Dominant Charge | Expected Solubility | Rationale |
| < 2.8 | Positive (Cationic) | High | The amino group is protonated (-NH3+), increasing polarity and interaction with water. |
| 2.8 - 4.6 | Neutral (Zwitterionic) | Low (Isoelectric Region) | The molecule has minimal net charge, reducing its solubility in polar solvents. |
| > 4.6 | Negative (Anionic) | High | The carboxylic acid group is deprotonated (-COO-), increasing polarity and interaction with water. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated AHBA Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of AHBA for subsequent dilution into experimental buffers.
Materials:
-
This compound (AHBA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing: Accurately weigh the desired amount of AHBA powder in a fume hood. For example, to make a 10 mg/mL stock, weigh 10 mg of AHBA.
-
Dissolution: Add the appropriate volume of DMSO to the AHBA powder. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aid Dissolution (if necessary): If precipitation or incomplete dissolution occurs, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used to aid dissolution.[7]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, sterile aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Buffer and Media Compatibility Test
Objective: To determine the maximum soluble concentration of AHBA in a specific aqueous buffer or cell culture medium before precipitation occurs.
Materials:
-
Concentrated AHBA stock solution (from Protocol 1)
-
Experimental aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)
-
96-well clear bottom plate or microcentrifuge tubes
-
Multichannel pipette
Methodology:
-
Prepare Serial Dilutions: Prepare a serial dilution of your AHBA stock solution in your experimental buffer or medium. For example, create a two-fold dilution series starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 1.56 µM).
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Control Wells: Include control wells containing the buffer/medium with the equivalent highest concentration of the solvent (e.g., DMSO) used for the stock solution. This will serve as a negative control for precipitation.
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Incubation: Incubate the plate or tubes under the same conditions as your planned experiment (e.g., 37°C for 2 hours).
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Visual Inspection: After incubation, visually inspect each well or tube against a dark background for any signs of cloudiness, haziness, or visible precipitate.
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Determine Maximum Solubility: The highest concentration that remains completely clear is the maximum working concentration of AHBA under those specific conditions. It is advisable to use a concentration well below this limit in your experiments to ensure it remains in solution.
Troubleshooting Guide
Problem: My AHBA powder will not dissolve in my chosen solvent.
| Possible Cause | Recommended Solution |
| Insufficient Solvent Power | AHBA has limited solubility in pure water. For stock solutions, use a recommended organic solvent like DMSO or DMF.[1] |
| Supersaturation | You may be trying to make a solution that is too concentrated. Re-calculate your dilutions and try preparing a less concentrated stock. |
| Incomplete Mixing | Ensure thorough mixing by vortexing for an adequate amount of time. If solids persist, gently warm the solution to 37°C or use a sonicator bath for short intervals.[7] |
Problem: My AHBA stock solution is clear initially but forms a precipitate after being added to my aqueous buffer or cell culture medium.
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | The final concentration of AHBA in the aqueous medium exceeds its solubility limit. Reduce the final concentration of AHBA in your experiment. |
| pH Incompatibility | The pH of your buffer/medium is near the isoelectric point of AHBA, causing it to be least soluble. Adjust the pH of your buffer away from the pI (i.e., to < 3 or > 5) if your experiment allows. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of aqueous buffer can cause the compound to "crash out." Try a serial dilution approach: dilute the DMSO stock into a small volume of buffer first, then add this intermediate dilution to the final volume. |
| Temperature Effects | If you are adding a cold stock solution to a warmer buffer, the change in temperature can affect solubility. Allow the stock solution to warm to room temperature before adding it to the pre-warmed buffer/medium. |
Mandatory Visualizations
Caption: Troubleshooting workflow for AHBA precipitation issues.
Caption: Key factors influencing the solubility of AHBA.
References
- 1. Buy this compound | 76045-71-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0304942) [hmdb.ca]
- 6. PhytoBank: Showing this compound (PHY0108450) [phytobank.ca]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Fed-Batch Fermentation for Enhanced AHBA Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on increasing 3-amino-4-hydroxybenzoic acid (AHBA) yield through fed-batch fermentation.
Troubleshooting Guide
Problem: Low AHBA Yield Despite Good Cell Growth
Possible Cause 1: Suboptimal Dissolved Oxygen (DO) Levels
Oxygen availability is a critical parameter in AHBA production, particularly in recombinant Corynebacterium glutamicum. High oxygen levels can favor biomass and byproduct formation (like certain amino acids) over AHBA production. Conversely, while oxygen limitation can enhance specific AHBA productivity, complete anaerobiosis can inhibit growth and overall yield.
Solution: Implement a DO-stat fed-batch strategy to maintain a low but non-zero dissolved oxygen concentration. Studies have shown that controlling DO at or near 0 ppm (oxygen limitation) can significantly increase the specific productivity of 3,4-AHBA.[1] This metabolic shift is thought to redirect carbon flux away from biomass and competing pathways, such as lysine (B10760008) biosynthesis, towards the AHBA pathway.[1]
Experimental Approach:
-
Batch Phase: Grow the culture under fully aerobic conditions to achieve sufficient biomass.
-
Fed-batch Phase: Once the initial carbon source is depleted (indicated by a spike in DO), start the feed and control the DO at the desired setpoint (e.g., 0-1.3 ppm) by adjusting the agitation speed and/or airflow rate. A DO-stat feeding strategy can also be employed where the feed rate is coupled to the DO signal.[2][3]
Possible Cause 2: Byproduct Formation and Nutrient Competition
The production of significant amounts of byproducts, such as amino acids (especially lysine) and organic acids (acetate, lactate), can divert precursors and energy away from the AHBA synthesis pathway.[1] Lysine biosynthesis, in particular, competes for the common precursor L-aspartate-4-semialdehyde.[1]
Solution:
-
Metabolic Engineering: If not already implemented, consider using a host strain with engineered deficiencies in major byproduct pathways. For example, a lactate (B86563) dehydrogenase deletion mutant (Δldh) of C. glutamicum has been shown to exhibit higher specific productivity of 3,4-AHBA under oxygen-limiting conditions.[1]
-
Feeding Strategy Optimization: A well-designed feeding strategy that avoids excess glucose can minimize overflow metabolism and the formation of inhibitory byproducts like acetate (B1210297).[2] Exponential feeding strategies are often used to maintain a constant specific growth rate and prevent substrate accumulation.
Possible Cause 3: Nutrient Limitation in the Feed Medium
While the carbon source is the primary component of the feed, other essential nutrients like nitrogen, phosphate, and trace elements can become limiting during a high-density fed-batch process, leading to a cessation of both growth and product formation.
Solution: Ensure the feed medium is sufficiently rich in all essential nutrients to support both cell maintenance and high-titer AHBA production. If a nutrient limitation is suspected, consider analyzing the spent medium at various time points to identify depleted components. The feed composition may need to be adjusted to include higher concentrations of non-carbon nutrients.
Problem: Poor or Inhibited Cell Growth
Possible Cause 1: Substrate Inhibition
High concentrations of the carbon source (e.g., glucose) at the beginning of the fermentation or due to an overly aggressive feeding strategy can lead to substrate inhibition and the production of inhibitory byproducts.
Solution: Fed-batch fermentation is inherently designed to overcome substrate inhibition.[4] Ensure that the initial concentration of the carbon source in the batch medium is not inhibitory. The feeding strategy should be designed to maintain the substrate at a low, non-inhibitory concentration that supports the desired growth rate.
Possible Cause 2: Accumulation of Toxic Byproducts
High concentrations of organic acids, particularly acetate, can lower the pH of the culture medium and directly inhibit cell growth.
Solution:
-
pH Control: Maintain the pH of the culture at an optimal level for your production strain (e.g., pH 7.0 for C. glutamicum) using automated addition of a base (e.g., ammonium (B1175870) hydroxide, which can also serve as a nitrogen source).
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DO Control: As mentioned, maintaining appropriate DO levels can mitigate the formation of some organic acids.[1]
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Feeding Strategy: A controlled feeding strategy that prevents excess substrate accumulation is the primary method for preventing acetate formation.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a fed-batch feeding strategy for AHBA production?
A1: An exponential feeding strategy is a robust starting point. The goal is to maintain a constant, pre-determined specific growth rate (µ) where the substrate is consumed as it is added. The feed rate (F) can be calculated based on the biomass concentration (X), culture volume (V), substrate concentration in the feed (Sf), and the yield of biomass from the substrate (Yx/s).
Alternatively, a DO-stat feeding strategy, where the feed pump is activated by a rise in the DO signal (indicating substrate depletion), is a simpler and often effective method that autoregulates substrate addition based on the cells' metabolic activity.[2][3]
Q2: How does dissolved oxygen level impact byproduct formation during AHBA fermentation?
A2: In recombinant C. glutamicum, high DO levels (e.g., ≥ 2.6 ppm) are associated with the production of amino acids, particularly lysine.[1] As the DO level is decreased, there is a metabolic shift towards the production of organic acids like acetate, succinate, and lactate.[1] Under severe oxygen limitation (DO ≈ 0 ppm), AHBA production is significantly enhanced while the formation of these other byproducts is managed, especially in metabolically engineered strains.[1]
Q3: My AHBA production is inconsistent between batches. What could be the cause?
A3: Inconsistency between batches often points to variability in the inoculum. Ensure that your inoculum preparation is standardized, including the age of the seed culture, cell density, and the medium used. Inconsistent inoculum health or metabolic state can lead to variations in the lag phase and overall fermentation performance.
Q4: What are the key parameters to monitor during an AHBA fed-batch fermentation?
A4: For effective process control and troubleshooting, you should monitor:
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Online: pH, dissolved oxygen, temperature, agitation speed, airflow rate, and feed rate.
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Offline (at regular intervals): Cell density (OD600), substrate concentration (e.g., glucose), AHBA concentration, and major byproduct concentrations (e.g., lysine, acetate).
Data Summary Tables
Table 1: Effect of Dissolved Oxygen on 3,4-AHBA Production in C. glutamicum KT01
| Dissolved Oxygen (ppm) | 3,4-AHBA Titer (g/L) after 122h | Specific Productivity (mg/g-cell/h) |
| 0 | 2.2 | 8.0 |
| 2.6 | 0.5 | 1.0 |
Data summarized from Kawaguchi et al., 2021.[1]
Table 2: Fed-Batch Fermentation Results for 3,4-AHBA Production with Engineered C. glutamicum Strains
| Strain | Genotype | Final 3,4-AHBA Titer (g/L) | Yield from Glucose (g/g) | Fermentation Time (h) |
| KT01 (Parent) | Wild-type background with griH and griI | 4.2 | 0.053 | 288 |
| HKC5037 | Δldh mutant of KT01 | 5.6 | 0.070 | 288 |
Data from fed-batch culture under oxygen-limiting conditions (DO=0 ppm after 24h). Summarized from Kawaguchi et al., 2021.[1]
Table 3: Byproduct Formation in Fed-Batch Culture of C. glutamicum Strains at 288h
| Strain | 3,4-AHBA (g/L) | Lysine (g/L) | Acetate (g/L) |
| KT01 (Parent) | 4.2 | 1.5 | 5.8 |
| HKC5037 (Δldh) | 5.6 | 1.2 | 8.7 |
Data from fed-batch culture under oxygen-limiting conditions. Summarized from Kawaguchi et al., 2021.[1]
Experimental Protocols
Protocol 1: DO-Stat Fed-Batch Fermentation for 3,4-AHBA Production in C. glutamicum
This protocol is based on the methods described by Kawaguchi et al., 2021.[1]
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony into a test tube with 4 mL of LBG medium (10 g/L tryptone, 5 g/L yeast extract, 5 g/L NaCl, 5 g/L glucose).
-
Incubate at 30°C with shaking until the OD600 reaches approximately 4.0.
-
Use this seed culture to inoculate 400 mL of BT medium (30 g/L glucose, 1 g/L KH2PO4, 3 g/L K2HPO4, 2 g/L (NH4)2SO4, 0.1 g/L MgSO4·7H2O, 10 mg/L CaCl2·2H2O, 10 mg/L FeSO4·7H2O, 10 mg/L MnSO4·5H2O, 1 mg/L ZnSO4·7H2O, 0.2 mg/L CuSO4·5H2O, 0.2 mg/L biotin, 1 mg/L thiamine (B1217682) HCl, and 20 g/L MOPS) in a 2-L fermenter.
-
-
Batch Phase:
-
Set the initial fermentation parameters: 30°C, pH 7.0 (controlled with 28% ammonium hydroxide), and maintain DO at or above 2.6 ppm by controlling the agitation speed (200-800 rpm) and airflow (1 vvm).
-
-
Fed-Batch Phase:
-
When the glucose in the batch medium is depleted (indicated by a sharp increase in the DO signal), initiate the feeding.
-
Begin feeding a solution of 500 g/L glucose.
-
Simultaneously, set the DO control to 0 ppm. The fermenter will maintain this by adjusting the agitation speed.
-
The feed rate should be manually or automatically adjusted to maintain a slight excess of glucose in the fermenter (e.g., 2-5 g/L).
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals.
-
Measure cell density (OD600).
-
Centrifuge the samples and analyze the supernatant for glucose, AHBA, and byproduct concentrations using HPLC.
-
Visualizations
Biosynthetic Pathway for 3,4-AHBA
Caption: Biosynthesis of 3,4-AHBA from primary metabolites.
Troubleshooting Workflow for Low AHBA Yield
Caption: A logical workflow for troubleshooting low AHBA yield.
General Fed-Batch Fermentation Workflow
Caption: A typical workflow for a fed-batch fermentation process.
References
- 1. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated fed-batch fermentation with feed-back controls based on dissolved oxygen (DO) and pH for production of DNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of dissolved oxygen-controlled, fed-batch aerobic cultivation for recombinant protein subunit vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nutrient-Limited Operational Strategies for the Microbial Production of Biochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AHBA Production in Corynebacterium glutamicum
Welcome to the technical support center for minimizing byproduct formation during 3-amino-4-hydroxybenzoic acid (AHBA) production in Corynebacterium glutamicum. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentative production of AHBA, offering potential causes and actionable solutions.
Problem 1: Low AHBA titer with significant accumulation of amino acid byproducts (e.g., lysine (B10760008), glutamate).
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Question: My recombinant C. glutamicum strain is producing high levels of lysine and other amino acids, but the AHBA yield is poor. Why is this happening and how can I fix it?
-
Answer: This issue often arises from competition for common metabolic precursors. The biosynthesis of 3,4-AHBA directly competes with the lysine biosynthesis pathway for the precursor L-aspartate-4-semialdehyde.[1] Under aerobic conditions, engineered strains expressing the necessary griH and griI genes often accumulate significant amounts of amino acids as byproducts.[1][2]
Solutions:
-
Optimize Dissolved Oxygen (DO) Levels: Shifting the fermentation to oxygen-limited conditions can significantly enhance AHBA-specific productivity.[1][2] Reducing the DO level redirects the metabolic flux away from certain amino acid byproducts and towards AHBA. Studies have shown an eightfold increase in specific productivity when DO is maintained at 0 ppm compared to aerobic conditions (DO ≥ 2.6 ppm).[1][2][3]
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Metabolic Engineering of Precursor Pathways: To increase the availability of L-aspartate-4-semialdehyde for AHBA synthesis, consider deregulating feedback inhibition in the aspartate pathway. For instance, introducing point mutations in the ppc gene (encoding phosphoenolpyruvate (B93156) carboxylase) can increase the flux towards oxaloacetate, a key precursor for aspartate.[4]
-
Problem 2: High concentration of lactate (B86563) is detected, particularly under oxygen-limited conditions.
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Question: I've followed the advice to run my fermentation under oxygen limitation, and while AHBA production has improved, I'm now seeing a large accumulation of lactate. What is the cause and the recommended solution?
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Answer: Lactate is a common byproduct of C. glutamicum metabolism under oxygen-deprived or anaerobic conditions.[5] When oxygen is scarce, the cell shifts its metabolism to regenerate NAD+ through the reduction of pyruvate (B1213749) to lactate, a reaction catalyzed by lactate dehydrogenase (LDH).
Solution:
-
Gene Deletion of Lactate Dehydrogenase (ldhA): The most effective strategy is to create a deletion mutant for the ldhA gene. This knockout prevents the conversion of pyruvate to lactate, redirecting the carbon flux towards other pathways, including AHBA synthesis. An ldhA deletion mutant has been shown to exhibit a 3.7-fold higher specific productivity of 3,4-AHBA at a DO of 0 ppm compared to the parent strain.[1][2]
-
Problem 3: An unexpected byproduct appears in HPLC analysis, which reacts with the product.
-
Question: My HPLC results show a major, unidentified peak near my AHBA product peak. Could this be a reaction byproduct, and how can I prevent it?
-
Answer: It is possible to have non-enzymatic byproduct formation. For example, in the production of a similar compound, para-aminobenzoate (PABA), a major byproduct was identified as an N-glucosyl compound.[6] This occurs when the amino group of the product reacts non-enzymatically with the aldehyde group of a reducing sugar like glucose in the medium, a process known as glycation.[6]
Solutions:
-
Control Glucose Concentration: Maintain a lower residual glucose concentration in the fermenter through a controlled feeding strategy (fed-batch culture).[7] This reduces the likelihood of the non-enzymatic glycation reaction.
-
Post-Fermentation Acid Treatment: The glycation reaction is often reversible. The byproduct can be converted back to the desired product by acid treatment (e.g., with HCl to a pH of 2-3) of the culture supernatant post-fermentation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways competing with AHBA production in C. glutamicum?
A1: The primary competing pathway is the biosynthesis of L-lysine, which also utilizes L-aspartate-4-semialdehyde as a precursor.[1] Additionally, under oxygen-limiting conditions, the formation of organic acids such as lactate and succinate (B1194679) from pyruvate becomes a significant competing pathway for carbon flux.[5]
Q2: How does dissolved oxygen (DO) concentration impact byproduct formation?
A2: DO levels critically influence the metabolic state of C. glutamicum.
-
Aerobic Conditions (High DO): Favorable for biomass growth and the production of amino acids like lysine, which require a high supply of NADPH often generated through the oxidative pentose (B10789219) phosphate (B84403) pathway.[1] This leads to amino acids being major byproducts.
-
Oxygen-Limited Conditions (Low DO): Reduces the activity of the TCA cycle and shifts metabolism towards fermentation products. This condition enhances the specific productivity of 3,4-AHBA but can lead to the accumulation of lactate if the ldhA gene is not deleted.[1][2]
Q3: Which genes are key targets for knockout to minimize common byproducts?
A3: To channel metabolic flux towards AHBA, the following gene knockouts are recommended:
-
ldhA (Lactate Dehydrogenase): To prevent lactate formation under low-oxygen conditions.[1][2]
-
pqo (Pyruvate:quinone oxidoreductase) and ppc (Phosphoenolpyruvate carboxylase): Deletion of these can be part of a strategy to channel pyruvate towards desired products like L-valine, and similar principles can be applied to redirect precursors for AHBA.[8]
Q4: What is the biosynthetic pathway for 3,4-AHBA in recombinant C. glutamicum?
A4: The pathway is heterologous, typically using the griI and griH genes from Streptomyces griseus.[1][9] GriI catalyzes an aldol (B89426) condensation between L-aspartate-4-semialdehyde and dihydroxyacetone phosphate (DHAP). GriH then converts the resulting intermediate into 3,4-AHBA.[9]
References
- 1. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deregulation of Feedback Inhibition of Phosphoenolpyruvate Carboxylase for Improved Lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of para-aminobenzoate by genetically engineered Corynebacterium glutamicum and non-biological formation of an N-glucosyl byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Construction of Corynebacterium glutamicum for Producing γ-Aminobutyric Acid and Analysis of the Fermentation Process [mdpi.com]
- 8. Platform Engineering of Corynebacterium glutamicum with Reduced Pyruvate Dehydrogenase Complex Activity for Improved Production of l-Lysine, l-Valine, and 2-Ketoisovalerate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Impact of oxygen limitation on 3-amino-4-hydroxybenzoic acid production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of 3-amino-4-hydroxybenzoic acid (3,4-AHBA), with a specific focus on the impact of oxygen limitation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of oxygen limitation on 3,4-AHBA production in recombinant Corynebacterium glutamicum?
A1: Oxygen limitation has been shown to significantly enhance the specific productivity of 3,4-AHBA.[1] Studies have demonstrated that under oxygen-limited conditions (e.g., 0 ppm dissolved oxygen), the specific productivity of 3,4-AHBA can be up to eightfold higher than under aerobic conditions (e.g., ≥ 2.6 ppm dissolved oxygen).[1] This is likely due to metabolic shifts that direct more carbon and nitrogen from cell growth towards 3,4-AHBA production.[1]
Q2: What is the metabolic pathway for 3,4-AHBA synthesis?
A2: The synthesis of 3,4-AHBA in recombinant hosts like Corynebacterium glutamicum typically utilizes a two-step enzymatic reaction originating from Streptomyces griseus.[1][2] This pathway is distinct from the common shikimate pathway for aromatic compound synthesis.[1] The key steps involve the aldol (B89426) condensation of L-aspartate-4-semialdehyde (a C4 metabolite) and dihydroxyacetone phosphate (B84403) (DHAP, a C3 metabolite), followed by cyclization and aromatization, catalyzed by the enzymes GriI and GriH.[1]
Q3: How does oxygen limitation affect the cellular metabolism of C. glutamicum during 3,4-AHBA production?
A3: Oxygen limitation induces significant metabolic shifts. It can lead to a decrease in biomass production while increasing the production of 3,4-AHBA.[1] Metabolome analysis has revealed that under low dissolved oxygen (DO) levels, there are changes in the central metabolic pathway and amino acid metabolism.[1] Specifically, there is an accumulation of organic acids such as succinate, acetate, and lactate (B86563).[1] Additionally, levels of aspartate, a precursor for 3,4-AHBA synthesis, have been observed to increase markedly under oxygen limitation.[1]
Q4: Does oxygen limitation affect the production of by-products?
A4: Yes, oxygen limitation significantly influences by-product formation. Under aerobic conditions, large amounts of amino acids, particularly lysine, are produced as by-products.[1] However, under oxygen-limited conditions (DO = 0 ppm), there is a notable accumulation of organic acids like succinate, acetate, and lactate.[1] For instance, after 122 hours of cultivation under oxygen limitation, concentrations of succinate, acetate, and lactate were 4.4, 4.9, and 1.5 g/L, respectively.[1] In contrast, at higher DO levels (≥ 1.3 ppm), the formation of these organic acids is significantly reduced.[1]
Troubleshooting Guide
Issue 1: Low yield of 3,4-AHBA despite using a recombinant strain.
-
Possible Cause: Suboptimal oxygen supply. The production of 3,4-AHBA is highly sensitive to dissolved oxygen levels. While some oxygen is necessary for cell growth and the provision of precursors, excessive oxygen can favor biomass formation and the production of other amino acids like lysine, thereby competing with 3,4-AHBA synthesis.[1]
-
Troubleshooting Steps:
-
Monitor and Control Dissolved Oxygen (DO): Implement a DO-stat method in your fermentor to maintain a specific, low DO level.[1] A DO concentration of 0 ppm has been shown to be optimal for specific productivity.[1]
-
Optimize Agitation and Aeration Rates: In shake flask cultures, oxygen availability can be modulated by adjusting the shaking speed and the filling volume.[3][4] Lower filling volumes and higher shaking speeds generally lead to better oxygen transfer.[4] Conversely, to achieve oxygen limitation, you might need to increase the filling volume or decrease the agitation speed.[3]
-
Metabolic Engineering: Consider metabolic engineering strategies to redirect metabolic flux towards 3,4-AHBA production under oxygen-limited conditions. For example, deleting the gene for lactate dehydrogenase (ldh) can lead to a significant increase in 3,4-AHBA productivity at a DO of 0 ppm.[1]
-
Issue 2: High accumulation of organic acid by-products (succinate, acetate, lactate).
-
Possible Cause: This is a characteristic metabolic response to oxygen limitation in C. glutamicum.[1] The shift in metabolism away from biomass production can lead to an overflow of carbon into these organic acids.
-
Troubleshooting Steps:
-
Metabolic Engineering: To reduce the formation of specific by-products, consider targeted gene knockouts. For instance, inactivating genes involved in the biosynthesis of acetate, lactate, succinate, or alanine (B10760859) can help to channel more pyruvate (B1213749) towards 3,4-AHBA production.[1]
-
Process Optimization: While maintaining low DO is crucial for 3,4-AHBA productivity, a very slight increase in the DO level (while still being in the limited range) might help to partially alleviate the accumulation of some organic acids, though this may require careful optimization to avoid a significant drop in 3,4-AHBA yield.
-
Issue 3: Poor cell growth.
-
Possible Cause: While reduced cell growth is an expected consequence of oxygen limitation that favors 3,4-AHBA production, excessively poor growth can limit the overall volumetric productivity.[1]
-
Troubleshooting Steps:
-
Two-Stage Cultivation: Implement a two-stage cultivation strategy. In the first stage, maintain aerobic conditions to allow for sufficient biomass accumulation. In the second stage, switch to oxygen-limited conditions to trigger 3,4-AHBA production.[3]
-
Medium Optimization: Ensure that the culture medium is not limited in other essential nutrients that could be exacerbating the slow growth under oxygen limitation.
-
Data Presentation
Table 1: Effect of Dissolved Oxygen (DO) on 3,4-AHBA Production and By-products in C. glutamicum KT01
| Dissolved Oxygen (ppm) | 3,4-AHBA (g/L) | Succinate (g/L) | Acetate (g/L) | Lactate (g/L) | Total Amino Acids (g/L) | Dry Cell Weight (g/L) |
| 0 | 5.6 | 4.4 | 4.9 | 1.5 | ~0.2 | Reduced by 44% compared to 2.6 ppm |
| ≥ 1.3 | - | Scarcely observed | ≤ 1.3 | Scarcely observed | ~8.5 | - |
| 2.6 | ~1.3 | - | - | - | - | - |
Data synthesized from a study by Kawaguchi et al. (2021).[1]
Experimental Protocols
1. DO-Stat Fed-Batch Cultivation for 3,4-AHBA Production
-
Objective: To produce 3,4-AHBA under controlled dissolved oxygen conditions.
-
Methodology:
-
Pre-culture: Inoculate a single colony of the recombinant C. glutamicum strain into a seed medium and incubate overnight.
-
Fermentation: Transfer the seed culture to a fermentor containing the main culture medium.
-
Initial Aerobic Phase: For the first 24 hours, maintain aerobic conditions to allow for initial cell growth. This can be achieved by sparging air and maintaining a higher agitation speed.[5]
-
DO-Stat Control: After the initial growth phase, initiate the DO-stat control. Set the desired DO level (e.g., 0 ppm or 2.6 ppm). The DO concentration is typically controlled by automatically adjusting the agitation speed.[5]
-
Fed-Batch: Feed a concentrated glucose solution to the fermentor to maintain the glucose concentration at a desired level.
-
Sampling and Analysis: Periodically take samples to measure cell density (OD600), glucose concentration, and the concentrations of 3,4-AHBA and by-products using HPLC.
-
2. Shake Flask Cultivation for Simulating Oxygen Limitation
-
Objective: To screen for the effects of different levels of oxygen availability on 3,4-AHBA production in a high-throughput manner.
-
Methodology:
-
Pre-culture: Prepare a pre-culture of the recombinant strain as described above.
-
Inoculation: Inoculate a series of shake flasks containing the production medium with the pre-culture.
-
Varying Filling Volumes: To achieve different levels of oxygen transfer, vary the filling volume of the shake flasks (e.g., 10 mL, 20 mL, 40 mL, 60 mL in 250 mL flasks).[3] A higher filling volume will result in a lower maximum oxygen transfer capacity, thus simulating more severe oxygen limitation.[3]
-
Incubation: Incubate the flasks on an orbital shaker at a constant temperature and shaking speed.
-
Sampling and Analysis: At desired time points, sacrifice flasks from each condition to measure cell density, and analyze the supernatant for 3,4-AHBA and by-product concentrations.
-
3. Quantification of 3,4-AHBA by HPLC
-
Objective: To accurately measure the concentration of 3,4-AHBA in culture supernatants.
-
Methodology:
-
Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.2 µm filter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Agilent Sb-C18, 150mm x 5µm or similar).[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with a pH of 4.0, adjusted with an acid like phosphoric acid). A common ratio is 1:1.[6] For MS compatibility, formic acid can be used instead of phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 254.0 nm.[6]
-
-
Quantification: Prepare a standard curve using known concentrations of pure 3,4-AHBA. Compare the peak area of the sample to the standard curve to determine the concentration.
-
Visualizations
Caption: Metabolic pathway for 3,4-AHBA production and the impact of oxygen conditions.
Caption: Experimental workflow for DO-stat fed-batch cultivation.
References
- 1. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shake flask methodology for assessing the influence of the maximum oxygen transfer capacity on 2,3-butanediol production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infors-ht.com [infors-ht.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. 3-Amino-4-hydroxybenzoic acid | SIELC Technologies [sielc.com]
Validation & Comparative
Differentiating 3-Amino-5-hydroxybenzoic Acid from its Isomers by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural elucidation of aromatic compounds is paramount. This guide provides a comprehensive comparison of 3-Amino-5-hydroxybenzoic acid and its key isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
The subtle positional differences between isomers of aminohydroxybenzoic acid present a significant analytical challenge. NMR spectroscopy, by probing the chemical environment of ¹H and ¹³C nuclei, offers a powerful tool for unambiguous identification. This guide focuses on the key distinguishing features in the NMR spectra of this compound and five of its common isomers: 3-Amino-2-hydroxybenzoic acid, 4-Amino-2-hydroxybenzoic acid, 5-Amino-2-hydroxybenzoic acid, 2-Amino-3-hydroxybenzoic acid, and 4-Amino-3-hydroxybenzoic acid.
Comparative NMR Data Analysis
The unique substitution pattern on the benzene (B151609) ring of each isomer results in a distinct set of chemical shifts and coupling constants for the aromatic protons and carbons. These differences serve as diagnostic fingerprints for each molecule. The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its isomers, primarily in DMSO-d₆ for consistent comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Aminohydroxybenzoic Acid Isomers in DMSO-d₆.
| Compound | H-2 | H-4 | H-6 | Other Protons |
| This compound | 6.87 (dd, J=2.1, 1.6) | 6.78 (dd, J=2.1, 1.3) | 6.37 (t, J=2.1) | - |
| 3-Amino-2-hydroxybenzoic acid | - | 7.28 (d, J=7.8) | 6.79 (d, J=7.8) | 6.98 (t, J=7.8) |
| 4-Amino-2-hydroxybenzoic acid | - | 6.12 (d, J=2.1) | 7.45 (d, J=8.6) | 6.01 (dd, J=8.6, 2.1) |
| 5-Amino-2-hydroxybenzoic acid | - | 6.84 (dd, J=8.7, 2.9) | 7.05 (d, J=8.7) | 6.92 (d, J=2.9) |
| 2-Amino-3-hydroxybenzoic acid | - | 6.83 (t, J=7.9) | 7.24 (dd, J=7.9, 1.5) | 6.40 (dd, J=7.9, 1.5) |
| 4-Amino-3-hydroxybenzoic acid | 7.27 (d, J=1.9) | - | 6.60 (d, J=8.2) | 7.26 (dd, J=8.2, 1.9) |
Note: Data for this compound was reported in CD₃OD and has been included for reference.[1]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Aminohydroxybenzoic Acid Isomers in DMSO-d₆.
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | COOH |
| This compound (Predicted) | 132.5 | 108.0 | 149.0 | 105.5 | 158.0 | 105.0 | 168.0 |
| 3-Amino-2-hydroxybenzoic acid | 113.1 | 160.0 | 117.1 | 132.5 | 107.5 | 153.0 | 171.9 |
| 4-Amino-2-hydroxybenzoic acid | 107.6 | 163.5 | 98.6 | 155.8 | 106.3 | 131.5 | 172.1 |
| 5-Amino-2-hydroxybenzoic acid | 114.3 | 154.7 | 117.1 | 117.7 | 144.8 | 110.0 | 171.8 |
| 2-Amino-3-hydroxybenzoic acid | 110.1 | 141.1 | 144.5 | 116.7 | 121.4 | 114.0 | 169.8 |
| 4-Amino-3-hydroxybenzoic acid | 121.4 | 114.0 | 144.4 | 141.1 | 115.3 | 116.7 | 169.8 |
Experimental Protocols
Standard NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, comparable NMR data.
1. Sample Preparation:
-
Weigh 5-10 mg of the aminohydroxybenzoic acid isomer into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
-
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Temperature: 298 K
-
Differentiation Workflow
The distinct substitution patterns of the isomers provide a logical pathway for their differentiation based on the analysis of their NMR spectra. The number of aromatic signals, their chemical shifts, and their coupling patterns are the primary determinants.
Caption: Logical workflow for the differentiation of aminohydroxybenzoic acid isomers using NMR data.
This guide demonstrates that a careful analysis of both ¹H and ¹³C NMR spectra allows for the confident and accurate differentiation of this compound from its structural isomers. The distinct electronic environments created by the varied placement of the amino and hydroxyl groups on the benzoic acid core provide a unique and reliable spectroscopic signature for each compound.
References
A Comparative Guide to Chemical and Biosynthetic Production of 3-Amino-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a vital aromatic building block, serving as a key precursor in the synthesis of a wide array of pharmaceuticals and natural products.[1][2][3] Notably, it is the starter unit for the biosynthesis of ansamycin (B12435341) antibiotics, such as rifamycin, and the antitumor agent mitomycin C.[4][5][6] As the demand for complex, bio-based molecules grows, the methods of production for key intermediates like 3,5-AHBA are under increasing scrutiny. This guide provides a detailed comparative analysis of the traditional chemical synthesis routes and the emerging biosynthetic alternatives, supported by experimental data and process workflows.
Section 1: Chemical Synthesis of 3,5-AHBA
Traditional chemical synthesis of 3,5-AHBA is a multi-step process that typically begins with a simple aromatic precursor like benzoic acid. While effective, this approach is characterized by the use of harsh reagents, high temperatures, and the generation of significant chemical waste.
Experimental Protocol: Chemical Synthesis from Benzoic Acid
The following protocol is a representative chemical synthesis route starting from benzoic acid.
-
Nitration: Benzoic acid (50 mmol) is dissolved in 30 mL of concentrated sulfuric acid. The mixture is cooled in an ice bath, and 15 mL of concentrated nitric acid is added dropwise. The reaction is stirred at room temperature for 15 hours, then heated to 100°C for 4 hours, and finally to 135°C for 3 hours to yield 3,5-dinitrobenzoic acid. The crude product is precipitated in an ice/water mixture and filtered.
-
Methoxylation: The resulting 3,5-dinitrobenzoic acid (11.8 mmol) is dissolved in hexamethylphosphoramide. Lithium methoxide (B1231860) (prepared from n-butyllithium and methanol) is added, and the mixture is stirred at room temperature for 18 hours, then heated to 80°C for 6 hours to produce 3-methoxy-5-nitrobenzoic acid.
-
Demethylation: 3-methoxy-5-nitrobenzoic acid (4.36 mmol) is dissolved in dichloromethane. The solution is cooled to -10°C, and boron tribromide (13 mmol) is added dropwise. The reaction proceeds at room temperature for 15 hours to yield 3-hydroxy-5-nitrobenzoic acid.
-
Reduction: The 3-hydroxy-5-nitrobenzoic acid is dissolved in methanol (B129727) and hydrogenated using a Palladium on carbon (Pd/C) catalyst under atmospheric pressure for 2 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound.
Data Presentation: Chemical Synthesis
| Parameter | Value / Condition | Notes |
| Starting Material | Benzoic Acid | A common, petroleum-derived feedstock. |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃, BBr₃, Pd/C, Organic Solvents | Involves strong acids, hazardous and toxic reagents. |
| Reaction Temperature | -10°C to 135°C | Requires significant energy input for heating and cooling. |
| Overall Yield | ~35-45% (Estimated) | Calculated from reported yields of individual steps (50% and 87%). |
| Product Purity | ≥98% | High purity is achievable after purification.[7] |
| By-products | Dinitrated isomers, unreacted intermediates, inorganic salts | Requires extensive purification and generates waste streams. |
| Environmental Impact | High | Use of hazardous chemicals and generation of significant waste. |
Workflow Visualization
Section 2: Biosynthesis of 3,5-AHBA
The biosynthesis of 3,5-AHBA leverages microbial metabolism to convert simple sugars, like glucose, into the target molecule. This route operates at ambient temperatures and pressures and avoids the use of hazardous chemicals. The pathway responsible is a variant of the well-known shikimate pathway, termed the aminoshikimate pathway.[4][5][8]
While high-yield production of 3,5-AHBA itself is not widely reported, extensive research on structurally and biosynthetically related compounds in engineered microbes demonstrates the significant potential of this approach. For this analysis, we present data from the production of 3-hydroxybenzoic acid (3-HBA) and 4-amino-3-hydroxybenzoic acid (4,3-AHBA) as close, representative analogues.[3][9]
Experimental Protocol: Biosynthesis (Representative)
The following is a generalized protocol for the fermentative production of an aromatic acid using an engineered microorganism, such as Corynebacterium glutamicum.
-
Strain Preparation: A production strain (e.g., C. glutamicum) is genetically engineered to express the necessary enzymes of the aminoshikimate pathway, such as AHBA synthase.[10] Genes for competing pathways may be deleted to improve flux towards the target molecule.
-
Seed Culture: A single colony of the engineered strain is inoculated into a seed flask containing a rich medium and grown overnight at 30°C with shaking.
-
Bioreactor Inoculation: The seed culture is used to inoculate a production bioreactor (e.g., 1 L working volume) containing a defined mineral salt medium with glucose (e.g., 80 g/L) as the primary carbon source.[9]
-
Fed-Batch Fermentation: The fermentation is carried out at a controlled temperature (e.g., 30°C) and pH. A feeding solution containing concentrated glucose is supplied to the bioreactor to maintain the glucose concentration and support cell growth and product formation over a period of 48-96 hours.
Data Presentation: Biosynthesis
| Parameter | Value / Condition | Notes |
| Starting Material | Glucose | A renewable, bio-based feedstock. |
| Key Reagents | Mineral salts, yeast extract, glucose | Aqueous media, avoiding harsh organic solvents. |
| Reaction Temperature | ~30°C | Operates at ambient temperature, low energy input.[9] |
| Product Titer | 13.5 - 19.2 g/L (Analogue Data) | Based on high-yield production of 4,3-AHBA and 3-HBA.[3][9] |
| Product Yield | ~0.24 g/g glucose (Analogue Data) | Calculated from 19.2 g/L titer from 80 g/L glucose for 3-HBA.[9] |
| Product Purity | High purity achievable post-purification | Downstream processing is required to separate from media components. |
| By-products | Biomass, other organic acids, residual media components | Generally less hazardous than chemical synthesis by-products. |
| Environmental Impact | Low | Utilizes renewable feedstock and mild, aqueous conditions. |
Pathway Visualization
Section 3: Comparative Analysis
The choice between chemical and biosynthetic routes depends on factors such as cost, scale, environmental regulations, and desired product specifications. The following analysis and diagram summarize the key differentiators.
Chemical Synthesis:
-
Advantages: Mature and well-established technology, capable of producing very high-purity material. The process control is often more direct than in biological systems.
-
Disadvantages: Relies on non-renewable, petroleum-based feedstocks. The process involves multiple steps with harsh reaction conditions, hazardous materials, and significant energy consumption. Waste treatment and disposal add to the complexity and cost.
Biosynthesis:
-
Advantages: Utilizes renewable feedstocks like glucose.[9] Operates under mild, aqueous conditions, leading to a significantly lower environmental footprint and enhanced safety. Has the potential for one-pot synthesis from a simple sugar to the final product.
-
Disadvantages: The technology is still evolving. Product titers and yields can be limited by enzyme efficiency and host cell toxicity. Downstream processing to separate the product from the complex fermentation broth can be challenging and costly. Direct, high-titer production of 3,5-AHBA specifically is an area for further research, though high titers for analogues are promising.[3][9]
Logical Relationship Visualization
Conclusion
Both chemical and biosynthetic methods offer viable pathways to produce this compound. The chemical route is a mature, high-purity process but is hampered by its environmental impact and reliance on fossil fuels. Biosynthesis presents a sustainable and safer alternative, leveraging renewable resources under mild conditions. While direct, high-titer fermentation for 3,5-AHBA requires further development, the remarkable success in producing closely related aromatic acids (titers >15 g/L) underscores its immense potential. For drug development professionals and scientists focused on sustainable manufacturing and green chemistry, the continued advancement of metabolic engineering makes biosynthesis an increasingly compelling route for the future production of 3,5-AHBA and other valuable chemical precursors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systems Metabolic Engineering of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 10. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
Halogenation of AHBA Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of non-halogenated versus halogenated analogs of 3-amino-5-hydroxybenzoic acid (AHBA). The introduction of halogen atoms, such as chlorine (Cl) and fluorine (F), to the aromatic ring of AHBA can significantly influence its biological profile, particularly its efficacy as an inhibitor of Heat Shock Protein 90 (Hsp90) and its resulting anticancer properties. This document summarizes key quantitative data from a hypothetical study designed to elucidate these structure-activity relationships (SAR) and provides detailed experimental protocols for the assays cited.
Comparative Biological Activity of AHBA Analogs
The following table summarizes the in vitro biological activities of a non-halogenated AHBA analog (Analog 1) and its chlorinated (Analog 2) and fluorinated (Analog 3) counterparts. The data illustrates the impact of halogenation on Hsp90α inhibitory potency and cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Compound | Structure | Hsp90α Inhibition IC50 (nM) | MCF-7 Cytotoxicity IC50 (µM) | A549 Cytotoxicity IC50 (µM) |
| Analog 1 | Non-halogenated AHBA | 850 | 12.5 | 15.2 |
| Analog 2 | Chloro-AHBA | 250 | 3.8 | 4.5 |
| Analog 3 | Fluoro-AHBA | 150 | 2.1 | 2.9 |
Data Interpretation: The inclusion of halogen atoms at key positions on the AHBA scaffold demonstrates a marked increase in biological activity. Both chlorinated and fluorinated analogs exhibit significantly lower IC50 values in the Hsp90α inhibition assay, indicating enhanced potency. This improved enzyme inhibition translates to greater cytotoxicity against both MCF-7 and A549 cancer cell lines, with the fluorinated analog emerging as the most potent of the series. This suggests that the electronegativity and size of the halogen atom play a crucial role in the interaction with the Hsp90 ATP-binding pocket.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hsp90 client protein degradation pathway, which is the mechanism of action for these inhibitors, and a typical experimental workflow for their evaluation.
Caption: Hsp90 inhibition by AHBA analogs disrupts client protein folding, leading to ubiquitination and proteasomal degradation.
Caption: A streamlined workflow for the synthesis and biological evaluation of AHBA analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hsp90α Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the Hsp90α-dependent refolding of thermally denatured citrate (B86180) synthase.
-
Reagent Preparation : Prepare a reaction buffer consisting of 40 mM HEPES (pH 7.5), 5 mM MgCl2, and 50 mM KCl. Prepare solutions of Hsp90α, citrate synthase, and the test compounds (AHBA analogs) in the reaction buffer.
-
Assay Procedure :
-
In a 96-well plate, add 20 µL of Hsp90α (final concentration 200 nM) and 10 µL of the test compound at various concentrations.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of denatured citrate synthase (final concentration 50 nM).
-
Incubate the plate at 25°C for 30 minutes to allow for refolding.
-
To measure citrate synthase activity, add 50 µL of a substrate solution containing 0.1 mM acetyl-CoA and 0.5 mM oxaloacetate.
-
Read the fluorescence (Ex/Em = 360/465 nm) every minute for 10 minutes using a microplate reader.
-
-
Data Analysis : Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay.[1][2]
This colorimetric assay assesses the cytotoxic effect of the AHBA analogs on cancer cell lines.
-
Cell Seeding : Seed MCF-7 or A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment : Prepare serial dilutions of the AHBA analogs in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds or a vehicle control (e.g., 0.1% DMSO). Incubate the plate for 72 hours.
-
MTT Addition and Incubation : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization and Measurement : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Data Analysis : Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot for Hsp90 Client Protein Degradation.[3]
This technique is used to confirm that the cytotoxic effects of the AHBA analogs are due to the degradation of Hsp90 client proteins.
-
Cell Treatment and Lysis : Treat cancer cells with the AHBA analogs at their respective IC50 concentrations for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against Hsp90 client proteins (e.g., Akt, Her2) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to quantify the degradation of client proteins relative to the loading control.
A Spectroscopic Showdown: Differentiating 2-, 3-, and 4-Aminobenzoic Acid
The three structural isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (p-aminobenzoic acid or PABA)—are foundational molecules in the realms of pharmaceuticals, dye synthesis, and polymer chemistry. Despite sharing the same molecular formula (C₇H₇NO₂), the positional variance of the amino and carboxylic acid groups on the benzene (B151609) ring bestows upon them distinct physicochemical properties and, consequently, unique spectroscopic signatures. This guide provides a detailed comparative analysis of these isomers through UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Spectroscopic Data
The intrinsic structural differences between the isomers of aminobenzoic acid give rise to discernible variations in their interaction with electromagnetic radiation. These differences are systematically captured across various spectroscopic techniques, providing a reliable basis for their identification and characterization. The following tables summarize the key quantitative data obtained from UV-Vis, ¹H NMR, and ¹³C NMR spectroscopy.
UV-Visible Spectroscopy
The electronic transitions within the aromatic ring and the influence of the amino and carboxyl substituents result in characteristic absorption maxima (λmax) for each isomer.
| Spectral Technique | Parameter | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| UV-Vis Spectroscopy | λmax (nm) in Methanol (B129727)/Ethanol | ~218, ~335 | ~226, ~272[1] | ~280[2], ~288 in isopropanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of each proton and carbon atom is unique for each isomer, leading to distinct chemical shifts (δ) in their NMR spectra. The data presented here was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid[3] | 4-Aminobenzoic Acid[4] |
| -COOH | ~12.5 (broad s) | 12.45 (s, 1H) | 12.0 (s, 1H) |
| -NH₂ | ~7.0 (broad s) | 5.29 (s, 2H) | 5.89 (s, 2H) |
| Aromatic H | 7.84 (dd), 7.23 (m), 6.73 (dd), 6.58 (m) | 7.15 (t, 1H), 7.07 (m, 2H), 6.74 (m, 1H) | 7.65 (d, 2H), 6.57 (d, 2H) |
¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon | 2-Aminobenzoic Acid[5] | 3-Aminobenzoic Acid[3] | 4-Aminobenzoic Acid[3] |
| -COOH | 171.9 | 168.3 | 167.9 |
| C-NH₂ | 152.9 | 149.2 | 153.5 |
| C-COOH | 111.9 | 131.7 | 117.3 |
| Aromatic C | 135.3, 132.9, 118.0, 116.9 | 129.3, 118.4, 117.1, 114.9 | 131.7, 113.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The vibrational modes of the functional groups (-NH₂, -COOH) and the aromatic ring provide a characteristic fingerprint for each isomer in their FTIR spectra.
| Spectral Technique | Characteristic Peaks (cm⁻¹) | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| FTIR Spectroscopy | N-H stretch | ~3480, ~3370 | ~3470, ~3370 | ~3460, ~3360 |
| O-H stretch (COOH) | ~3000-2500 (broad) | ~3000-2500 (broad) | ~3300-2500 (broad) | |
| C=O stretch (COOH) | ~1670-1680 | ~1680-1690 | ~1675 | |
| N-H bend | ~1615 | ~1620 | ~1625 | |
| C=C stretch (aromatic) | ~1580, ~1560 | ~1590, ~1570 | ~1600, ~1445 | |
| C-N stretch | ~1245 | ~1230 | ~1296 |
Mass Spectrometry (MS)
Under electron ionization (EI), all three isomers exhibit a molecular ion peak (M⁺) at m/z 137. However, the fragmentation patterns can differ due to the relative positions of the substituents, influencing the stability of the resulting fragment ions. A common fragmentation pathway involves the loss of water (m/z 119) and carbon monoxide (m/z 109). The relative intensities of these fragment peaks can aid in distinguishing the isomers. For instance, the ortho isomer can exhibit a more prominent loss of water due to the proximity of the amino and carboxylic acid groups.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following sections detail the methodologies for the key experiments cited.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of the aminobenzoic acid isomers.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of each aminobenzoic acid isomer by accurately weighing approximately 10 mg of the compound and dissolving it in 100 mL of spectroscopic grade methanol to create a 100 µg/mL solution. From the stock solution, prepare a dilute solution (e.g., 5 µg/mL) by transferring an appropriate volume into a volumetric flask and diluting with methanol.
-
Blank Measurement: Fill a quartz cuvette with the solvent (methanol) and place it in the reference beam path of the spectrophotometer.
-
Sample Measurement: Fill a second quartz cuvette with the diluted sample solution and place it in the sample beam path.
-
Data Acquisition: Scan the sample from 200 to 400 nm and record the absorbance spectrum. The wavelength at which the highest absorbance is observed is the λmax.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid aminobenzoic acid isomers.
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the powdered aminobenzoic acid isomer onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after each measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualization of Experimental Workflow and Isomer Differentiation
The following diagrams illustrate the general workflow for the spectral analysis of an aminobenzoic acid isomer and the logical process for distinguishing between the isomers based on their spectral data.
Caption: General workflow for the spectroscopic analysis of aminobenzoic acid isomers.
Caption: Logical flowchart for differentiating aminobenzoic acid isomers.
References
Validating Recombinant 3-Amino-5-hydroxybenzoic Acid Synthase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the activity of recombinant 3-Amino-5-hydroxybenzoic acid (AHBA) synthase, a key enzyme in the biosynthesis of ansamycin (B12435341) antibiotics. We present a comparative analysis of enzymatic synthesis versus chemical synthesis of AHBA, supported by experimental data and detailed protocols to aid researchers in drug development and metabolic engineering.
Performance Comparison: Recombinant AHBA Synthase vs. Chemical Synthesis
The production of this compound (AHBA) can be achieved through both enzymatic catalysis using recombinant AHBA synthase and traditional multi-step chemical synthesis. Each method presents distinct advantages and disadvantages in terms of yield, purity, and environmental impact.
| Parameter | Recombinant AHBA Synthase | Chemical Synthesis |
| Starting Materials | 5-deoxy-5-amino-3-dehydroshikimic acid, Pyridoxal 5'-phosphate (PLP) | Benzoic acid, Nitric acid, Sulfuric acid, Methanol (B129727), Boron tribromide, Pd/C catalyst |
| Reaction Steps | Single enzymatic step | Multi-step (nitration, methoxylation, demethylation, reduction) |
| Reported Yield | High conversion under optimal conditions (specific quantitative yield data for the isolated enzyme is not readily available in the literature) | ~39% overall yield (calculated from multi-step synthesis)[1] |
| Purity of Product | High specificity, leading to a pure product with minimal byproducts | Requires extensive purification after each step to remove reagents and byproducts |
| Environmental Impact | Generally considered more environmentally friendly ("green chemistry") | Involves harsh reagents and may generate significant chemical waste |
| Scalability | Potentially scalable through fermentation and enzyme immobilization | Established methods for industrial scale-up |
Experimental Protocols
I. Expression and Purification of Recombinant AHBA Synthase
This protocol describes the heterologous expression of AHBA synthase (encoded by the rifK gene from Amycolatopsis mediterranei) in Escherichia coli as a His-tagged fusion protein and its subsequent purification.[2]
1. Gene Cloning and Expression Vector Construction:
- The rifK gene is amplified via PCR from the genomic DNA of Amycolatopsis mediterranei.
- The amplified gene is cloned into an E. coli expression vector (e.g., pET series) containing an N-terminal hexahistidine (His6) tag.
- The construct is verified by DNA sequencing.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight.
- The starter culture is used to inoculate a larger volume of LB broth.
- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
- The culture is further incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
- Cells are lysed by sonication on ice.
- The lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the His-tagged AHBA synthase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
- The recombinant AHBA synthase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.
- If necessary, further purification can be achieved by size-exclusion chromatography.
II. AHBA Synthase Activity Assay
This assay measures the formation of AHBA from its substrate, 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).
1. Preparation of the Substrate (aminoDHS):
- The substrate, aminoDHS, is not commercially available and must be synthesized enzymatically. This can be achieved by incubating 3-dehydroshikimic acid (DHS) with a transaminase and an amino donor.
2. Enzymatic Reaction:
- The standard assay mixture (e.g., 100 µL final volume) contains:
- 50 mM Tris-HCl buffer (pH 7.5)
- 1 mM aminoDHS
- 50 µM Pyridoxal 5'-phosphate (PLP)
- Purified recombinant AHBA synthase (e.g., 1-5 µg)
- The reaction is initiated by the addition of the enzyme.
- The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).
- The reaction is terminated by the addition of an equal volume of methanol or by heat inactivation.
3. Product Detection and Quantification by HPLC:
- The reaction mixture is centrifuged to pellet the precipitated protein.
- The supernatant is analyzed by reverse-phase HPLC.
- HPLC Conditions:
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1 mL/min
- Detection: UV detector at 254 nm.
- The concentration of AHBA is determined by comparing the peak area to a standard curve of authentic AHBA.
III. Chemical Synthesis of this compound
This protocol outlines a multi-step chemical synthesis of AHBA starting from benzoic acid.[1]
1. Dinitration of Benzoic Acid:
- Benzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 3,5-dinitrobenzoic acid.
2. Methoxylation:
- The 3,5-dinitrobenzoic acid is reacted with methanol and n-butyllithium to produce 3-methoxy-5-nitrobenzoic acid.
3. Demethylation:
- The methoxy (B1213986) group is cleaved using boron tribromide in dichloromethane (B109758) to yield 3-hydroxy-5-nitrobenzoic acid.
4. Reduction of the Nitro Group:
- The nitro group is reduced to an amino group via catalytic hydrogenation using a Pd/C catalyst to obtain the final product, this compound.
Visualizations
AHBA Biosynthesis Pathway
The following diagram illustrates the terminal step of the aminoshikimate pathway, catalyzed by AHBA synthase.
Caption: Enzymatic conversion of aminoDHS to AHBA by AHBA synthase.
Experimental Workflow for Validating Recombinant AHBA Synthase Activity
This workflow outlines the key steps from gene to validated enzyme activity.
Caption: Workflow for recombinant AHBA synthase validation.
References
A Researcher's Guide to Cross-Referencing Spectroscopic Data of Aminobenzoate Compounds
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of aminobenzoate compounds are crucial. These molecules, including isomers of aminobenzoic acid and their derivatives, serve as vital building blocks in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3][4] Although they share the same molecular formula, the positional isomerism of the amino group significantly influences their chemical and physical properties, which is reflected in their spectroscopic data.[1] This guide provides a comprehensive comparison of 2-, 3-, and 4-aminobenzoic acid, along with related aminobenzoate esters, by cross-referencing their spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers of aminobenzoic acid and provide predicted or known data for some of their common esters. This allows for a direct comparison of their distinct spectral features.
Table 1: ¹H NMR Spectroscopic Data for Aminobenzoic Acid Isomers in DMSO-d₆ [1]
| Compound | Chemical Shift (δ, ppm) of Aromatic Protons | Multiplicity |
| 2-Aminobenzoic Acid | 6.55-7.84 | m |
| 3-Aminobenzoic Acid | 7.20-7.84 | m |
| 4-Aminobenzoic Acid | 6.57, 7.65 | d, d |
Note: The broad singlet for the amino protons and the carboxylic acid proton are also characteristic but can vary with concentration and solvent.
Table 2: ¹³C NMR Spectroscopic Data for Aminobenzoic Acid Isomers in DMSO-d₆ [1]
| Compound | Chemical Shift (δ, ppm) of Aromatic Carbons |
| 2-Aminobenzoic Acid | 111.9, 116.9, 118.0, 132.9, 135.3, 152.9 |
| 3-Aminobenzoic Acid | 117.4, 120.0, 124.1, 129.0, 129.4, 148.6 |
| 4-Aminobenzoic Acid | 113.7, 119.7, 131.5, 151.0 |
Table 3: UV-Visible Spectroscopic Data for Aminobenzoic Acid Isomers
| Compound | λmax (nm) | Solvent |
| 2-Aminobenzoic Acid | ~218, ~335 | Methanol/Ethanol[1] |
| 3-Aminobenzoic Acid | ~194, ~226, ~272 | Unspecified Solvent[1][5] |
| 4-Aminobenzoic Acid | ~194, ~226, ~278 | Unspecified Solvent[1][6] |
| Ethyl 2-aminobenzoate | - | Water, α-CD, β-CD, SDS, TTABr[7] |
| Ethyl 3-aminobenzoate | - | Water, α-CD, γ-CD[7] |
| Ethyl 4-aminobenzoate | - | Water, α-CD, β-CD, SDS, TTABr[7][8] |
Table 4: Infrared (IR) Spectroscopic Data for Aminobenzoic Acid Isomers (cm⁻¹) [1]
| Functional Group | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| N-H stretch | ~3480, ~3370 | ~3400-3300 (broad) | ~3470, ~3360 |
| O-H stretch (COOH) | ~3000-2500 (broad) | ~3000-2500 (broad) | ~3000-2500 (broad) |
| C=O stretch (COOH) | ~1670-1680 | ~1690-1700 | ~1680-1690 |
| N-H bend | ~1615 | ~1620 | ~1620 |
| C=C stretch (aromatic) | ~1580, ~1560 | ~1590, ~1570 | ~1600, ~1580 |
Table 5: Mass Spectrometry Data for Aminobenzoic Acid Isomers
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Aminobenzoic Acid | 137 | 119, 92, 65[9] |
| 3-Aminobenzoic Acid | 137 | 119, 92, 65 |
| 4-Aminobenzoic Acid | 137 | 119, 92, 65[9][10] |
Experimental Protocols
Detailed methodologies are essential for the reproduction and verification of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][11]
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve approximately 5-10 mg of the aminobenzoate compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum, which may require a larger number of scans.
-
-
Data Processing : The raw data is processed using Fourier transformation, followed by phase and baseline corrections. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
UV-Visible (UV-Vis) Spectroscopy[1]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : Prepare a dilute solution of the aminobenzoate compound in a UV-transparent solvent (e.g., methanol, ethanol, water). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically below 1.5).
-
Data Acquisition : Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.
-
Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Infrared (IR) Spectroscopy[11]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid aminobenzoate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum is recorded first, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups.
Mass Spectrometry (MS)[1]
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS/MS).[11]
-
Sample Introduction : The sample is introduced into the ion source (e.g., electrospray ionization - ESI) where it is ionized.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Data Analysis : A mass spectrum is generated, plotting ion abundance against the m/z ratio, revealing the molecular ion and fragmentation patterns.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process for differentiating aminobenzoate isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 6. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Aminobenzoic acid [webbook.nist.gov]
- 11. The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthetic 3-Amino-5-hydroxybenzoic Acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is a critical step in the pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3-Amino-5-hydroxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.[1][2] The information presented is supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate method for quality control and routine analysis.
Introduction
This compound is a crucial intermediate in the biosynthesis of ansamycin (B12435341) antibiotics and the antitumor antibiotic mitomycin C.[2][3] The purity of this compound is paramount as impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1][4] HPLC is a powerful and widely used technique for separating and quantifying the main compound from potential impurities, which may include starting materials, byproducts, and degradation products.[1]
Comparison of Analytical Methods for Purity Assessment
While reversed-phase HPLC is a standard and robust method for analyzing aromatic amino acids and their derivatives, other techniques can be employed, each with distinct advantages and limitations.[5][6][7] A summary of these methods is presented below.
Table 1: Comparison of Analytical Methods
| Analytical Method | Principle | Throughput | Resolution | Quantitative Capability | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.[1] | High | Very High | Excellent | Routine quality control, impurity profiling, and stability testing.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. Requires derivatization for non-volatile analytes.[4] | Moderate | Very High | Excellent | Analysis of volatile impurities or after derivatization of the main compound.[4] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material.[7] | High | Low to Moderate | Semi-quantitative | Rapid screening, reaction monitoring, and preliminary purity checks.[7] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. Impurities typically broaden and depress the melting range.[7] | Low | Low | Non-quantitative | Preliminary purity assessment for crystalline solids.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).[4] | Low | High | Excellent | Structural elucidation and quantification of the main component and impurities.[4] |
Detailed Experimental Protocols
Recommended HPLC Method
A robust reversed-phase HPLC (RP-HPLC) method is recommended for the accurate purity determination of this compound. The presence of both an amino and a hydroxyl group, along with the carboxylic acid moiety, makes the retention behavior sensitive to the mobile phase pH. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid, leading to improved peak shape and retention.
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic: 30:70 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 1.0 mg/mL.[1]
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Alternative Method: Gas Chromatography (GC) - Requires Derivatization
For the analysis of potential volatile impurities or for an orthogonal check, GC can be employed after derivatization of the non-volatile this compound.
Derivatization Step (Silylation):
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
Table 3: GC Method Parameters
| Parameter | Recommended Conditions |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
Hypothetical Performance Comparison
The following table summarizes the expected performance characteristics of the primary HPLC method compared to the alternative GC method.
Table 4: Method Performance Comparison
| Parameter | HPLC Method | GC Method (with Derivatization) |
| Specificity | High | High |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Analysis Time | ~15 min | ~30 min (including derivatization) |
Experimental Workflow Visualization
The logical flow for assessing the purity of synthetic this compound using the recommended HPLC method is depicted in the following diagram.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
Both HPLC and GC are suitable methods for the purity assessment of this compound. The RP-HPLC method is a reliable, cost-effective, and high-throughput choice for routine quality control, especially when potential impurities are well-characterized and differ sufficiently in hydrophobicity from the main compound.[1] GC, while requiring a derivatization step, offers an excellent orthogonal technique for confirming purity and identifying volatile impurities. The choice between these methods will depend on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 5. Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biosynthetic Efficiency of Microbial Strains for 3-Amino-4-Hydroxybenzoic Acid (AHBA) Production
For Researchers, Scientists, and Drug Development Professionals
The microbial production of 3-amino-4-hydroxybenzoic acid (AHBA), a valuable precursor for pharmaceuticals and high-performance polymers, is a rapidly advancing field. This guide provides a comparative analysis of the biosynthetic efficiency of different microbial strains, focusing on Corynebacterium glutamicum, a well-established industrial workhorse, and offering insights into the potential of Escherichia coli and Saccharomyces cerevisiae for producing related aminobenzoic acids.
Quantitative Data on AHBA and Related Compound Production
The following table summarizes the key production metrics for AHBA and its isomers in metabolically engineered microbial strains. Data for related aminobenzoic acids in E. coli and S. cerevisiae are included to provide a broader perspective on their capabilities in synthesizing aromatic amines.
| Microbial Strain | Product | Titer (g/L) | Yield (g/g glucose or C-mol%) | Productivity (g/L/h) | Cultivation Method |
| Corynebacterium glutamicum | 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) | 5.6[1] | Not Reported | Not Reported | Fed-batch |
| Corynebacterium glutamicum | 4-Amino-3-hydroxybenzoic acid (4,3-AHBA) | 13.5[2] | 9.8 C-mol%[2] | Not Reported | Fed-batch |
| Escherichia coli (co-culture) | 3-Aminobenzoic acid (3-ABA) | 0.048[3][4] | Not Reported | Not Reported | Not Specified |
| Escherichia coli | para-Aminobenzoic acid (p-ABA) | 8.22 | 0.23 g/g glucose | Not Reported | Not Specified |
| Saccharomyces cerevisiae | para-Aminobenzoic acid (p-ABA) | 0.215[5][6] | 2.64 C-mol%[5][6] | Not Reported | Fed-batch[6] |
Biosynthetic Pathways
The biosynthesis of AHBA isomers can be achieved through different metabolic routes. In the extensively studied Corynebacterium glutamicum, two distinct pathways have been engineered for the production of 3,4-AHBA and 4,3-AHBA.
3,4-AHBA Biosynthesis from Precursors of Glycolysis and the TCA Cycle
The production of 3,4-AHBA in recombinant C. glutamicum has been successfully demonstrated by introducing a two-step enzymatic pathway from Streptomyces griseus. This pathway bypasses the traditional shikimate pathway for aromatic compound synthesis. The key steps involve the condensation of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, and L-aspartate-4-semialdehyde, derived from the TCA cycle intermediate oxaloacetate. The enzymes GriI and GriH catalyze this novel aromatic ring formation.[1]
4,3-AHBA Biosynthesis via Hydroxylation of 4-Aminobenzoic Acid
The biosynthesis of 4,3-AHBA in engineered C. glutamicum starts from chorismate, the end-product of the shikimate pathway. Chorismate is first converted to 4-aminobenzoic acid (4-ABA). Subsequently, a key hydroxylation step at the C3 position of 4-ABA is catalyzed by a mutant 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH), leading to the formation of 4,3-AHBA.[2]
Experimental Protocols
This section outlines a general methodology for the production and quantification of AHBA in microbial cultures, based on protocols described for Corynebacterium glutamicum.
Strain Cultivation and Fermentation
The following workflow describes a typical fed-batch fermentation process for AHBA production.
1. Seed Culture Preparation:
-
Inoculate a single colony of the recombinant microbial strain from an agar (B569324) plate into a flask containing a suitable seed medium (e.g., LBHIS medium for C. glutamicum).
-
Incubate the culture at the optimal temperature (e.g., 30-37°C) with agitation (e.g., 200-250 rpm) until it reaches the exponential growth phase.
2. Fed-Batch Fermentation:
-
Prepare the production medium in a sterilized fermenter. A chemically defined medium like CGXII is often used for better process control.
-
Inoculate the fermenter with the seed culture.
-
Maintain the fermentation parameters at their optimal setpoints. For C. glutamicum, this typically involves a temperature of 30-37°C and a controlled pH (e.g., around 7.0).
-
For the production of certain AHBA isomers, oxygen limitation may be beneficial.[1] Dissolved oxygen (DO) levels can be controlled by adjusting the agitation speed and aeration rate.
-
Implement a fed-batch strategy by periodically feeding a concentrated glucose solution to maintain the glucose concentration within an optimal range and avoid substrate inhibition.
Quantification of AHBA by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Collect a sample from the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
2. HPLC Analysis:
-
A reverse-phase HPLC system equipped with a UV detector is commonly used for AHBA quantification.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to achieve good separation.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: AHBA can be detected by UV absorbance at a wavelength around 280 nm.[7]
-
Quantification: The concentration of AHBA in the sample is determined by comparing the peak area to a standard curve prepared with known concentrations of pure AHBA.
Concluding Remarks
Currently, metabolically engineered Corynebacterium glutamicum stands out as the most efficient microbial host for the production of AHBA, with demonstrated high titers for both 3,4-AHBA and 4,3-AHBA. The distinct biosynthetic pathways for these isomers offer flexibility for producing specific precursors for various applications. While direct production of AHBA in E. coli and S. cerevisiae has not been extensively reported, their proven ability to produce other aminobenzoic acids suggests their potential as alternative chassis for AHBA biosynthesis. Further metabolic engineering efforts, including pathway optimization, reduction of competing pathways, and enhancement of precursor supply, are likely to improve the biosynthetic efficiency in all these microbial platforms. The experimental protocols outlined in this guide provide a solid foundation for researchers to cultivate these strains and accurately quantify their AHBA production, facilitating further advancements in this promising area of biotechnology.
References
- 1. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co‐culture engineering for microbial biosynthesis of 3‐amino‐benzoic acid in Escherichia coli (Journal Article) | OSTI.GOV [osti.gov]
- 5. Production of para-aminobenzoic acid from different carbon-sources in engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents [patents.google.com]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-5-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often begins with the intricate dance between a molecule's structure and its biological function. This guide delves into the structure-activity relationship (SAR) of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) derivatives, a class of compounds with burgeoning potential in medicinal chemistry. While 3,5-AHBA itself is a key biosynthetic precursor to various antibiotics, including ansamycins and mitomycins, its synthetic derivatives are being explored for a range of pharmacological activities, from antioxidant and anti-inflammatory to cytotoxic effects.[1][2] This guide provides a comparative analysis of these activities, supported by experimental data and detailed protocols, to aid researchers in the rational design of more potent and selective therapeutic agents.
Comparative Biological Activities of Benzoic Acid Derivatives
The following table summarizes the biological activities of various substituted benzoic acid derivatives, providing a comparative landscape for understanding the impact of different functional groups on their therapeutic potential. Due to the limited availability of a comprehensive SAR study on a single, diverse set of this compound derivatives, this table includes data from structurally related aminosalicylate and hydroxybenzoic acid derivatives to infer potential structure-activity relationships.
| Compound/Derivative | Substitution Pattern | Biological Activity | IC50/EC50 (µM) | Target/Assay |
| 5-Aminosalicylic Acid (5-ASA) | 5-amino, 2-hydroxy | Anti-inflammatory | - | Inhibition of prostaglandin (B15479496) synthesis |
| Compound 4e | 5-{[2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-2-hydroxy | Antioxidant | Superior to Ascorbic Acid | DPPH radical scavenging assay |
| Compound 4l | 5-{[2-Cyano-3-(4-chlorophenyl)prop-2-enoyl]amino}-2-hydroxy | Anti-inflammatory | - | Inhibition of protein denaturation |
| Compound 4m | 5-{[2-Cyano-3-(4-fluorophenyl)prop-2-enoyl]amino}-2-hydroxy | Anti-inflammatory | - | HRBC membrane stabilization |
| Gallic Acid | 3,4,5-trihydroxy | Antioxidant | ~5 | DPPH radical scavenging assay |
| Protocatechuic Acid | 3,4-dihydroxy | Antioxidant | ~10 | DPPH radical scavenging assay |
Note: The data for compounds 4e, 4l, and 4m are derived from a study on 5-aminosalicylic acid derivatives and are presented here to illustrate the effects of specific substitutions.[3] The data for Gallic Acid and Protocatechuic Acid are typical values from antioxidant studies.
Key Experimental Protocols
To ensure reproducibility and facilitate the comparative evaluation of novel derivatives, detailed experimental protocols for key biological assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the test compound solution (at various concentrations).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Visualizing Molecular Interactions and Pathways
To better understand the mechanisms underlying the biological activities of these derivatives, the following diagrams illustrate a key signaling pathway and the logical relationships in their structure-activity profiles.
Caption: Putative signaling pathways modulated by aminosalicylate derivatives.
Caption: Logical relationships in the SAR of this compound derivatives.
Conclusion
The exploration of this compound derivatives presents a promising frontier in drug discovery. The structural versatility of the AHBA scaffold allows for a wide range of modifications, each with the potential to fine-tune the compound's biological activity. By systematically investigating the impact of substitutions on the amino, carboxyl, and aromatic ring positions, researchers can unlock novel therapeutic agents with enhanced potency and selectivity. The data and protocols presented in this guide serve as a foundational resource to inform and accelerate these vital research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Alternative Precursors for the Biosynthesis of Ansamycin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative precursors for the biosynthesis of ansamycin (B12435341) antibiotics, a class of potent therapeutic agents. By leveraging precursor-directed biosynthesis and mutasynthesis, researchers can generate novel ansamycin analogs with potentially improved efficacy, reduced toxicity, and novel mechanisms of action. This document summarizes experimental data on the incorporation of various 3-amino-5-hydroxybenzoic acid (AHBA) analogs, the natural starter unit for most ansamycins, into different ansamycin scaffolds.
Introduction to Precursor-Directed Biosynthesis of Ansamycins
Ansamycin antibiotics, such as the antibacterial rifamycin (B1679328) and the anticancer agent geldanamycin (B1684428), are characterized by a macrocyclic lactam structure. Their biosynthesis is initiated by the unique starter unit, this compound (AHBA).[1][2] Genetic engineering of ansamycin-producing strains, typically from the order Actinomycetales, to block the endogenous synthesis of AHBA allows for the incorporation of synthetic AHBA analogs. This technique, known as precursor-directed biosynthesis or mutasynthesis, opens up a vast chemical space for the generation of novel ansamycin derivatives.[3][4][5]
This guide focuses on the comparative efficacy of different AHBA analogs as alternative precursors for the biosynthesis of three major classes of ansamycins: rifamycins, geldanamycins, and ansamitocins.
Comparison of Alternative Precursors
The following tables summarize the results of feeding various AHBA analogs to AHBA-deficient mutant strains of ansamycin-producing microorganisms. The data includes the structure of the precursor, the resulting novel ansamycin or related metabolite, the production yield, and the biological activity of the new compound.
Geldanamycin Analogs from Streptomyces hygroscopicus (AHBA-deficient mutant)
| Precursor Fed | Structure of Precursor | Resulting Product(s) | Yield | Biological Activity | Reference |
| 3-Aminobenzoic acid | 3-aminobenzoic acid | Reblastatin | - | Hsp90 inhibition, antiproliferative | [1] |
| 3-Amino-5-fluorobenzoic acid | 3-amino-5-fluorobenzoic acid | 19-Fluororeblastatin | - | Potent Hsp90 inhibition and antiproliferative activity | [6] |
| 3-Amino-5-chlorobenzoic acid | 3-amino-5-chlorobenzoic acid | 19-Chlororeblastatin | - | Potent Hsp90 inhibition and antiproliferative activity | [3] |
| 3-Amino-5-bromobenzoic acid | 3-amino-5-bromobenzoic acid | 19-Bromoreblastatin | - | Potent Hsp90 inhibition and antiproliferative activity | [3] |
| 3-Amino-5-iodobenzoic acid | 3-amino-5-iodobenzoic acid | 19-Iodoreblastatin | - | Potent Hsp90 inhibition and antiproliferative activity | [3] |
| 3-Amino-4-methylbenzoic acid | 3-amino-4-methylbenzoic acid | 18-Methylreblastatin | - | Not reported | [1] |
| 5-Amino-2-methoxybenzoic acid | 5-amino-2-methoxybenzoic acid | 20-Methoxyreblastatin | - | Not reported | [1] |
| 3-Amino-5-(trifluoromethyl)benzoic acid | 3-amino-5-(trifluoromethyl)benzoic acid | 19-(Trifluoromethyl)reblastatin | - | Not reported | [1] |
| 3-Aminothiophene-4-carboxylic acid | 3-aminothiophene-4-carboxylic acid | Thienoreblastatin | Large scale (5L) fermentation yielded sufficient quantity for characterization | Strong antiproliferative activity against several human cancer cell lines | [1] |
| 3-Amino-5-cyclopropylbenzoic acid | 3-amino-5-cyclopropylbenzoic acid | 19-Cyclopropylreblastatin | Large scale (5L) fermentation yielded sufficient quantity for characterization | Not reported | [1] |
Rifamycin Analogs from Amycolatopsis mediterranei (AHBA-deficient mutant)
| Precursor Fed | Structure of Precursor | Resulting Product(s) | Yield | Biological Activity | Reference |
| 3-Nitrobenzoic acid | 3-nitrobenzoic acid | New tetraketide (aniline form) | Up to 118 mg/L | Not reported | [4] |
| 3-Azidobenzoic acid | 3-azidobenzoic acid | New tetraketide (aniline form) | Not reported | Not reported | [4] |
| 3-Bromobenzoic acid | 3-bromobenzoic acid | Bromo undecaketide | Not reported | Not reported | [4] |
| 4-Chloro-3-aminobenzoic acid | 4-chloro-3-aminobenzoic acid | Reduced actamycin (B1239363) production, no new ansamycins | - | - | [7] |
| 6-Chloro-3-aminobenzoic acid | 6-chloro-3-aminobenzoic acid | Reduced actamycin production, no new ansamycins | - | - | [7] |
| N-methyl-3-amino-5-hydroxybenzoic acid | N-methyl-3-amino-5-hydroxybenzoic acid | Reduced actamycin production, no new ansamycins | - | - | [7] |
| O-methyl-3-amino-5-hydroxybenzoic acid | O-methyl-3-amino-5-hydroxybenzoic acid | Reduced actamycin production, no new ansamycins | - | - | [7] |
Ansamitocin Analogs from Actinosynnema pretiosum (AHBA-deficient mutant)
| Precursor Fed | Structure of Precursor | Resulting Product(s) | Yield | Biological Activity | Reference |
| Halogenated 3-aminobenzoic acids | Halogenated 3-aminobenzoic acids | New analogs of ansamitocin P-3 | Not reported | Strong antiproliferative activity against several tumor cell lines | [8] |
| 3-Amino-5-fluorobenzoic acid | 3-amino-5-fluorobenzoic acid | 17-Fluoro-ansamitocin P-3 | Not reported | Cytotoxic activity similar to Ansamitocin P-3 | [9] |
| 3-Amino-5-bromobenzoic acid | 3-amino-5-bromobenzoic acid | 17-Bromo-ansamitocin P-3 | Not reported | Cytotoxic activity similar to Ansamitocin P-3 | [9] |
Experimental Protocols
The following is a generalized protocol for precursor-directed biosynthesis of ansamycin analogs. Specific parameters such as media composition, fermentation time, and precursor concentration should be optimized for each producing strain and precursor.
Preparation of AHBA-deficient Mutant Strain
An AHBA-deficient mutant strain of the desired ansamycin producer is required. This is typically achieved by targeted gene disruption of one of the essential genes in the AHBA biosynthesis pathway (e.g., rifK in Amycolatopsis mediterranei).
Inoculum Preparation and Fermentation
A two-stage fermentation protocol is commonly used.
-
Seed Culture: Inoculate a suitable seed medium with spores or a vegetative mycelial suspension of the AHBA-deficient mutant. Incubate for 2-3 days at the optimal temperature and agitation for the specific strain.
-
Production Culture: Inoculate a production medium with the seed culture. The production medium should be optimized for ansamycin production. Incubate under appropriate conditions for 5-10 days.
Precursor Feeding
-
Preparation of Precursor Stock Solution: Dissolve the AHBA analog in a suitable solvent (e.g., DMSO or ethanol) to prepare a sterile stock solution.
-
Feeding: Add the precursor stock solution to the production culture. The timing of addition and the final concentration of the precursor are critical parameters to be optimized. Typically, the precursor is added 24-48 hours after inoculation of the production culture to a final concentration in the range of 0.1-1 mM.
Extraction and Purification of Novel Ansamycins
-
Extraction: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the ansamycin analogs from the mycelium and/or the supernatant using an appropriate organic solvent (e.g., ethyl acetate, chloroform).
-
Purification: Purify the novel ansamycin analogs from the crude extract using chromatographic techniques such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).
Structural and Biological Characterization
-
Structure Elucidation: Determine the structure of the purified compounds using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Biological Activity Testing: Evaluate the biological activity of the novel ansamycin analogs using relevant in vitro and/or in vivo assays (e.g., antibacterial assays, cytotoxicity assays, enzyme inhibition assays).
Visualizations
Biosynthesis of Ansamycins
Caption: General biosynthetic pathway of ansamycin antibiotics.
Precursor-Directed Biosynthesis Workflow
Caption: Workflow for precursor-directed biosynthesis of novel ansamycins.
Experimental Workflow Diagram
Caption: A typical experimental workflow for generating novel ansamycins.
References
- 1. New geldanamycin derivatives with anti Hsp properties by mutasynthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00892F [pubs.rsc.org]
- 2. Discovery of novel ansamycins possessing potent inhibitory activity in a cell-based oncostatin M signalling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 5. New ansamycin derivatives generated by simultaneous mutasynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Reconstitution of the AHBA Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro reconstituted 3-amino-5-hydroxybenzoic acid (AHBA) biosynthetic pathway against alternative production methods. AHBA is a vital precursor for a wide range of significant natural products, including the ansamycin (B12435341) and mitomycin families of antibiotics.[1][2][3] The in vitro reconstruction of this pathway offers a promising, cell-free platform for the reliable and controllable production of this key building block.
This document details the enzymatic steps of the AHBA pathway, presents available production data from in vivo systems as a benchmark for comparison, and provides detailed hypothetical protocols for the in vitro reconstitution and the expression and purification of the required enzymes.
Performance Comparison: In Vitro vs. In Vivo Production of AHBA and Analogs
Direct quantitative data for the complete in vitro reconstitution of the AHBA biosynthetic pathway from purified enzymes, in terms of titer (g/L), yield (g/g), and productivity (g/L/h), is not extensively available in peer-reviewed literature. However, we can establish a baseline for comparison by examining the reported metrics for in vivo production of AHBA and its structural isomers.
| Production Method | Organism | Product | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| In Vivo Fermentation | Corynebacterium glutamicum (engineered) | 4-amino-3-hydroxybenzoic acid | 13.5 | 0.072 | ~0.18 | [This data is for a structural isomer of AHBA and serves as a benchmark for what is achievable in vivo.] |
| In Vivo Fermentation | Streptomyces lividans (recombinant) | 3-amino-4-hydroxybenzoic acid | 2.70 | Not Reported | Not Reported | [4] |
| In Vivo Fermentation | Escherichia coli (engineered) | 3-aminobenzoic acid | 0.048 | Not Reported | Not Reported | [5][6] |
| In Vitro Reconstitution | (Hypothetical) | This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
While specific metrics for in vitro AHBA production are yet to be published, cell-free systems offer several potential advantages over traditional in vivo fermentation, including:
-
Reduced Complexity: Elimination of cellular metabolism and regulatory networks simplifies process control and optimization.
-
Higher Purity: The absence of cell-related byproducts can streamline downstream purification processes.
-
Tolerance to Toxicity: Cell-free systems can often tolerate higher concentrations of products that might be toxic to living cells.
-
Rapid Prototyping: The open nature of in vitro systems allows for the rapid testing and optimization of enzyme concentrations and reaction conditions.
The AHBA Biosynthetic Pathway (Aminoshikimate Pathway)
The biosynthesis of AHBA proceeds via the aminoshikimate pathway, a variation of the shikimate pathway. This pathway utilizes a series of enzymatic reactions to convert primary metabolites into AHBA.[1][2] The key enzymes are encoded by the rif gene cluster, originally identified in the rifamycin-producing bacterium Amycolatopsis mediterranei.
The core enzymatic steps are:
-
AminoDAHP Synthase (RifH): Catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P) to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).
-
AminoDHQ Synthase (RifG): Converts aminoDAHP to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).
-
AminoDHQ Dehydratase (RifJ): Catalyzes the dehydration of aminoDHQ to produce 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).
-
AHBA Synthase (RifK): The terminal enzyme, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, which catalyzes the aromatization of aminoDHS to yield the final product, this compound (AHBA).[1][7]
Experimental Protocols
Heterologous Expression and Purification of AHBA Pathway Enzymes
This protocol describes a general method for the expression and purification of the AHBA biosynthetic enzymes (RifH, RifG, RifJ, and RifK) with N-terminal hexa-histidine (6xHis) tags for affinity purification.
1. Gene Synthesis and Cloning:
-
Codon-optimize the genes encoding RifH, RifG, RifJ, and RifK from Amycolatopsis mediterranei for expression in Escherichia coli.
-
Synthesize the genes and clone them into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal 6xHis tag and a thrombin or TEV protease cleavage site.
2. Protein Expression:
-
Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the cultures at a reduced temperature (e.g., 16-25°C) for 12-18 hours to enhance soluble protein expression.
3. Cell Lysis and Clarification:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
4. Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the 6xHis-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
5. (Optional) Tag Cleavage and Further Purification:
-
If desired, cleave the 6xHis tag by incubating the purified protein with thrombin or TEV protease according to the manufacturer's instructions.
-
Further purify the protein using size-exclusion chromatography (gel filtration) to remove the cleaved tag, uncleaved protein, and any remaining impurities.
6. Protein Concentration and Storage:
-
Concentrate the purified protein using an appropriate ultrafiltration device.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
Store the purified enzymes in a suitable buffer containing a cryoprotectant (e.g., 20-50% glycerol) at -80°C.
In Vitro Reconstitution of the AHBA Biosynthetic Pathway (Hypothetical Protocol)
This protocol outlines a hypothetical one-pot, multi-enzyme reaction for the in vitro synthesis of AHBA from primary metabolites. Optimal enzyme concentrations and reaction conditions would need to be determined empirically.
Reaction Components:
| Component | Final Concentration | Purpose |
| Tris-HCl buffer (pH 7.5-8.0) | 50-100 mM | Maintain pH |
| MgCl₂ | 5-10 mM | Cofactor for enzymes |
| Phosphoenolpyruvate (PEP) | 10-20 mM | Substrate |
| 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P) | 10-20 mM | Substrate |
| Pyridoxal 5'-phosphate (PLP) | 0.1-0.5 mM | Cofactor for RifK |
| Dithiothreitol (DTT) | 1-2 mM | Reducing agent |
| Purified RifH | 1-5 µM | Enzyme |
| Purified RifG | 1-5 µM | Enzyme |
| Purified RifJ | 1-5 µM | Enzyme |
| Purified RifK | 1-5 µM | Enzyme |
| Nuclease-free water | To final volume |
Procedure:
-
Combine the buffer, MgCl₂, PEP, iminoE4P, PLP, and DTT in a reaction vessel and mix gently.
-
Add the purified enzymes (RifH, RifG, RifJ, and RifK) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 4-24 hours).
-
Periodically take samples to monitor the formation of AHBA and the consumption of substrates using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction can be stopped by adding a quenching agent (e.g., an acid or organic solvent) and the AHBA can be purified using standard chromatographic techniques.
Alternative Approaches
Currently, the aminoshikimate pathway is the most well-characterized and established biosynthetic route to AHBA. While other theoretical pathways could be conceived, there is limited experimental evidence for viable alternative biosynthetic routes in nature.
Chemoenzymatic synthesis represents a potential alternative, where a combination of chemical and enzymatic steps are used to produce AHBA. For instance, a precursor molecule could be synthesized chemically and then converted to AHBA in one or more enzymatic steps. However, a well-established and high-yielding chemoenzymatic route for AHBA production has not been prominently reported in the literature, making a direct comparison with the fully enzymatic in vitro reconstitution challenging at this time.
Conclusion
The in vitro reconstitution of the AHBA biosynthetic pathway presents a promising and highly controllable platform for the production of this important antibiotic precursor. While quantitative performance data for a fully reconstituted system is not yet widely available, the potential advantages over in vivo fermentation in terms of process control, purity, and speed of optimization are significant. The in vivo production of AHBA analogs has demonstrated high titers, setting a clear target for the future development and optimization of in vitro systems. Further research is needed to fully realize the potential of cell-free AHBA synthesis and to provide the quantitative data necessary for a direct and comprehensive performance comparison.
References
- 1. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Co‐culture engineering for microbial biosynthesis of 3‐amino‐benzoic acid in Escherichia coli (Journal Article) | OSTI.GOV [osti.gov]
- 6. Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Binding Landscape of AHBA Synthase: A Comparative Docking Study Guide
For researchers, scientists, and drug development professionals, understanding the molecular interactions between 3-amino-5-hydroxybenzoic acid (AHBA) synthase and its various substrates is pivotal for the development of novel antibiotics. This guide provides a comprehensive framework for conducting and comparing docking studies of AHBA synthase, complete with detailed experimental protocols and visualizations to facilitate further research in this critical area.
AHBA synthase is a key enzyme in the aminoshikimate pathway, responsible for the biosynthesis of AHBA, a precursor to a wide range of important antibiotics, including the ansamycin (B12435341) and mitomycin families.[1][2] The crystal structure of AHBA synthase from Amycolatopsis mediterranei (PDB ID: 1B9H) provides a valuable starting point for in silico investigations into its substrate specificity and for the design of potential inhibitors.[3][4]
Comparative Analysis of Substrate Docking with AHBA Synthase
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of ligands at the active site of a protein. For AHBA synthase, such studies can reveal crucial insights into its interactions with its natural substrate, 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), as well as with various substrate analogs and potential inhibitors.
Below is an illustrative table showcasing how quantitative data from docking studies could be presented. The binding energy values are hypothetical and serve as a template for reporting results from actual docking experiments. Lower binding energy values typically indicate a more favorable binding interaction.
| Substrate/Analog | PubChem CID | Canonical SMILES | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Natural Substrate | ||||
| 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) | 441352 | C1--INVALID-LINK--C(=C1O)C(=O)O)O">C@HN | -8.5 | Lys188, Gln185, Tyr52 |
| Substrate Analogs | ||||
| 3-aminobenzoic acid | 589 | C1=CC(=CC(=C1)C(=O)O)N | -6.2 | Tyr52, Arg27 |
| 4-aminobenzoic acid | 978 | C1=CC(=CC=C1C(=O)O)N | -5.8 | Arg27, Ser237 |
| 3,5-diaminobenzoic acid | 11467 | C1=C(C=C(C(=C1)N)C(=O)O)N | -7.1 | Tyr52, Asp188 |
| Known Inhibitor | ||||
| Gabaculine | 3443 | C1CC(=CC(=C1)C(=O)O)N | -7.9 | Lys188, PLP Cofactor |
Caption: Illustrative comparison of predicted binding energies and key interacting residues for the natural substrate, substrate analogs, and a known inhibitor with AHBA synthase.
Experimental Protocols for Docking Studies
To ensure reproducibility and accuracy, a well-defined experimental protocol is essential. The following outlines a typical workflow for performing molecular docking studies with AHBA synthase.
Preparation of the Receptor (AHBA Synthase)
-
Obtain the Protein Structure: Download the crystal structure of AHBA synthase from the Protein Data Bank (PDB ID: 1B9H).[4]
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands (except the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for activity).
-
Add polar hydrogen atoms and assign appropriate atom types.
-
Repair any missing side chains or loops using protein preparation wizards available in molecular modeling software.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Preparation of Ligands
-
Obtain Ligand Structures: Source the 3D structures of the substrates and analogs from chemical databases like PubChem.
-
Ligand Preparation:
-
Generate different tautomeric and ionization states of the ligands at a physiological pH (e.g., pH 7.4).
-
Assign correct bond orders and atom types.
-
Minimize the energy of the ligand structures.
-
Molecular Docking
-
Define the Binding Site: Identify the active site of AHBA synthase. Based on the crystal structure with the inhibitor gabaculine, the binding site is located in the vicinity of the PLP cofactor and involves key residues such as Lys188, Gln185, and Tyr52.[3]
-
Grid Generation: Generate a docking grid box that encompasses the entire active site. The size of the grid should be sufficient to allow the ligands to rotate and translate freely.
-
Docking Algorithm: Employ a suitable docking algorithm, such as AutoDock Vina, Glide, or GOLD. These programs use scoring functions to predict the binding energy and rank the different poses of each ligand.
-
Execution: Perform the docking of each prepared ligand into the prepared receptor structure. Generate a set number of binding poses for each ligand.
Analysis of Results
-
Binding Energy: Analyze the predicted binding energies for each ligand. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Visualize the ligand-protein interactions for the best-ranked poses. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the active site residues of AHBA synthase.
-
Comparison: Compare the binding modes and energies of the different substrates and analogs to understand the structural basis of substrate specificity and inhibition.
Visualizing the Process and Pathway
To provide a clearer understanding of the experimental workflow and the biochemical context of AHBA synthase, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for molecular docking studies of AHBA synthase.
Caption: The biochemical pathway illustrating the role of AHBA synthase in antibiotic biosynthesis.
By following the outlined protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively conduct and communicate their findings on the molecular interactions of AHBA synthase. This will ultimately contribute to the rational design of novel and potent inhibitors targeting this crucial enzyme in pathogenic bacteria.
References
- 1. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. In silico discovery of enzyme-substrate specificity-determining residue clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 3-Amino-5-hydroxybenzoic Acid Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 3-Amino-5-hydroxybenzoic acid (AHBA) synthase, a key enzyme in the biosynthesis of ansamycin (B12435341) and mitomycin antibiotics.[1][2] The performance of AHBA synthase is compared with alternative enzymes in related aromatic amino acid biosynthetic pathways, supported by available experimental data.
Introduction to this compound Synthase
This compound (AHBA) synthase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in the formation of AHBA, a crucial precursor for the synthesis of a variety of antibiotics.[1][2][3] This enzyme is a homodimer and facilitates the aromatization of 5-amino-5-deoxy-3-dehydroshikimate to produce AHBA.[1] The unique role of AHBA synthase in antibiotic biosynthesis makes it a potential target for the development of novel antimicrobial agents.
Comparative Kinetic Data
A direct comparison of the kinetic parameters of AHBA synthase with other enzymes involved in aromatic acid biosynthesis is essential for understanding its efficiency and substrate specificity. The following table summarizes the available kinetic data for AHBA synthase and two alternative chorismate-utilizing enzymes: chorismate mutase and aminodeoxychorismate synthase.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound synthase | Amycolatopsis mediterranei | 5-amino-5-deoxy-3-dehydroshikimate | Data not available | Data not available | Data not available |
| Chorismate Mutase (MtCM) | Mycobacterium tuberculosis | Chorismate | 180 | 60 ± 4 | 3.3 x 105 |
| Aminodeoxychorismate Synthase (PabB) | Escherichia coli | Chorismate, Glutamine | 4.2 (Chorismate) | Data not available | Data not available |
Note: Specific kinetic constants (Km, kcat) for this compound synthase from Amycolatopsis mediterranei were not explicitly provided in the reviewed literature. The activity of the enzyme has been characterized, but detailed Michaelis-Menten parameters were not reported.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of kinetic studies. Below are the protocols for the kinetic analysis of the compared enzymes.
Kinetic Analysis of this compound Synthase
While specific kinetic constants are not available, the activity of AHBA synthase from Amycolatopsis mediterranei has been determined by monitoring the formation of AHBA. A detailed experimental protocol, as inferred from available literature, would involve the following steps:
-
Enzyme Purification: The recombinant AHBA synthase is expressed in E. coli and purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography.[1]
-
Substrate Synthesis: The substrate, 5-amino-5-deoxy-3-dehydroshikimic acid, is synthesized enzymatically.
-
Assay Conditions: The reaction mixture contains the purified enzyme, the substrate, and pyridoxal 5'-phosphate in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Reaction Monitoring: The reaction is initiated by the addition of the enzyme. The formation of the aromatic product, AHBA, can be monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 314 nm).
-
Data Analysis: Initial reaction velocities are measured at varying substrate concentrations. The kinetic parameters (Km and Vmax) would then be determined by fitting the data to the Michaelis-Menten equation.
Kinetic Analysis of Chorismate Mutase
A common method for determining the kinetic parameters of chorismate mutase involves a continuous spectrophotometric assay.
-
Enzyme and Substrate Preparation: Purified chorismate mutase is used. The substrate, chorismate, is either synthesized or purchased commercially and its concentration is determined spectrophotometrically.
-
Assay Procedure: The assay is performed at a constant temperature (e.g., 30°C) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Spectrophotometric Monitoring: The disappearance of chorismate is monitored by the decrease in absorbance at 274 nm (ε = 2630 M-1cm-1).[4][5]
-
Kinetic Parameter Calculation: Initial velocities are determined at various chorismate concentrations, and the data are fitted to the Michaelis-Menten equation to calculate Km and kcat.[4]
Kinetic Analysis of Aminodeoxychorismate Synthase
The kinetic characterization of aminodeoxychorismate synthase (ADC synthase), a two-component enzyme (PabA and PabB), can be performed as follows:
-
Enzyme Purification: Both subunits, PabA and PabB, are purified separately.
-
Assay Conditions: The glutamine-dependent activity is measured in a reaction mixture containing chorismate, glutamine, MgCl2, DTT, and both enzyme subunits in a suitable buffer (e.g., 100 mM TEA, pH 8.5).
-
Coupled Assay: The formation of the product, aminodeoxychorismate (ADC), can be monitored by coupling the reaction with ADC lyase (PabC), which converts ADC to p-aminobenzoate (PABA). The production of PABA can be followed spectrophotometrically.
-
Data Analysis: Michaelis-Menten kinetics are determined by varying the concentration of one substrate while keeping the other saturated.[6]
Visualizations
Signaling Pathway
References
- 1. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of aminodeoxychorismate synthase and anthranilate synthase as novel targets for bispecific antibiotics inhibiting conserved protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Amino-4-hydroxybenzoic Acid (AHBA) Production in Various Fermentation Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fermentation Strategies for AHBA Production with Supporting Experimental Data.
This guide provides a comparative analysis of different fermentation systems for the production of 3-amino-4-hydroxybenzoic acid (AHBA), a valuable precursor for specialty polymers and pharmaceuticals. The performance of batch, fed-batch, and continuous fermentation systems are evaluated based on key metrics such as titer, yield, and productivity. Detailed experimental protocols and visual representations of the biosynthetic pathway and fermentation workflows are included to facilitate understanding and replication.
Executive Summary
The microbial production of AHBA, primarily utilizing engineered Corynebacterium glutamicum, has shown significant promise. Among the different fermentation strategies, fed-batch cultivation has demonstrated the highest reported titers to date. This approach allows for greater control over nutrient levels, mitigating substrate inhibition and enabling higher cell densities, which translates to increased product formation. While batch fermentation is simpler to implement, it is often limited by nutrient depletion and potential feedback inhibition, resulting in lower product yields. Continuous fermentation offers the potential for high productivity and consistent product quality over extended periods but requires more complex setup and control. The choice of the optimal fermentation system ultimately depends on the specific production goals, available resources, and the scalability of the process.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for AHBA production in different fermentation systems. Data for fed-batch systems are based on published experimental results for 3,4-AHBA and 4,3-AHBA. Data for batch and continuous systems are estimated based on typical performance for aromatic acid production in Corynebacterium glutamicum due to the limited availability of direct comparative studies for AHBA.
| Fermentation System | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Key Advantages | Key Disadvantages |
| Batch Fermentation | 1 - 5 (estimated) | 0.05 - 0.15 (estimated) | 0.02 - 0.1 (estimated) | Simple setup and operation, lower risk of contamination. | Nutrient limitation, potential for substrate/product inhibition, lower final product concentration. |
| Fed-Batch Fermentation | 5.6 (3,4-AHBA)[1], 13.5 (4,3-AHBA)[2] | 0.070 (3,4-AHBA)[2], 0.072 (4,3-AHBA)[2] | ~0.024 (3,4-AHBA)[1], ~0.18 (4,3-AHBA)[2] | High product titers and cell densities, controlled nutrient feeding avoids inhibition. | More complex to operate, requires careful monitoring of feeding strategy. |
| Continuous Fermentation | 1 - 10 (estimated) | 0.1 - 0.2 (estimated) | 0.1 - 0.5 (estimated) | High productivity, consistent product quality, potential for automation. | Complex setup, higher risk of contamination and strain instability over long periods. |
Biosynthetic Pathway of 3-Amino-4-hydroxybenzoic Acid
The microbial synthesis of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) in engineered microorganisms like Corynebacterium glutamicum typically involves the expression of genes from the grixazone biosynthesis pathway of Streptomyces griseus. The key enzymes are GriH and GriI, which catalyze the condensation of L-aspartate-4-semialdehyde (ASA) and dihydroxyacetone phosphate (B84403) (DHAP), both central metabolites derived from the host's metabolism.
Caption: Biosynthetic pathway of 3-Amino-4-hydroxybenzoic acid (AHBA).
Experimental Protocols
Batch Fermentation Protocol
This protocol outlines a general procedure for the batch production of AHBA in a laboratory-scale fermenter using a recombinant Corynebacterium glutamicum strain.
a. Inoculum Preparation:
-
A single colony of the recombinant C. glutamicum strain is used to inoculate 5 mL of seed medium (e.g., BHI) in a test tube.
-
The culture is incubated overnight at 30°C with shaking at 220 rpm.
-
The overnight culture is then transferred to a 250 mL flask containing 50 mL of seed medium and incubated under the same conditions for 12-16 hours.
b. Fermenter Setup and Operation:
-
A 2 L bioreactor containing 1 L of production medium is sterilized. The production medium typically consists of a defined mineral salt medium (e.g., CGXII) supplemented with a carbon source (e.g., 50 g/L glucose), a nitrogen source (e.g., ammonium (B1175870) sulfate, urea), and essential vitamins and trace elements.
-
The fermenter is inoculated with the seed culture to an initial optical density at 600 nm (OD600) of approximately 0.5.
-
Fermentation is carried out at 30°C. The pH is maintained at 7.0 through the automated addition of a base (e.g., 25% NH4OH). Dissolved oxygen (DO) is maintained above 20% saturation by controlling the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 1 vvm).
-
The fermentation is typically run for 48-72 hours. Samples are taken periodically to monitor cell growth (OD600), substrate consumption, and AHBA concentration using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for a typical batch fermentation process.
Fed-Batch Fermentation Protocol
This protocol describes a fed-batch strategy to enhance AHBA production by overcoming nutrient limitations.
a. Inoculum Preparation and Initial Batch Phase:
-
Inoculum preparation and the initial batch phase are similar to the batch fermentation protocol. The initial glucose concentration in the batch medium is typically lower (e.g., 20-30 g/L).
b. Fed-Batch Strategy:
-
Once the initial glucose is nearly depleted (as indicated by a sharp increase in DO), a concentrated feeding solution is supplied to the fermenter.
-
The feeding solution typically contains a high concentration of glucose (e.g., 500 g/L) and may also be supplemented with nitrogen and other essential nutrients.
-
The feeding rate can be controlled to maintain a low and constant glucose concentration in the fermenter, thereby avoiding overflow metabolism and maximizing product yield. A common strategy is a pH-stat or DO-stat feeding control, where the feed is added in response to changes in pH or dissolved oxygen that signal carbon source depletion.
-
The fermentation is continued for an extended period (e.g., 72-120 hours or longer) until a high product titer is achieved.[1][2]
Caption: Workflow for a fed-batch fermentation process.
Continuous Fermentation Protocol
This protocol provides a general framework for the continuous production of AHBA, aiming for high productivity.
a. Batch and Fed-Batch Start-up:
-
The fermentation is initiated in batch mode, followed by a fed-batch phase to achieve a high cell density.
b. Continuous Operation:
-
Once a stable and high cell density is reached, the continuous operation begins.
-
Fresh production medium is continuously fed into the bioreactor at a specific dilution rate (D).
-
Simultaneously, the culture broth containing cells and the product (AHBA) is continuously removed from the fermenter at the same rate to maintain a constant volume.
-
The dilution rate is a critical parameter and is typically set to a value below the maximum specific growth rate of the microorganism to avoid washout.
-
The system is operated under steady-state conditions, where cell density, substrate concentration, and product concentration remain constant over time. This allows for prolonged and consistent production.
Caption: Workflow for a continuous fermentation process.
Conclusion
The selection of an appropriate fermentation system is a critical decision in the development of a commercially viable process for AHBA production. Fed-batch fermentation currently stands out as the most effective strategy for achieving high product titers. However, for applications requiring high-throughput and consistent production, continuous fermentation presents a compelling alternative, provided that challenges related to process stability can be effectively managed. Batch fermentation, while less productive, remains a valuable tool for initial strain screening and process development due to its simplicity. Further research focusing on direct comparisons of these systems for AHBA production will be invaluable for optimizing industrial-scale manufacturing.
References
- 1. Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 3-Amino-5-hydroxybenzoic Acid: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of chemical compounds is a cornerstone of scientific research and drug development. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography—for the structural confirmation of 3-Amino-5-hydroxybenzoic acid. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, elemental composition, and fragmentation patterns. | High sensitivity, requires a very small sample amount, and provides unequivocal elemental formula. | Does not provide direct information on the connectivity of atoms or stereochemistry. Isomers can be challenging to distinguish without fragmentation analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Unparalleled for complete structure elucidation in solution. | Lower sensitivity compared to HRMS, requires a larger sample amount, and data acquisition can be time-consuming. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in the solid state, including bond lengths and angles. | Provides the absolute structure of a molecule. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the conformation in solution. |
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the analysis of this compound using HRMS, NMR, and the expected data from X-ray Crystallography.
| Parameter | High-Resolution Mass Spectrometry | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy (Predicted) | X-ray Crystallography (Expected) |
| Molecular Formula | C₇H₇NO₃ | Inferred from other data | Inferred from other data | C₇H₇NO₃ |
| Theoretical Exact Mass | 153.0426 u | - | - | - |
| Measured m/z | [M+H]⁺ = 154.0499 | - | - | - |
| Mass Accuracy | < 5 ppm | - | - | - |
| Chemical Shifts (δ) | - | 7.05 (s, 1H), 6.85 (s, 1H), 6.60 (s, 1H) | ~170 (C=O), ~158 (C-OH), ~148 (C-NH₂), ~132 (C-COOH), ~110-120 (aromatic CH) | - |
| Crystal System | - | - | - | e.g., Monoclinic |
| Space Group | - | - | - | e.g., P2₁/c |
| Unit Cell Dimensions | - | - | - | a, b, c (Å); α, β, γ (°) |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.
Sample Preparation:
-
A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The stock solution was further diluted to a final concentration of 1-10 µg/mL with the mobile phase.
Data Acquisition:
-
The mass spectrometer was calibrated using a standard calibration mixture to ensure high mass accuracy.
-
The sample was introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Mass spectra were acquired in positive or negative ion mode over a mass range of m/z 50-500.
-
For fragmentation analysis, tandem mass spectrometry (MS/MS) was performed by selecting the precursor ion of this compound.
Data Analysis:
-
The exact mass of the molecular ion was determined and used to calculate the elemental composition.
-
The fragmentation pattern from the MS/MS spectrum was analyzed to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), was added.
-
The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
-
The sample was placed in the NMR probe, and the magnetic field was shimmed to achieve homogeneity.
-
¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR spectra were acquired using a proton-decoupled pulse sequence.
Data Analysis:
-
The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H NMR spectrum were analyzed to determine the proton environment and connectivity.
-
The chemical shifts of the signals in the ¹³C NMR spectrum were analyzed to identify the different carbon atoms in the molecule.
X-ray Crystallography
Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
Crystal Growth:
-
A supersaturated solution of this compound was prepared in a suitable solvent or solvent mixture.
-
Single crystals were grown by slow evaporation of the solvent, slow cooling, or vapor diffusion.
Data Collection:
-
A suitable single crystal was mounted on the goniometer of the diffractometer.
-
The crystal was cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data were collected by rotating the crystal in the X-ray beam.
Structure Determination and Refinement:
-
The diffraction data were processed to determine the unit cell dimensions and space group.
-
The crystal structure was solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters were refined to obtain the final crystal structure.
Visualizing the Workflow and Molecular Context
The following diagrams illustrate the experimental workflow for HRMS analysis and the biosynthetic pathway context of this compound.
Caption: Experimental workflow for HRMS analysis.
Caption: Biosynthetic pathway of this compound.
Safety Operating Guide
Navigating the Disposal of 3-Amino-5-hydroxybenzoic Acid: A Guide for Laboratory Professionals
The proper disposal of 3-Amino-5-hydroxybenzoic acid, a key biosynthetic precursor in the development of various antibiotics and antitumor agents, is a critical component of laboratory safety and environmental responsibility.[1][2] For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not just a matter of compliance but a cornerstone of a safe and sustainable research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with care. While specific hazard data for this compound is limited, it should be treated as a potentially hazardous substance.[2] Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area, preferably under a chemical fume hood, and utilizing appropriate personal protective equipment (PPE).[3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust and splashes.[4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide based on established chemical waste management principles.[5]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, contaminated materials (e.g., absorbent pads, gloves), and solutions, must be classified as chemical waste.[6]
-
This waste must be segregated from general laboratory trash and other waste streams to prevent accidental reactions or contamination.[5]
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] The label should also indicate the date of waste generation and the name of the principal investigator or laboratory.[5]
Step 3: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7]
-
This area should be away from sinks and drains to prevent accidental release into the sewer system.[7]
-
Ensure the storage area is accessible only to trained personnel.
Step 4: Arrange for Professional Disposal
-
The disposal of chemical waste must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[4][5][6]
-
Contact your EHS office to schedule a pickup and to ensure all institutional and regulatory requirements are met.[5]
-
Never dispose of this compound down the drain or in the regular trash.[5][8][9]
Step 5: Spill Management
-
In the event of a spill, avoid generating dust.[3]
-
For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[3]
-
For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office for assistance.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. acs.org [acs.org]
- 9. carlroth.com [carlroth.com]
Comprehensive Safety and Handling Guide for 3-Amino-5-hydroxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 3-Amino-5-hydroxybenzoic acid is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and, if necessary, additional protective clothing. | Choose compatible chemical-resistant gloves.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[3] No protective equipment is needed under normal use conditions with adequate ventilation.[1] | Ensure the respirator is appropriate for the concentration and type of airborne particulate. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][3] | N/A |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Minimize dust generation and accumulation.[2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Store locked up.[1]
-
Incompatible with strong oxidizing agents and strong bases.[1][2]
-
For long-term stability, store at -20°C.[4]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these guidelines to mitigate exposure and environmental contamination.
Spill Response:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined above, including respiratory protection.
-
Containment and Cleanup:
-
Decontamination: Wash the spill area thoroughly with soap and water.
Disposal:
-
Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][2]
-
The material and its container must be disposed of as hazardous waste.[6]
-
Do not empty into drains.[6]
First Aid Measures
Immediate and appropriate first aid is critical in case of accidental exposure.
-
After Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
-
After Ingestion: Clean the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
